2-fluorocyclopropan-1-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-fluorocyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTNTYHQHKPQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of the 2-Fluorocyclopropylamine Motif
An In-depth Technical Guide to the Stereoselective Synthesis of 2-Fluorocyclopropan-1-amine
The confluence of a strained cyclopropane ring and a highly electronegative fluorine atom imparts a unique set of physicochemical properties to molecules, making the 2-fluorocyclopropylamine scaffold a highly sought-after pharmacophore in modern drug discovery.[1][2] The cyclopropane ring offers conformational rigidity, acting as a bioisostere for phenyl rings or alkynes, while the fluorine substituent can profoundly influence metabolic stability, membrane permeability, and binding affinity by altering pKa and forming key hydrogen bonds.[1][3] The strategic incorporation of this moiety has been pivotal in developing novel therapeutics across various domains.[4][5]
However, the synthetic challenge lies in precisely controlling the stereochemistry at two adjacent carbon centers, one bearing the fluorine and the other the amine. This guide provides a comprehensive overview of the principal stereoselective strategies for accessing specific isomers of 2-fluorocyclopropan-1-amine, intended for researchers and professionals in medicinal chemistry and process development. We will explore methodologies ranging from substrate-controlled diastereoselective reactions to cutting-edge asymmetric catalysis and biocatalysis, focusing on the underlying principles that govern stereochemical outcomes.
Strategy 1: Substrate-Controlled Diastereoselective Cyclopropanation
One of the most established strategies for installing stereocenters is to leverage the influence of a pre-existing chiral center within the substrate. In the context of 2-fluorocyclopropan-1-amine synthesis, chiral allylic alcohols serve as exemplary substrates where the resident hydroxyl group directs the facial selectivity of the cyclopropanation reaction.
Causality of Stereodirection: The Charette-Simmons-Smith Reaction
The cyclopropanation of chiral allylic alcohols using zinc carbenoids, a modification of the Simmons-Smith reaction, proceeds with high diastereoselectivity.[6][7] The reaction's stereochemical outcome is dictated by the formation of a transient zinc alkoxide intermediate. This intermediate coordinates to the zinc carbenoid reagent (e.g., α-fluoroiodomethylzinc), delivering it to the proximal face of the double bond, thereby ensuring a syn-relationship between the hydroxyl group and the newly formed cyclopropane ring.[7] This predictable facial bias makes it a powerful tool for synthesizing chiral fluorocyclopropyl carbinols, which are versatile intermediates that can be further elaborated to the target amine.
Caption: Substrate-controlled synthesis workflow.
Experimental Protocol: Diastereoselective Fluorocyclopropanation of a Chiral Allylic Alcohol
This protocol is adapted from methodologies described for zinc-mediated cyclopropanation.[6][8]
-
Preparation of the Zinc Carbenoid: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add diethylzinc (2.2 eq.) to anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Separately, dissolve fluoroiodomethane (2.0 eq.) in anhydrous DCM and add it dropwise to the stirred diethylzinc solution. Stir the resulting mixture at 0 °C for 30 minutes to form the zinc carbenoid.
-
Cyclopropanation: Dissolve the chiral allylic alcohol (1.0 eq.) in anhydrous DCM and add it dropwise to the pre-formed carbenoid solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours), monitoring by TLC or GC-MS for consumption of the starting material.
-
Work-up and Purification: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl. Dilute with DCM and separate the organic and aqueous layers. Extract the aqueous phase three times with DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude fluorocyclopropyl carbinol by flash column chromatography on silica gel to yield the diastereomerically enriched product.
-
Conversion to Amine: The resulting alcohol can be converted to the amine via a standard three-step sequence: (a) Mesylation or tosylation of the alcohol, (b) Sₙ2 displacement with sodium azide (NaN₃) to form the azide, and (c) Reduction of the azide to the primary amine using a reagent such as LiAlH₄ or H₂/Pd-C.
Strategy 2: Chiral Auxiliary-Mediated Synthesis
When an enantioselective catalyst is unavailable or inefficient, a chiral auxiliary can be employed.[9] A chiral auxiliary is a stereogenic unit that is temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is cleaved and can often be recovered.[9][10] For the synthesis of 2-fluorocyclopropan-1-amines, auxiliaries like Evans oxazolidinones or camphorsultams can be attached to a precursor molecule to control subsequent cyclopropanation or Michael addition-initiated ring closure reactions.[9][11]
Caption: Controlling stereochemistry with a chiral auxiliary.
Causality of Stereodirection: Steric Shielding
The auxiliary, by virtue of its bulky and conformationally locked structure, effectively shields one face of the reactive functional group (e.g., an alkene). Reagents can therefore only approach from the less sterically hindered face, resulting in the formation of one major diastereomer. The success of this strategy hinges on the ability to form a rigid covalent bond between the substrate and the auxiliary and to cleave it cleanly without racemization of the product.
Strategy 3: Catalytic Asymmetric Synthesis
The development of catalytic enantioselective methods represents a more atom-economical and elegant approach. These reactions utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Dirhodium(II) complexes are particularly effective for the asymmetric cyclopropanation of alkenes with diazo compounds.[12][13]
Mechanism: Chiral Rhodium-Carbene Intermediates
The catalytic cycle begins with the reaction of a dirhodium(II) catalyst, bearing chiral carboxylate or carboxamidate ligands, with a fluorinated diazo precursor. This generates a highly reactive chiral rhodium-carbene intermediate. The alkene substrate then approaches this intermediate, and the chiral ligands surrounding the rhodium center orchestrate the [2+1] cycloaddition. The specific architecture of the ligand creates a chiral pocket that dictates the orientation of the approaching alkene, leading to high enantioselectivity.[12]
| Catalyst System | Alkene Substrate | Diazo Reagent | d.r. | e.e. (%) | Reference |
| Rh₂(R-PTAD)₄ | Styrene Derivatives | 1-Aryl-2,2,2-trifluorodiazoethanes | >94:6 | 88-98 | [12] |
| Rh₂(II) Complex | TsN-tethered Enyne | (Internal) | N/A | up to 99 | [13] |
Table 1. Performance of selected rhodium catalysts in asymmetric fluorocyclopropanation.
Strategy 4: Biocatalytic Synthesis
Nature's catalysts, enzymes, offer unparalleled selectivity under mild, environmentally benign conditions. Recent advances in protein engineering have enabled the development of "carbene transferase" enzymes for asymmetric cyclopropanation.[2][14] Engineered variants of myoglobin, for instance, have been shown to catalyze the cyclopropanation of fluorinated alkenes with exceptional diastereo- and enantiocontrol.[2][14][15]
Causality of Stereodirection: The Active Site Pocket
The high stereoselectivity of these biocatalysts stems from the precisely defined three-dimensional architecture of the enzyme's active site.[14] The substrate is bound in a specific orientation through a series of non-covalent interactions (hydrophobic, hydrogen bonding, etc.). The carbene, generated from a diazo precursor at the enzyme's heme cofactor, is then delivered to a specific face of the bound alkene, a process not readily achievable with small-molecule catalysts.[2] This method is particularly powerful for transformations that are challenging for traditional chemocatalysis.[14]
Experimental Protocol: Myoglobin-Catalyzed Cyclopropanation
This is a representative protocol based on published methods.[2][15]
-
Catalyst Preparation: Cultivate E. coli cells expressing the engineered myoglobin variant (e.g., Mb(H64V,V68G,L69V)) according to standard protocols. Harvest and resuspend the cells to a specific optical density (e.g., OD₆₀₀=40) in a suitable buffer (e.g., 50 mM sodium borate, pH 9.0).
-
Reaction Setup: In an anaerobic environment (e.g., a glovebox), combine the cell suspension, the fluoroalkene substrate (e.g., 5 mM), and an internal standard (e.g., trifluorotoluene) in a reaction vessel.
-
Initiation and Incubation: Initiate the reaction by adding the diazo reagent (e.g., diazoacetonitrile, 20 mM). Seal the vessel and incubate at room temperature with gentle agitation for 16-24 hours.
-
Analysis and Purification: Monitor the reaction for yield and stereoselectivity using ¹⁹F NMR and chiral HPLC. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify the product via column chromatography.
| Enzyme Variant | Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Mb(H64V,V68G,L69V) | gem-difluoro alkenes | up to 99:1 | up to 99% | [2][14] |
Table 2. Performance of engineered myoglobin in biocatalytic fluorocyclopropanation.
Strategy 5: Diastereomeric Resolution
When a direct asymmetric synthesis is not feasible, a classical resolution strategy can be effective. This involves synthesizing a racemic mixture of the target amine (or a precursor) and reacting it with a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties (e.g., solubility) and can be separated by physical means like crystallization.
A patented method for producing (1R, 2S)-2-fluorocyclopropan-1-amine tosylate utilizes L-menthyl chloroformate as a resolving agent.[16] The racemic cis-2-fluorocyclopropylamine reacts with the chiral chloroformate to form two diastereomeric carbamates. One diastereomer selectively crystallizes from the solution, allowing for its separation. Subsequent hydrolysis of the separated carbamate liberates the desired enantiomerically pure amine.[16]
Caption: Resolution workflow using a chiral agent.
Conclusion and Future Outlook
The stereoselective synthesis of 2-fluorocyclopropan-1-amine is a dynamic field that has evolved from classical substrate- and auxiliary-based methods to highly efficient catalytic and biocatalytic transformations. Substrate-controlled methods offer reliability and predictability, while asymmetric catalysis provides an atom-economical route to enantioenriched products. The emergence of engineered enzymes is particularly transformative, enabling access to complex fluorinated cyclopropanes with selectivities that are difficult to match with conventional chemistry.[2][14]
Future efforts will likely focus on expanding the substrate scope of catalytic systems, reducing catalyst loading, and developing novel biocatalysts for even more challenging transformations. The continued innovation in this area will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals that leverage the unique structural and electronic properties of the 2-fluorocyclopropylamine motif.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective Fluorocyclopropanation of Chiral Allylic Alcohols Using an α-Fluoroiodomethylzinc Carbenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 13. Dirhodium‐Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 16. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
A Technical Guide to the Synthesis and Properties of 2-Fluorocyclopropan-1-amine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
Abstract
The introduction of fluorine into small carbocyclic scaffolds represents a powerful strategy in modern drug discovery. The 2-fluorocyclopropylamine moiety, in particular, has emerged as a critical pharmacophore, imparting unique conformational constraints and modulating physicochemical properties to enhance biological activity and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the synthesis and properties of 2-fluorocyclopropan-1-amine hydrochloride, a versatile building block for pharmaceutical research and development. We will delve into stereoselective synthetic routes, detailed characterization methodologies, and the underlying principles that govern the compound's behavior, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of the 2-Fluorocyclopropylamine Scaffold
The cyclopropyl ring, a three-membered carbocycle, is the smallest and most strained of the cycloalkanes. This high degree of ring strain endows it with unique electronic properties, often described as having partial sp2 character, which allows it to participate in a variety of chemical transformations and interactions with biological targets.[1] When combined with the potent electronic effects of a fluorine atom, the resulting fluorocyclopropane system offers a fascinating molecular scaffold for medicinal chemists.
The strategic incorporation of fluorine can profoundly influence a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.[2]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets and can modulate the pKa of nearby functional groups, enhancing binding affinity and selectivity.[3][4]
-
Lipophilicity and Membrane Permeability: The introduction of fluorine can alter a compound's lipophilicity, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.[3]
2-Fluorocyclopropan-1-amine, as a primary amine, provides a convenient handle for further chemical modification, making it a highly sought-after building block in the synthesis of complex pharmaceutical agents.[1][5] Its hydrochloride salt form enhances stability and improves handling characteristics. This guide will focus on the practical aspects of synthesizing and characterizing this important intermediate, with a particular emphasis on controlling its stereochemistry, which is often crucial for biological activity.
Stereoselective Synthesis of this compound
The relative orientation of the fluorine and amine substituents on the cyclopropane ring gives rise to cis and trans diastereomers. Furthermore, the presence of two stereocenters means that each diastereomer exists as a pair of enantiomers. The biological activity of these stereoisomers can vary significantly, necessitating synthetic strategies that allow for precise control over the stereochemical outcome.
Synthesis of cis-2-Fluorocyclopropan-1-amine
The cis-isomer, particularly the (1R, 2S)-enantiomer, is a key intermediate in the synthesis of the broad-spectrum antibacterial agent sitafloxacin.[6][7] A robust and scalable synthesis is therefore of considerable interest.
One effective strategy involves the stereoselective cyclopropanation of a chiral vinyl derivative under phase-transfer conditions.[6][8] This method avoids the use of pyrophoric reagents like diethylzinc, making it more amenable to large-scale production.
Experimental Protocol: Stereoselective Synthesis of cis-2-Fluorocyclopropylamine p-Toluenesulfonate Salt [6]
-
Preparation of the Chiral Substrate: A chiral auxiliary, such as one derived from an amino alcohol, is used to direct the stereochemical outcome of the cyclopropanation. For instance, a cyclic enamide can be prepared from a suitable chiral precursor.
-
Phase-Transfer Cyclopropanation: The enamide is subjected to cyclopropanation with bromofluorocarbene, generated in situ from dibromofluoromethane and a strong aqueous base (e.g., saturated KOH). A phase-transfer catalyst, such as 18-crown-6, is employed to facilitate the reaction between the organic-soluble substrate and the aqueous-soluble carbene precursor. This step proceeds with high cis-selectivity.
-
Reductive Debromination: The resulting bromofluorocyclopropane derivative is then treated with a reducing agent, such as Raney nickel, to remove the bromine atom.
-
Deprotection and Salt Formation: A series of deprotection steps are then carried out to unmask the amine functionality. Finally, the free amine is treated with p-toluenesulfonic acid to yield the crystalline and more stable p-toluenesulfonate salt.
Causality Behind Experimental Choices:
-
Phase-Transfer Catalysis: This technique is crucial for bringing the reactants from two different phases (aqueous and organic) together, enabling the reaction to proceed efficiently and safely without the need for hazardous reagents.
-
Chiral Auxiliary: The use of a chiral auxiliary provides a steric directing effect during the cyclopropanation step, leading to the preferential formation of one enantiomer.
-
Raney Nickel: This reagent is a common choice for the reduction of carbon-halogen bonds due to its high activity and selectivity.
A schematic representation of a synthetic route to a cis-2-fluorocyclopropylamine derivative is presented below:
Caption: Synthetic workflow for cis-2-fluorocyclopropylamine.
Synthesis of trans-2-Fluorocyclopropan-1-amine
The synthesis of trans-2-substituted cyclopropylamines can be achieved through different synthetic strategies, often involving the ring-opening of cyclopropanols or the cyclopropanation of alkenes with different reagents and conditions that favor the trans product.[5][9] For instance, the reaction of α-chloroaldehydes with an amine in the presence of a zinc homoenolate has been reported to yield trans-2-substituted cyclopropylamines with high diastereoselectivity.[5]
Physicochemical and Spectroscopic Properties
The characterization of this compound and its intermediates relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
NMR Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of fluorinated cyclopropanes.[10][11][12]
-
¹H NMR: The proton NMR spectrum provides information about the connectivity of the molecule and the relative stereochemistry of the substituents. The coupling constants between protons on the cyclopropane ring are highly dependent on their geometric relationship (cis or trans).
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atom attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.[11]
-
¹⁹F NMR: Fluorine-19 NMR is particularly informative. The chemical shift of the fluorine atom is sensitive to its electronic environment and stereochemical orientation.[10] Furthermore, the coupling constants between fluorine and adjacent protons (²JFH and ³JFH) are valuable for assigning the stereochemistry. Typically, cis coupling constants are larger than trans coupling constants in cyclopropane systems.[12]
Table 1: Representative NMR Data for 2-Fluorocyclopropan-1-amine Stereoisomers
| Stereoisomer | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Key Coupling Constants (Hz) |
| (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride (trans) | Data available from spectral databases[13] | Not explicitly detailed in search results | J(H,F) values are crucial for stereochemical assignment |
| (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride (cis) | Data available from spectral databases[14] | Not explicitly detailed in search results | J(H,F) values are crucial for stereochemical assignment |
Note: Specific chemical shift and coupling constant values can vary depending on the solvent and the specific salt form.
Physical Properties
This compound is typically a solid at room temperature, with improved stability and handling properties compared to the free base.[15][16]
Table 2: Physical and Chemical Properties of (1S,2R)-2-Fluorocyclopropan-1-amine Hydrochloride
| Property | Value | Source |
| CAS Number | 141042-20-8 | [15][16][17][18] |
| Molecular Formula | C₃H₇ClFN | [18][19] |
| Molecular Weight | 111.55 g/mol | [18][19] |
| Physical Form | Solid | [15][16] |
| Storage | Store at room temperature, keep dry and cool | [15][18] |
Applications in Drug Discovery and Development
The 2-fluorocyclopropylamine scaffold is a valuable component in the design of novel therapeutic agents due to its unique combination of steric and electronic properties.
Antibacterial Agents
As previously mentioned, the (1R, 2S)-isomer of 2-fluorocyclopropan-1-amine is a crucial building block for the synthesis of sitafloxacin, a potent fluoroquinolone antibiotic.[6][7] The presence of the fluorocyclopropyl group at the N-1 position of the quinolone core is known to enhance antibacterial activity and improve the pharmacokinetic profile.
Central Nervous System (CNS) Agents
Fluorinated phenylcyclopropylamines have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets for the treatment of depression and neurodegenerative diseases.[20] Interestingly, the introduction of a fluorine atom at the 2-position of the cyclopropane ring of 1-phenylcyclopropylamine shifts the selectivity from a MAO-B inhibitor to a potent and selective irreversible inhibitor of MAO-A.[20]
More recently, fluorinated cyclopropane derivatives have been designed as selective serotonin 2C (5-HT2C) receptor agonists.[2] The 5-HT2C receptor is a promising target for the treatment of obesity and other CNS disorders. The introduction of fluorine into the cyclopropane ring can lead to higher potency and selectivity, as well as improved metabolic stability and brain penetration.[2]
Caption: Key therapeutic applications of 2-fluorocyclopropylamine.
Conclusion
This compound is a synthetically accessible and highly valuable building block for the development of new pharmaceuticals. Its unique structural and electronic properties, imparted by the combination of a strained cyclopropane ring and an electronegative fluorine atom, offer medicinal chemists a powerful tool to modulate the biological activity and pharmacokinetic profiles of drug candidates. A thorough understanding of its stereoselective synthesis and detailed characterization is paramount for its effective utilization in drug discovery programs. As the demand for more potent, selective, and metabolically stable drugs continues to grow, the strategic application of the 2-fluorocyclopropylamine scaffold is poised to play an increasingly important role in the future of medicine.
References
- 1. longdom.org [longdom.org]
- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 10. Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride(141042-20-8) 1H NMR [m.chemicalbook.com]
- 14. 114152-95-3|rel-(1R,2S)-2-Fluorocyclopropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 15. (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride | 141042-20-8 [sigmaaldrich.com]
- 16. (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride | 141042-20-8 [chemicalbook.com]
- 17. (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride | 141042-20-8 [chemicalbook.com]
- 18. chemscene.com [chemscene.com]
- 19. chemscene.com [chemscene.com]
- 20. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
2-fluorocyclopropan-1-amine hydrochloride CAS number
An In-depth Technical Guide to 2-Fluorocyclopropan-1-amine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of this compound, a cornerstone building block for researchers, medicinal chemists, and drug development professionals. We will dissect its structural significance, stereoisomeric complexity, synthesis strategies, and critical applications that underscore its value in contemporary pharmaceutical research.
Introduction: The Strategic Value of Fluorinated Cyclopropanes
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer improved pharmacological properties is relentless. The 2-fluorocyclopropylamine moiety has emerged as a "privileged" structure, a term reserved for molecular frameworks that can provide ligands for diverse receptors with high affinity. This value stems from the unique combination of a cyclopropane ring and a fluorine atom.
The cyclopropane ring, a highly strained three-membered carbocycle, introduces conformational rigidity into a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency. Furthermore, the cyclopropyl group is generally more metabolically stable than corresponding alkyl chains.
The introduction of fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical properties.[1][2] Key effects include:
-
Modulation of Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine, which can be critical for tuning a drug's ionization state, solubility, and off-target activity (e.g., hERG liability).
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of metabolism and prolong a drug's half-life.[1]
-
Enhanced Binding Interactions: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets.
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for handling and use in subsequent synthetic steps.
Physicochemical Properties and Stereoisomerism
"this compound" is a non-specific name that encompasses multiple stereoisomers. The relative orientation of the fluorine and amine groups on the cyclopropane ring dictates whether the isomer is cis or trans. Each of these diastereomers exists as a pair of enantiomers. The specific stereoisomer is critical, as biological systems are chiral, and different isomers often exhibit vastly different pharmacological activities and safety profiles.
The most commonly encountered isomers in chemical catalogs and research are the trans diastereomers.
| Property | (1S,2R)-trans-isomer | (1R,2S)-trans-isomer |
| Synonym | (1S,2R)-2-fluorocyclopropanamine HCl | (1R,2S)-2-fluorocyclopropanamine HCl |
| CAS Number | 141042-20-8[3] | 141042-21-9[4][5] |
| Molecular Formula | C₃H₇ClFN[3][4] | C₃H₇ClFN[3][4] |
| Molecular Weight | 111.55 g/mol [3][4] | 111.55 g/mol [3][4] |
| Appearance | Solid | Light yellow solid |
| Purity | Typically ≥97%[3] | Typically ≥95%[4][5] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų[3] | Not specified |
| LogP | 0.4773[3] | Not specified |
Synthesis Strategies: A Self-Validating Protocol
The synthesis of stereochemically pure 2-fluorocyclopropan-1-amine is a non-trivial challenge. The methodologies employed must precisely control the formation of the three-membered ring and the relative and absolute stereochemistry of the two substituents. Below is an illustrative, multi-step synthesis adapted from patented literature, demonstrating a robust pathway to a specific enantiomer.[6]
Workflow for the Synthesis of (1R, 2S)-2-Fluorocyclopropanamine
Caption: A generalized workflow for stereoselective synthesis.
Detailed Experimental Protocol (Illustrative)
Causality Behind Choices: This pathway is designed for control. Using a chiral auxiliary in the starting material allows for diastereoselective cyclopropanation. The subsequent separation of diastereomers is often more feasible than enantiomeric resolution. The azide reduction is a clean and high-yielding method to install the amine.
-
Step 1: Diastereoselective Cyclopropanation.
-
Procedure: A chiral alkene substrate is dissolved in an appropriate solvent (e.g., dichloromethane). The solution is cooled to 0 °C. A base (e.g., sodium hydroxide) in aqueous solution is added, followed by a phase-transfer catalyst (e.g., benzyltriethylammonium chloride). Dibromofluoromethane (CHBr₂F) is added dropwise, and the reaction is stirred vigorously for 12-24 hours, allowing it to warm to room temperature.
-
Expertise & Causality: The use of phase-transfer catalysis is crucial for bringing the aqueous base and the organic-soluble reactants together to generate the fluorocarbene intermediate in situ. The stereochemistry of the starting alkene and auxiliary directs the facial attack of the carbene, establishing the initial diastereomeric ratio.
-
-
Step 2: Reductive Monodebromination.
-
Procedure: The crude gem-dibromofluorocyclopropane adduct is dissolved in toluene. Tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is heated to 80-90 °C for 2-4 hours.
-
Expertise & Causality: This is a standard radical-mediated reduction. Bu₃SnH is a reliable hydrogen atom donor. The reaction typically results in a mixture of cis and trans monobrominated products, which are diastereomers and can often be separated.
-
-
Step 3: Diastereomer Separation.
-
Procedure: The mixture from Step 2 is concentrated and purified by column chromatography or recrystallization to isolate the desired trans (or cis) diastereomer.[6]
-
Trustworthiness: The purity and stereochemical integrity of the isolated isomer must be confirmed at this stage by NMR and chiral HPLC. This is a critical self-validating step that ensures the stereochemical purity of the final product.
-
-
Step 4: Azide Introduction.
-
Procedure: The pure monobromofluoro compound is dissolved in a polar aprotic solvent like DMF. Sodium azide (NaN₃) is added, and the mixture is heated to 60-80 °C for 8-16 hours.
-
Expertise & Causality: This is a classic S_N2 substitution reaction. The bromide is a good leaving group, and azide is a potent nucleophile. The reaction proceeds with inversion of configuration at the carbon center, a predictable outcome that is essential for controlling the final stereochemistry.
-
-
Step 5: Reduction to Amine.
-
Procedure: The fluorocyclopropyl azide is dissolved in methanol or THF. Palladium on carbon (10% Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) for 4-12 hours.
-
Expertise & Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The only byproduct is nitrogen gas.
-
-
Step 6: Hydrochloride Salt Formation.
-
Procedure: The resulting free amine is dissolved in a solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with ether, and dried under vacuum.
-
Trustworthiness: The formation of a crystalline salt provides an excellent method for final purification and ensures the product is a stable, weighable solid with improved handling characteristics. Purity is confirmed by melting point and spectroscopic analysis.
-
Applications in Drug Discovery
The 2-fluorocyclopropylamine scaffold is not merely a theoretical curiosity; it is a field-proven component in the design of advanced therapeutic agents.
Role in Improving Drug Properties
Caption: Impact of the 2-fluorocyclopropylamine moiety on drug properties.
Case Studies:
-
Serotonin 5-HT₂C Receptor Agonists: Research into treatments for CNS disorders has utilized this scaffold to develop potent and highly selective 5-HT₂C agonists. The fluorine atom can enhance metabolic stability and brain penetration, which are crucial for CNS drugs.[1] Furthermore, achieving high selectivity against the related 5-HT₂B receptor is paramount to avoid the risk of cardiac valvulopathy, a serious side effect associated with older drugs.[1]
-
Anti-Influenza Virus Agents: A tricyclic compound that incorporates a unique amine moiety related to 2-fluorocyclopropan-1-amine demonstrated powerful anti-influenza A virus activity and was well-tolerated in animal models, highlighting its potential in infectious disease research.[7]
-
Oncology - Cabozantinib Analogs: In the optimization of kinase inhibitors like cabozantinib, replacing a part of the molecule with a trans-fluorocyclopropane moiety led to an improved in vitro profile compared to the non-fluorinated parent structure.[7] This demonstrates the scaffold's utility in fine-tuning the properties of existing drug classes for better efficacy and safety.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed.
-
Hazard Identification: (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place.[3] Some suppliers recommend storage in an inert atmosphere at 2-8 °C for long-term stability.
Conclusion
This compound is a powerful and versatile building block in drug discovery. Its unique combination of conformational rigidity and the multifaceted effects of fluorine allows medicinal chemists to address common challenges in drug design, including metabolic instability, target selectivity, and potency. The complex, stereospecific synthesis required to produce this compound is a testament to its high value. As the demand for more sophisticated and effective therapeutics grows, the strategic application of scaffolds like 2-fluorocyclopropan-1-amine will undoubtedly continue to expand, paving the way for the next generation of medicines.
References
- 1. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride 97% | CAS: 141042-21-9 | AChemBlock [achemblock.com]
- 6. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 7. 1638744-20-3 | (1S,2S)-2-fluorocyclopropan-1-aminehydrochloride [fluoromart.com]
(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride properties
An In-Depth Technical Guide to (1S,2R)-2-fluorocyclopropan-1-amine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and conformationally restricted scaffolds into drug candidates is a cornerstone of rational design. The fluorocyclopropylamine motif, particularly the (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride salt, has emerged as a building block of significant interest. The cyclopropane ring, as the smallest carbocycle, imparts a rigid, three-dimensional structure that can precisely orient substituents towards their biological targets, often improving binding affinity and reducing entropic penalties upon binding.
The addition of a fluorine atom, the most electronegative element, introduces profound electronic effects that can modulate a molecule's physicochemical properties. These modulations include lowering the pKa of nearby amines, enhancing metabolic stability by blocking sites of oxidation, and altering non-covalent interactions within a protein binding pocket.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of the properties, synthesis, reactivity, and applications of (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride.
Part 1: Physicochemical and Structural Properties
The unique stereoelectronic properties of this compound are derived from the interplay between the strained cyclopropane ring and the inductive effects of the fluorine substituent.
Compound Identification and Physical Properties
Accurate identification and understanding of the basic physical characteristics are fundamental for the effective use of this reagent.
| Identifier | Value | Reference |
| IUPAC Name | (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride | [2] |
| CAS Number | 141042-20-8 | [3] |
| Molecular Formula | C₃H₇ClFN | [3][4] |
| Molecular Weight | 111.55 g/mol | [3][4] |
| InChI Key | DYTNTYHQHKPQEX-MUWMCQJSSA-N | [2] |
| SMILES | N[C@@H]1--INVALID-LINK--C1.[H]Cl | [3][5] |
| Physical Form | White to yellow solid | [6] |
| Purity | Typically ≥97% | [2][3] |
| Storage | Inert atmosphere, 2-8°C or Room temperature, keep dry and cool | [3] |
Structural and Conformational Analysis
The (1S,2R) stereochemistry designates a trans relationship between the fluorine atom and the amine group on the cyclopropane ring. This specific arrangement has significant implications for the molecule's shape and electronic distribution. Computational studies on 2-fluorocyclopropylamines reveal that the conformational preferences are governed by stereoelectronic effects, primarily hyperconjugation.[1] The interaction between the C-F bond and the nitrogen lone pair, as well as adjacent C-C bonds, dictates the rotational profile of the amino group. The trans isomer is identified as the global minimum conformer, being more stable than its cis counterpart.[1] This inherent stability and defined conformation are critical assets in drug design, allowing for more predictable interactions with target proteins.
Spectroscopic Characterization
Unambiguous characterization relies on standard analytical techniques. The hydrochloride salt is typically analyzed as the free base after a basic workup or directly, though protonation can shift amine-adjacent signals.
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets for the cyclopropyl protons (CH, CH₂), significantly influenced by geminal and vicinal couplings with each other and with the ¹⁹F nucleus. A broad singlet for the amine protons (NH₂), which may exchange with D₂O. |
| ¹³C NMR | Three distinct signals for the cyclopropyl carbons. The carbon bearing the fluorine (C-F) will appear as a doublet with a large ¹JCF coupling constant. The carbon bearing the amine (C-N) and the CH₂ carbon will also show smaller C-F couplings. |
| ¹⁹F NMR | A single resonance, which will be a complex multiplet due to couplings with the vicinal and geminal protons on the cyclopropane ring. |
| Mass Spec (ESI+) | The protonated molecule [M+H]⁺ is expected at m/z corresponding to the free base (C₃H₆FN), approximately 76.05. |
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). For free-base analysis, dissolve the hydrochloride salt in water, basify with NaHCO₃ solution, extract with an organic solvent (e.g., CH₂Cl₂), dry over Na₂SO₄, and evaporate to obtain the free amine for dissolution in CDCl₃.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Note the complex splitting patterns in the 0.5-4.0 ppm region characteristic of the cyclopropyl ring.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum to identify the fluorine chemical shift. Then, acquire a proton-coupled spectrum to observe the H-F coupling constants, which are crucial for structural confirmation.
-
2D NMR (COSY, HSQC): For unambiguous assignment, acquire a ¹H-¹H COSY spectrum to establish proton connectivity and a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.
Part 2: Synthesis and Manufacturing
The synthesis of enantiomerically pure 2-fluorocyclopropylamines is a non-trivial challenge, requiring stereocontrolled methods. Several strategies have been developed, often involving the diastereoselective or enantioselective cyclopropanation of a suitable precursor.
Overview of Synthetic Strategies
The most common approaches involve the creation of the fluorocyclopropane ring on a chiral substrate or through asymmetric catalysis. A representative strategy involves the cyclopropanation of a vinyl-containing intermediate with a fluorinated carbene source, followed by deprotection and resolution steps.
A multi-step synthesis for a related tosylate salt has been detailed in the patent literature, providing a blueprint for production.[7] The key steps often include:
-
Precursor Synthesis: Construction of a chiral vinyl-containing molecule.
-
Cyclopropanation: Reaction with a fluorocarbene precursor, such as dibromofluoromethane under phase-transfer conditions, to form a bromofluorocyclopropane derivative.[7][8]
-
Reduction/Deprotection: Removal of the bromine atom (e.g., with Raney Ni) and subsequent cleavage of protecting groups to liberate the amine.[8]
-
Salt Formation: Reaction with hydrochloric acid to yield the final, stable hydrochloride salt.
Experimental Protocol: Stereoselective Cyclopropanation
This protocol is a representative example based on published methodologies and should be adapted and optimized for specific laboratory conditions.[7][8]
Objective: To synthesize a bromofluorocyclopropane precursor via phase-transfer catalyzed cyclopropanation.
-
Reactor Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add the chiral vinyl precursor (1.0 eq) and a phase-transfer catalyst such as 18-crown-6 (0.1 eq) in dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add a saturated aqueous solution of potassium hydroxide (KOH). Cool the vigorously stirred biphasic mixture to 0°C.
-
Carbene Generation: Slowly add dibromofluoromethane (2.0 eq) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 5°C. The causality here is critical: slow addition prevents uncontrolled exotherms and minimizes side reactions. The KOH deprotonates the dibromofluoromethane to generate the bromofluorocarbene in situ, which is then transferred to the organic phase by the catalyst to react with the vinyl group.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup and Purification: Once complete, separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent in vacuo. The resulting crude product is a mixture of diastereomers. This self-validating system requires characterization (e.g., by ¹⁹F NMR) to determine the diastereomeric ratio. Purify the desired diastereomer by column chromatography on silica gel.
Part 3: Chemical Reactivity and Handling
Reactivity Profile
The primary reactive site is the amine group, which functions as a nucleophile and a base. Its basicity, however, is significantly attenuated by the electron-withdrawing effect of the adjacent fluorine atom. The pKa of the conjugate acid of trans-2-fluorocyclopropylamine is lower than that of unsubstituted cyclopropylamine.[1] This reduced basicity is an important feature in drug design, as it can decrease interactions with off-target biological polyanions and improve oral bioavailability. The amine readily undergoes standard transformations such as acylation to form amides, reductive amination, and alkylation, making it a versatile handle for library synthesis.
Safety and Handling Protocol
(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride is classified as a hazardous substance.[2] Adherence to strict safety protocols is mandatory.
| Hazard Class | Code | Statement |
| GHS Pictogram | GHS07 | Harmful |
| Signal Word | Warning | |
| Hazard Statements | H302 | Harmful if swallowed |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Step-by-Step Handling Procedure:
-
Engineering Controls: Handle the solid only in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Dispensing: When weighing and transferring the solid, use anti-static spatulas and a weigh boat within the fume hood. Avoid creating dust.
-
Spill Response: In case of a spill, decontaminate the area with a suitable absorbent material. Do not use combustible materials. Place waste in a sealed container for hazardous waste disposal.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.
Part 4: Application in Medicinal Chemistry and Drug Development
The title compound is a valuable building block for introducing the fluorocyclopropyl moiety, which acts as a unique bioisostere and a conformational constraint tool.
Role in Drug Design
The rigid cyclopropane scaffold reduces the number of accessible conformations of a molecule. This pre-organization can lead to a more favorable binding entropy upon interaction with a biological target, potentially increasing potency. The fluorine atom can engage in favorable hydrogen bonds or dipole-dipole interactions while simultaneously enhancing metabolic stability.
Case Study: Bruton's Tyrosine Kinase (Btk) Inhibitors In the development of reversible inhibitors for Btk, a key target in autoimmune diseases, cyclopropyl amide groups have been used as isosteres to occupy lipophilic pockets in the enzyme's active site.[9] The specific stereochemistry of substituents on the cyclopropane ring, such as a fluorine atom, can be tuned to optimize potency and selectivity against other kinases, thereby improving the safety profile of the drug candidate.[9]
Case Study: Serotonin Receptor (5-HT) Agonists Fluorinated cyclopropane derivatives have been successfully designed as potent and selective agonists for the 5-HT₂C receptor, a target for treating central nervous system disorders.[10] The introduction of this moiety was a key step in achieving the desired pharmacological profile while avoiding agonism at the related 5-HT₂B receptor, which is associated with cardiac valvulopathy.[10]
Conclusion
(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride is more than just a chemical reagent; it is a sophisticated tool for molecular engineering in drug discovery. Its well-defined stereochemistry, conformational rigidity, and the powerful electronic influence of the fluorine atom provide medicinal chemists with a unique building block to address challenges in potency, selectivity, and pharmacokinetic properties. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
- 1. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride | 141042-20-8 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. 141042-20-8 | (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 6. (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride CAS#: 141042-20-8 [m.chemicalbook.com]
- 7. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride synthesis
An In-depth Technical Guide to the Synthesis of (1R,2S)-2-fluorocyclopropan-1-amine Hydrochloride
Abstract
(1R,2S)-2-fluorocyclopropan-1-amine and its hydrochloride salt are pivotal chiral building blocks in modern medicinal chemistry, most notably as a key structural motif in advanced antibiotics such as Sitafloxacin. The introduction of the strained, fluorinated cyclopropane ring can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles of active pharmaceutical ingredients (APIs).[1][2] However, the synthesis of this compound with high diastereo- and enantiomeric purity presents significant challenges, demanding precise control over stereochemistry. This guide provides a comprehensive overview of the primary synthetic strategies, offering detailed, field-proven protocols for both asymmetric synthesis and the resolution of racemic intermediates. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for accessing this high-value compound.
Introduction: The Strategic Value of Fluorinated Cyclopropylamines
The confluence of a cyclopropane ring and a fluorine atom creates a unique chemical entity that is increasingly sought after in drug design.[3] The cyclopropyl group, as a "bioisostere" of a phenyl ring or a double bond, introduces conformational rigidity and a specific spatial arrangement of substituents.[2] Concurrently, fluorine, the most electronegative element, can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability.[4]
The specific stereoisomer, (1R,2S)-2-fluorocyclopropan-1-amine, possesses a cis relationship between the fluorine and amine groups. This defined three-dimensional structure is often crucial for precise molecular recognition at the target receptor or enzyme active site, underscoring the necessity for robust and reliable stereocontrolled synthetic methods. This guide will explore the two dominant paradigms for achieving this stereochemical control: direct asymmetric synthesis and classical resolution.
Navigating the Synthetic Landscape: Core Strategies
The synthesis of enantiomerically pure (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride fundamentally requires solving two stereochemical problems:
-
Diastereoselectivity: The preferential formation of the cis isomer over the trans isomer.
-
Enantioselectivity: The selective synthesis of the (1R,2S) enantiomer over its (1S,2R) mirror image.
Two primary strategies have emerged to address these challenges, each with distinct advantages and drawbacks. The choice between them often depends on factors like scale, available starting materials, cost, and the desired level of enantiomeric purity.
Strategy A: Asymmetric Synthesis via Stereoselective Cyclopropanation
Direct asymmetric synthesis offers an elegant and often more efficient route by establishing the desired stereochemistry in the key ring-forming step. This approach typically involves the reaction of an alkene with a fluorinated carbene or carbene equivalent, guided by a chiral catalyst.[5][6]
Mechanistic Rationale
The core of this strategy is a transition metal-catalyzed [2+1] cycloaddition.[4] A diazo compound or other carbene precursor reacts with a chiral catalyst (often based on Rhodium, Copper, or Palladium) to form a transient, electrophilic metal-carbene species. This complex then approaches the alkene. The stereochemical outcome is dictated by the chiral ligands surrounding the metal center, which create a sterically and electronically biased environment, favoring the approach of the alkene from a specific face and orientation to yield the desired enantiomer.
A key reaction is the stereoselective cyclopropanation of an appropriate alkene with a reagent like dibromofluoromethane under phase-transfer conditions, which can preferentially form the cis diastereomer. Subsequent debromination and functional group manipulation can lead to the target amine.[7]
Illustrative Asymmetric Workflow
The following diagram outlines a conceptual workflow for an asymmetric synthesis.
Protocol: Asymmetric Synthesis of a cis-2-Fluorocyclopropane Precursor
This protocol is adapted from established methodologies for the rhodium-catalyzed cyclopropanation of electron-deficient olefins, which serves as a reliable method for constructing the cis-2-fluorocyclopropane core.[8] The resulting ester can then be converted to the target amine via a Curtius rearrangement or similar transformation.
Step 1: Rhodium-Catalyzed Asymmetric Cyclopropanation
-
To a flame-dried, argon-purged flask, add the chiral rhodium catalyst (e.g., Rh₂(S)-BTPCP)₄, 1-2 mol%).
-
Add dry, degassed solvent (e.g., dichloromethane, DCM).
-
Add the fluoro-alkene substrate, such as 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 eq).[9]
-
Commence stirring and cool the reaction mixture to the optimized temperature (typically 0 °C to room temperature).
-
Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1-1.5 eq) in DCM via a syringe pump over 4-6 hours. The slow addition is critical to maintain a low concentration of the diazo species, minimizing side reactions.
-
After the addition is complete, allow the reaction to stir for an additional 12-18 hours at the same temperature, monitoring by TLC or LC-MS for the disappearance of the starting alkene.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched cis-2-fluorocyclopropanecarboxylic acid ester.
Step 2: Conversion to Amine (Conceptual) The resulting ester is a versatile intermediate. A standard and reliable method for its conversion to the primary amine involves:
-
Saponification of the ester to the corresponding carboxylic acid using a base like NaOH or LiOH.
-
Execution of a Curtius rearrangement on the carboxylic acid. This involves activation (e.g., to an acyl chloride), reaction with sodium azide to form an acyl azide, thermal rearrangement to an isocyanate, and finally hydrolysis under acidic conditions to liberate the amine.
-
The final amine is then treated with HCl in a suitable solvent like ether or isopropanol to precipitate the desired hydrochloride salt.
Strategy B: Racemic Synthesis and Chiral Resolution
This industrial-scale strategy involves the non-stereoselective synthesis of the racemic cis-2-fluorocyclopropan-1-amine, followed by a resolution step to separate the desired (1R,2S) enantiomer from its (1S,2R) counterpart.[7]
Synthesis of Racemic cis-2-Fluorocyclopropan-1-amine Tosylate
A multi-step synthesis for the tosylate salt of the racemic amine is well-documented.[7] The key steps involve constructing a suitable precursor, performing a fluorocyclopropanation, and then revealing the amine functionality.
Chiral Resolution: The Decisive Step
With the racemic mixture in hand, the critical step is the separation of the enantiomers. This can be achieved through several methods:
-
Chemical Resolution (Diastereomeric Salt Formation): This is a classical and robust method. The racemic amine is reacted with a single enantiomer of a chiral acid (or, in this case, a chiral chloroformate) to form a pair of diastereomers.[7] Diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization or chromatography.
-
Enzymatic Kinetic Resolution: A lipase or other hydrolase enzyme can selectively acylate or deacylate one enantiomer of the amine (or a derivative), leaving the other enantiomer unreacted.[10][11] This method offers high selectivity under mild conditions.
-
Chiral Chromatography: The racemic mixture is passed through a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) column containing a chiral stationary phase (CSP).[12] The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. This is often the method of choice for analytical-scale separation and can be adapted for preparative scale.[13]
Protocol: Chemical Resolution using L-Menthyl Chloroformate
This protocol is based on the methodology described in patent literature for large-scale production.[7]
Step 1: Formation of Diastereomeric Carbamates
-
In a suitable reactor, dissolve the racemic cis-2-fluorocyclopropan-1-amine tosylate (1.0 eq) in a solvent mixture such as dichloromethane.
-
Add a base, for example, sodium bicarbonate (NaHCO₃, ~1.5 eq), to neutralize the tosylate salt and liberate the free amine in situ.
-
Cool the mixture and add L-menthyl chloroformate (1.0-1.1 eq). L-menthyl chloroformate is the chiral resolving agent. It reacts with the (1R,2S) and (1S,2R) amines to form two different diastereomeric carbamates.
-
Stir the reaction at room temperature for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Perform an aqueous workup to remove salts and excess reagents. The organic layer containing the mixture of diastereomers is dried and concentrated.
Step 2: Separation of Diastereomers
-
The crude mixture of diastereomers is separated based on their differential solubility. This is typically achieved by recrystallization from a carefully chosen solvent system (e.g., hexane/ethyl acetate).
-
One diastereomer will preferentially crystallize out of the solution, while the other remains in the mother liquor. The solid is collected by filtration. The high optical purity of the target product relies on the efficiency of this crystallization step.
Step 3: Liberation of the Enantiomerically Pure Amine
-
The isolated, pure diastereomeric carbamate is subjected to hydrolysis to cleave the L-menthyl carbamate group and release the desired (1R,2S)-amine.
-
This is typically achieved by heating with a strong acid, such as p-toluenesulfonic acid (p-TsOH), in a suitable solvent.
-
Upon completion of the hydrolysis, the desired (1R,2S)-2-fluorocyclopropan-1-amine tosylate salt is isolated.
-
To obtain the hydrochloride salt, the tosylate can be converted to the free base and then treated with HCl.
Comparison of Synthetic Strategies
| Parameter | Strategy A: Asymmetric Synthesis | Strategy B: Racemic Synthesis & Resolution |
| Key Step | Chiral catalyst-controlled cyclopropanation | Diastereomer separation (crystallization/chromatography) |
| Theoretical Max Yield | ~100% | 50% (for the desired enantiomer) |
| Atom Economy | Generally higher | Lower due to discarding the unwanted enantiomer |
| Scalability | Can be challenging due to catalyst cost/availability | Often more straightforward and proven on a large scale[7] |
| Pros | Fewer steps, potentially higher overall yield | Uses more traditional and robust chemical transformations |
| Cons | Requires development and optimization of chiral catalysts | Involves loss of at least 50% of material as the wrong enantiomer |
Quality Control and Characterization
Confirming the identity, purity, and stereochemistry of the final product is critical.
-
Structural Confirmation:
-
Stereochemical Purity:
-
Chiral HPLC/SFC: This is the gold standard for determining enantiomeric excess (e.e.). The sample is run on a chiral column, and the ratio of the peak areas for the (1R,2S) and (1S,2R) enantiomers is calculated.[12]
-
Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the identity of the enantiomer, although it is not a reliable method for determining purity.
-
| Technique | Expected Data for (1R,2S)-2-fluorocyclopropan-1-amine HCl |
| Molecular Formula | C₃H₇ClFN[15] |
| Molecular Weight | 111.55 g/mol [15] |
| ¹H NMR | Complex multiplets for cyclopropyl protons, broad singlet for -NH₃⁺ |
| ¹⁹F NMR | A characteristic multiplet, with coupling to vicinal protons. |
| Chiral HPLC | A single major peak corresponding to the (1R,2S) enantiomer on a suitable chiral stationary phase (e.g., polysaccharide-based). |
Conclusion
The synthesis of (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride is a challenging yet essential task for the advancement of modern pharmaceuticals. Both direct asymmetric synthesis and the resolution of a racemic intermediate represent viable and powerful strategies. While asymmetric catalysis offers an elegant and atom-economical approach favored in modern synthetic chemistry, the classical resolution pathway remains a robust, scalable, and industrially proven method. The selection of a specific route will ultimately be guided by project-specific requirements, including scale, cost, timeline, and available expertise. Continued innovation in asymmetric catalysis and separation science will undoubtedly lead to even more efficient and sustainable methods for producing this critical chiral building block.
References
- 1. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update [mdpi.com]
- 7. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 8. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral separation of flurbiprofen enantiomers by preparative and simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride(141042-20-8) 1H NMR [m.chemicalbook.com]
- 15. chemscene.com [chemscene.com]
chiral resolution of 2-fluorocyclopropan-1-amine
An In-Depth Technical Guide to the Chiral Resolution of 2-Fluorocyclopropan-1-amine
Executive Summary
The 2-fluorocyclopropan-1-amine motif is a privileged structural element in modern medicinal chemistry, valued for its ability to confer unique conformational constraints and metabolic stability to drug candidates. Its incorporation into novel therapeutics, particularly in the development of antibacterial agents, necessitates access to enantiomerically pure forms of the amine.[1] This guide, designed for researchers and drug development professionals, provides an in-depth exploration of the primary strategies for the chiral resolution of racemic 2-fluorocyclopropan-1-amine. We will dissect the theoretical underpinnings and provide field-proven protocols for classical diastereomeric salt formation and enzymatic kinetic resolution. Furthermore, this document details the critical analytical techniques required for assessing enantiomeric purity and briefly discusses asymmetric synthesis as a viable alternative to resolution.
Part 1: The Strategic Importance of Chiral 2-Fluorocyclopropan-1-amine
The cyclopropane ring is the smallest possible carbocycle, and its rigid, strained structure provides a powerful tool for medicinal chemists to explore chemical space. The addition of a fluorine atom, a bioisostere for hydrogen with unique electronic properties, can significantly modulate a molecule's pKa, lipophilicity, and metabolic stability. The primary amine group serves as a crucial handle for further synthetic elaboration.
When these features are combined in 2-fluorocyclopropan-1-amine, four stereoisomers are possible: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The biological activity of a drug molecule is often confined to a single stereoisomer, with the others being inactive or even contributing to off-target toxicity. Therefore, the ability to isolate a specific stereoisomer is not merely an academic exercise but a critical prerequisite for the development of safe and effective pharmaceuticals. This guide focuses on the separation of these enantiomers, a process known as chiral resolution.[2]
Part 2: Classical Resolution via Diastereomeric Salt Formation
This method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability.[3] The principle is elegant in its simplicity: a racemic mixture of a base (the amine) is reacted with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, possess different physical properties, most notably solubility.[4] This solubility differential allows for their separation by fractional crystallization.[5]
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Key Experimental Considerations
-
Choice of Resolving Agent: The success of this method hinges on the selection of an appropriate chiral resolving agent. For resolving a basic amine like 2-fluorocyclopropan-1-amine, chiral acids are employed. The ideal agent should be readily available in high enantiomeric purity, inexpensive, and form a crystalline salt with one diastereomer while leaving the other in solution. Common choices include tartaric acid derivatives (e.g., di-p-toluoyl-D-tartaric acid, DTTA) and camphorsulfonic acid.[2] The structural rigidity and multiple hydrogen-bonding sites of tartaric acid derivatives often lead to well-ordered, crystalline lattices, which is crucial for effective separation.
-
Solvent Selection: The solvent system is arguably the most critical variable. It must provide a significant difference in the solubility of the two diastereomeric salts. A screening process using a matrix of solvents (e.g., alcohols like ethanol or isopropanol, ketones like acetone, esters like ethyl acetate, and their mixtures with water) is essential. The goal is to find a system where one salt crystallizes cleanly while the other remains fully solvated.
Experimental Protocol: Resolution with (+)-Di-p-toluoyl-D-tartaric acid ((+)-DTTA)
-
Salt Formation: In a suitable reaction vessel, dissolve 1.0 equivalent of racemic 2-fluorocyclopropan-1-amine in a minimal amount of a chosen solvent (e.g., 9:1 ethanol/water). In a separate flask, dissolve 0.5 equivalents of (+)-DTTA in the same solvent system, heating gently if necessary.
-
Causality: Using only 0.5 equivalents of the resolving agent is a common strategy. It ensures that only the desired enantiomer crystallizes as a salt, leaving the other enantiomer as a free base in the solution, which can maximize the initial separation efficiency.[4]
-
-
Crystallization: Slowly add the (+)-DTTA solution to the amine solution with stirring. The formation of a precipitate may be immediate. Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, and subsequently in an ice bath, to induce crystallization.
-
Causality: Slow cooling is paramount for the formation of large, well-defined crystals, which are easier to filter and less likely to trap impurities (including the undesired diastereomeric salt).
-
-
Isolation: Collect the crystalline solid by vacuum filtration and wash it with a small amount of the cold solvent system. This solid is the enriched, less-soluble diastereomeric salt.
-
Liberation of the Free Amine: Suspend the collected salt in a biphasic system of dichloromethane (DCM) and 1 M aqueous sodium hydroxide (NaOH). Stir vigorously until all solids have dissolved. The tartaric acid will move into the aqueous layer as its sodium salt, while the free enantiomerically-enriched amine will remain in the organic layer.
-
Extraction & Purification: Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically-enriched 2-fluorocyclopropan-1-amine.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Part 4). A single crystallization may not be sufficient to achieve >99% e.e., and a recrystallization of the diastereomeric salt may be necessary.
Data Presentation: Representative Resolution Results
| Parameter | Crystallization 1 | Recrystallization 1 |
| Resolving Agent | (+)-DTTA (0.5 eq) | N/A |
| Solvent | Ethanol/Water (9:1) | Ethanol/Water (9:1) |
| Yield (Salt) | ~35-45% | ~80-90% (of input salt) |
| d.e. of Salt | 85-95% | >99% |
| Yield (Free Amine) | ~15-20% (based on racemate) | ~12-18% (based on racemate) |
| e.e. of Free Amine | 85-95% | >99% |
Note: Data are illustrative and represent typical outcomes for this type of resolution.
Part 3: Enzymatic Kinetic Resolution (EKR)
EKR leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[5] For a racemic amine, a common strategy is the irreversible acylation of one enantiomer catalyzed by a lipase, leaving the other enantiomer unreacted.[6] The resulting mixture of the acylated amine (an amide) and the unreacted amine can then be easily separated by standard techniques like extraction or chromatography due to their different chemical properties.
Workflow for Enzymatic Kinetic Resolution
References
- 1. 1638744-20-3 | (1S,2S)-2-fluorocyclopropan-1-aminehydrochloride [fluoromart.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the NMR Spectroscopic Analysis of 2-Fluorocyclopropan-1-amine Hydrochloride
Introduction: The Significance of a Fluorinated Cyclopropyl Scaffold
The 2-fluorocyclopropan-1-amine moiety is a privileged structural motif in modern medicinal chemistry. Its incorporation into drug candidates can profoundly influence their pharmacological profiles. The cyclopropane ring introduces conformational rigidity, while the fluorine atom can modulate metabolic stability, pKa, and binding affinity through specific electronic interactions. As the hydrochloride salt, this small molecule serves as a critical building block for more complex pharmaceutical agents.
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the cis and trans diastereomers of 2-fluorocyclopropan-1-amine hydrochloride. Understanding the distinct NMR signatures of these isomers is paramount for unambiguous stereochemical assignment, a critical step in both synthesis and drug development.
Methodology: Acquiring High-Fidelity NMR Data
The successful NMR analysis of amine hydrochlorides, particularly those with complex spin systems like fluorinated cyclopropanes, hinges on meticulous experimental execution.
Experimental Protocols
1. Sample Preparation:
-
Solvent Selection: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred as it allows for the observation of the exchangeable N-H protons.
-
Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality 1D and 2D NMR spectra on a modern spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR:
-
A standard pulse program (e.g., 'zg30') is used.
-
Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 2 seconds.
-
-
1D ¹³C NMR:
-
A proton-decoupled pulse program (e.g., 'zgpg30') is employed.
-
A wider spectral width (e.g., -10 to 160 ppm) is necessary. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
2D NMR (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. A standard 'cosygpmf' pulse sequence can be used.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. A standard 'hsqcedetgpsisp2.3' pulse sequence is appropriate.[1]
-
Structural Elucidation and Data Interpretation
The key to distinguishing the cis and trans isomers of this compound lies in the analysis of the coupling constants (J-values) between the cyclopropyl protons.
Molecular Structures
References
An In-Depth Technical Guide to the Molecular Structure of 2-Fluorocyclopropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into small carbocyclic scaffolds represents a cornerstone of modern medicinal chemistry. The 2-fluorocyclopropan-1-amine motif, in particular, has emerged as a critical building block, most notably as a key component of the broad-spectrum antibiotic Sitafloxacin. This guide provides a comprehensive technical analysis of the molecular structure of 2-fluorocyclopropan-1-amine, delving into its stereoisomerism, conformational landscape, and the nuanced electronic effects of the fluorine substituent. We will explore the synthetic pathways to access its various stereoisomers, detail its spectroscopic signatures for unambiguous characterization, and discuss its reactivity profile. This document is intended to serve as a foundational resource for researchers leveraging this valuable scaffold in drug design and development.
Introduction: The Significance of Fluorinated Cyclopropylamines in Medicinal Chemistry
The cyclopropane ring, a three-membered carbocycle, is a privileged scaffold in drug design, imparting conformational rigidity and a unique three-dimensional topology to bioactive molecules. When combined with the unique properties of fluorine—the most electronegative element—the resulting fluorinated cyclopropanes offer medicinal chemists a powerful tool to modulate a range of pharmacokinetic and pharmacodynamic properties. Fluorine substitution can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and alter pKa, lipophilicity, and membrane permeability.
2-Fluorocyclopropan-1-amine stands out within this class of compounds due to the interplay between the electron-withdrawing fluorine atom and the basic amino group on the strained cyclopropane ring. This unique arrangement has profound implications for the molecule's structure, reactivity, and biological activity, making a thorough understanding of its properties essential for its effective application.
Molecular Structure and Stereoisomerism
2-Fluorocyclopropan-1-amine possesses two stereocenters at the C1 and C2 positions of the cyclopropane ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: the cis (syn) and trans (anti) diastereomers.
-
cis-2-Fluorocyclopropan-1-amine: The fluorine and amine substituents are on the same face of the cyclopropane ring. This diastereomer exists as the (1R, 2S) and (1S, 2R) enantiomers.
-
trans-2-Fluorocyclopropan-1-amine: The fluorine and amine substituents are on opposite faces of the cyclopropane ring. This diastereomer exists as the (1R, 2R) and (1S, 1S) enantiomers.
The relative orientation of the fluorine and amine groups has a significant impact on the molecule's overall dipole moment, conformational preferences, and biological activity. For instance, the (1R, 2S)-cis-isomer is the specific stereoisomer utilized in the antibiotic Sitafloxacin, highlighting the critical importance of stereochemical control in its synthesis and application.
Figure 1. Stereoisomeric relationships of 2-fluorocyclopropan-1-amine.
Conformational Analysis and Electronic Effects
The conformational landscape of 2-fluorocyclopropan-1-amine is governed by the rotation of the amino group and the electronic interactions between the substituents and the cyclopropane ring. Theoretical studies using MP2 and SCS-MP2 calculations have provided significant insights into these preferences.[1]
For the trans-isomer, the global minimum energy conformation is trans-2a, where the amino group is oriented away from the fluorine atom. In contrast, the lowest energy conformation for the cis-isomer, cis-2c, is less stable than trans-2a by approximately 2.57 kcal/mol.[1] The rotational profile of the amino group in the cis-isomer differs significantly from that of the trans-isomer and unsubstituted cyclopropylamine, which exhibit similar rotational curves.[1]
These conformational preferences are a direct result of stereoelectronic effects, primarily hyperconjugative interactions. The fluorine atom, being highly electronegative, induces significant changes in the electronic structure of the cyclopropane ring. This, in turn, influences the hybridization of the nitrogen lone pair and the local charge distribution, ultimately dictating the most stable arrangement of the substituents.[1]
Synthesis of 2-Fluorocyclopropan-1-amine
The stereoselective synthesis of 2-fluorocyclopropan-1-amine, particularly the (1R, 2S)-cis-isomer, is a topic of significant interest due to its application in the synthesis of Sitafloxacin. A multi-step synthesis has been reported, which allows for the preparation of the tosylate salt of (1R, 2S)-2-fluorocyclopropan-1-amine with high purity.[2]
Exemplary Synthetic Protocol for (1R, 2S)-2-Fluorocyclopropan-1-amine Tosylate
The following protocol is based on a patented synthetic route and is provided for illustrative purposes.[2] Researchers should consult the original literature and perform appropriate risk assessments before attempting any chemical synthesis.
Step 1: Synthesis of Intermediate (III) from (II) and Vinyl Acetate
-
This step typically involves a palladium-catalyzed reaction. For example, a compound (II) is reacted with vinyl acetate in the presence of a palladium catalyst such as palladium chloride or bis(triphenylphosphine)palladium(II) chloride in a suitable solvent like tetrahydrofuran (THF) or ether.[2] The reaction is carried out under an inert atmosphere (e.g., nitrogen) for an extended period, often around 72 hours.[2]
Step 2: Grignard Reaction to form Intermediate (IV)
-
Intermediate (III) is then reacted with a Grignard reagent in an anhydrous and oxygen-free environment.[2] Solvents such as THF or ether are commonly used, and the reaction is typically run for 10-14 hours.[2]
Step 3: Methylation to yield Intermediate (V)
-
The product from the previous step (IV) is reacted with methyl iodide in the presence of a base like sodium hydride, sodium ethoxide, or sodium methoxide.[2] The reaction is performed in a solvent such as DMF or THF for 10-14 hours.[2]
Step 4: Fluorocyclopropanation to form Intermediate (VI)
-
Intermediate (V) undergoes cyclopropanation with dibromofluoromethane. This reaction is often facilitated by a phase-transfer catalyst like 18-crown-6 in a solvent such as dichloromethane.[2] The reaction time is typically 10-14 hours.[2]
Step 5: Debromination to yield Intermediate (VII)
-
The bromine atom is removed from intermediate (VI) through a debromination reaction, which can be carried out using various reducing agents in a solvent like ethanol, methanol, or acetic acid.[2] This step is often performed under hydrogen pressure and can take 10-14 hours.[2]
Step 6-8: Purification, Demethylation, and Reduction
-
The crude product (VII) is purified by recrystallization.[2] This is followed by demethylation to give intermediate (X), which is then reduced to afford the racemic cis-2-fluorocyclopropan-1-amine (XI).[2]
Step 9: Chiral Resolution and Salt Formation
-
The racemic amine (XI) is resolved using a chiral resolving agent such as L-menthyl chloroformate. This step is crucial for obtaining the desired enantiomer with high optical purity (ee > 99.5%).[2]
-
Finally, the resolved amine is reacted with p-toluenesulfonic acid to yield the target compound, (1R, 2S)-2-fluorocyclopropan-1-amine tosylate.[2]
References
- 1. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
synthesis of fluorinated cyclopropylamines
An In-depth Technical Guide to the Synthesis of Fluorinated Cyclopropylamines for Medicinal Chemistry Applications
Abstract
The incorporation of fluorinated cyclopropylamine moieties into molecular scaffolds represents a paramount strategy in modern drug discovery. This guide provides an in-depth technical overview of the principal synthetic methodologies for accessing these valuable building blocks. We will explore the nuances of diastereoselective and enantioselective approaches, including the [2+1] cycloaddition of fluorinated carbenes, transformations of functionalized fluorocyclopropanes, and asymmetric catalytic methods. The underlying mechanistic principles, such as the influence of allylic directing groups and the trans-fluorine effect, are discussed to provide a framework for rational synthetic design. Detailed experimental protocols for key transformations, comparative data tables, and visual workflow diagrams are presented to equip researchers in medicinal chemistry with the practical knowledge required for the successful .
Introduction: The Strategic Value of Fluorinated Cyclopropylamines
The cyclopropyl ring is a highly sought-after motif in medicinal chemistry, acting as a bioisostere for phenyl rings or gem-dimethyl groups, while introducing conformational rigidity and improving metabolic stability[1]. When combined with fluorine—an element renowned for its ability to modulate pKa, enhance binding affinity, and block metabolic pathways—the resulting fluorinated cyclopropane offers a powerful tool for fine-tuning the pharmacological properties of drug candidates[2][3][4][5]. The amine functionality provides a crucial handle for further derivatization and interaction with biological targets. Consequently, fluorinated cyclopropylamines are integral components of numerous bioactive molecules, including kinase inhibitors, antibiotics, and central nervous system agents[2][6][7]. This guide delves into the core synthetic strategies that enable the construction of these complex and valuable pharmacophores.
Key Synthetic Strategies
The can be broadly categorized into two main approaches:
-
Strategy A: Construction of the fluorinated cyclopropane ring on a substrate already containing a nitrogen atom or a precursor.
-
Strategy B: Introduction of the amine functionality onto a pre-formed fluorinated cyclopropane scaffold.
The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.
Gem-Difluorocyclopropylamines via [2+1] Cycloaddition
The most prevalent method for synthesizing gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene (:CF₂) with an appropriate alkene[8][9]. For the direct synthesis of gem-difluorocyclopropylamine precursors, enamines or related nitrogen-containing olefins serve as the substrates.
Difluorocarbene is a transient, electrophilic species generated in situ from various precursors. The choice of precursor is critical and depends on the substrate's reactivity and functional group tolerance.
-
Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is a versatile and widely used :CF₂ precursor, typically activated by a fluoride or alkoxide source (e.g., NaI, KOtBu)[8][10]. It is particularly effective for a broad range of substrates, including electron-deficient ones[1][10]. A "slow addition protocol" has been developed to improve yields and expand the scope of this reagent[10].
-
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a classical, cost-effective reagent that generates :CF₂ via thermal decarboxylation. However, it often requires high temperatures, limiting its use with sensitive substrates.
-
Dolbier Reagent (CF₃CH₂OTf): This reagent can also serve as a source of difluorocarbene under specific conditions.
The general mechanism involves the generation of difluorocarbene, which then undergoes a concerted, stereospecific cycloaddition with the alkene.
References
- 1. Publications - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
A Technical Guide to the Biological Activity of 2-Fluorocyclopropan-1-amine Derivatives
Introduction: The Strategic Integration of Fluorine and Strained Rings in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong C-F bonds—profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Parallel to this, the cyclopropane ring, a conformationally constrained three-membered carbocycle, has emerged as a versatile bioisosteric replacement for larger, more flexible groups. It offers a rigid scaffold that can orient substituents in precise vectors, often improving target engagement and reducing off-target effects.
The fusion of these two powerful motifs in the form of 2-fluorocyclopropan-1-amine (2-FCPA) and its derivatives has created a class of building blocks with exceptional potential. These compounds are not merely chemical curiosities; they are strategically designed scaffolds that have demonstrated significant and diverse biological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of 2-FCPA derivatives, offering field-proven insights for researchers and drug development professionals. We will delve into their roles as potent antibacterial agents, highly selective kinase inhibitors, and emerging antiviral compounds, supported by experimental data and detailed protocols.
Part 1: Stereoselective Synthesis – The Gateway to Biological Function
The biological activity of 2-FCPA derivatives is intrinsically linked to their stereochemistry. The two stereocenters at C1 and C2 give rise to distinct stereoisomers, each with a unique three-dimensional arrangement that dictates its interaction with biological targets. Consequently, access to enantiomerically pure forms of these compounds is paramount.
A variety of synthetic strategies have been developed, often involving the stereoselective cyclopropanation of an alkene precursor. Phase-transfer catalysis and the use of chiral auxiliaries are common methods to control the stereochemical outcome. A representative multi-step synthesis to obtain the tosylate salt of (1R, 2S)-2-fluorocyclopropan-1-amine is outlined in patent literature, demonstrating a scalable approach applicable to industrial production.[1] The general logic involves creating the cyclopropane ring and then manipulating functional groups to install the amine.
Caption: A generalized workflow for the synthesis of 2-FCPA.
Part 2: Key Biological Activities and Therapeutic Applications
The rigid framework of the 2-FCPA scaffold, combined with the electronic influence of the fluorine atom, has been successfully leveraged to target a range of biological systems.
Antibacterial Activity: Potent Inhibition of Bacterial DNA Topoisomerase IV
A significant breakthrough involving 2-FCPA derivatives has been in the development of novel quinolone antibiotics. These compounds exhibit potent bactericidal activity, particularly against Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).[2]
The primary mechanism of action is the inhibition of bacterial DNA topoisomerase IV, a crucial enzyme responsible for decatenating replicated daughter chromosomes during cell division. By targeting this enzyme, the 2-FCPA-containing quinolones disrupt DNA replication and repair, leading to rapid cell death. The (1R,2S)-2-fluorocyclopropan-1-yl moiety at the N-1 position of the quinolone core has been shown to be critical for this high level of activity.[2][3]
One notable derivative, DQ-113, demonstrated potent antibacterial activity against clinically isolated resistant Gram-positive pathogens and showed favorable preliminary toxicological and pharmacokinetic profiles.[2]
Table 1: Comparative Antibacterial Activity (MIC, μg/mL) of a 2-FCPA Quinolone Derivative (DQ-113)
| Bacterial Strain | DQ-113[2] | Ciprofloxacin[2] | Gatifloxacin[2] | Moxifloxacin[2] |
| S. aureus (MRSA) | ≤0.06 | 4 | 2 | 1 |
| S. pneumoniae (PRSP) | ≤0.06 | 2 | 0.5 | 0.25 |
| Enterococcus faecalis (VRE) | 0.25 | 2 | 1 | 0.5 |
Data synthesized from findings reported in literature.[2] MIC values represent the minimum inhibitory concentration.
Caption: Mechanism of action for 2-FCPA quinolone antibacterials.
Kinase Inhibition: Stereodependent Targeting of Bruton's Tyrosine Kinase (Btk)
The 2-FCPA scaffold has also been instrumental in designing reversible inhibitors of Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase vital for B-cell and myeloid cell activation.[4] Btk is a key therapeutic target for autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.
In the development of Btk inhibitors, the 2-fluorocyclopropyl amide group served as an effective isostere for a 2-aminopyridyl group, designed to occupy a flat, lipophilic pocket (H2) in the enzyme's active site.[4] This research highlighted the profound impact of stereochemistry:
-
Cis-fluoro isomers (where the fluorine and amide are on the same side of the cyclopropane ring) were found to be nearly equipotent against Btk compared to the unsubstituted parent compound.
-
Trans-fluoro isomers were significantly less potent.[4]
This stereodependence allows for fine-tuning of both potency and selectivity, minimizing off-target effects such as inhibition of the hERG channel, a common safety liability.[4] The (R,R)-stereoisomer of one series emerged as a lead compound with exquisite selectivity for Btk over 220 other human kinases.[4]
Table 2: Stereodependent Inhibition of Btk by 2-Fluorocyclopropyl Amide Derivatives
| Compound Stereochemistry | Btk IC₅₀ (nM)[4] | Src IC₅₀ (nM)[4] | Selectivity (Src/Btk) |
| Unsubstituted Cyclopropane | 4.8 | >10,000 | >2083x |
| cis-(1R, 2S)-fluoro | 3.2 | >10,000 | >3125x |
| cis-(1S, 2R)-fluoro | 2.4 | 1,300 | >541x |
| trans-(1R, 2R)-fluoro | 30 | >10,000 | >333x |
| trans-(1S, 2S)-fluoro | 24 | >10,000 | >416x |
Data synthesized from findings reported in literature.[4] IC₅₀ is the half-maximal inhibitory concentration.
Experimental Protocol: In Vitro Btk Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of 2-FCPA derivatives against Btk.
-
Reagents & Materials:
-
Recombinant human Btk enzyme.
-
Fluorescently labeled peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP (Adenosine triphosphate).
-
Test compounds (2-FCPA derivatives) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
384-well microplates.
-
Plate reader capable of measuring fluorescence.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to picomolar.
-
In each well of the microplate, add 5 µL of the diluted test compound. Include positive controls (known Btk inhibitor) and negative controls (DMSO only).
-
Add 10 µL of recombinant Btk enzyme solution (at a pre-determined optimal concentration) to each well and incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Measure the fluorescence intensity on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Antiviral and Other Emerging Activities
Preliminary research has also pointed to the potential of 2-FCPA derivatives as antiviral agents. One study identified a tricyclic compound incorporating a unique amine moiety, related to (1S,2S)-2-fluorocyclopropan-1-amine, that demonstrated potent activity against the influenza A virus with good tolerability in mice.[3] While this area is less developed than the antibacterial and kinase inhibitor applications, it highlights the broad utility of the scaffold and warrants further investigation.
Part 3: Conclusion and Future Perspectives
The 2-fluorocyclopropan-1-amine scaffold represents a powerful tool in the medicinal chemist's arsenal. By combining the conformational rigidity of a cyclopropane ring with the unique electronic properties of fluorine, derivatives of this core structure have demonstrated remarkable biological activity across diverse therapeutic areas. Their success as potent antibacterial agents targeting DNA topoisomerase IV and as highly selective, stereodependent Btk inhibitors for autoimmune diseases underscores their value.
The future of 2-FCPA derivatives is bright. Further exploration is warranted in:
-
Expanding Therapeutic Targets: Investigating their potential as inhibitors of other enzymes, such as monoamine oxidases (MAOs) for neurological disorders, based on their structural features.[5]
-
Oncology: Applying the principles of kinase inhibition to cancer-related targets.
-
Antiviral Drug Development: Building upon preliminary findings to develop novel anti-influenza or other antiviral agents.
As synthetic methodologies become more refined, allowing for greater control over stereochemistry and diversification, the 2-fluorocyclopropan-1-amine core will undoubtedly continue to feature in the discovery of next-generation therapeutics.
References
- 1. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 2. Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1638744-20-3 | (1S,2S)-2-fluorocyclopropan-1-aminehydrochloride [fluoromart.com]
- 4. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluorocyclopropan-1-amine Hydrochloride
Introduction: The Significance of Fluorinated Cyclopropylamines in Modern Drug Discovery
The introduction of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into a strained cyclopropane ring, these effects are further amplified, offering a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of new chemical entities.
2-Fluorocyclopropan-1-amine and its derivatives are of particular interest to researchers and drug development professionals. The cyclopropylamine moiety is a known pharmacophore in various biologically active compounds, and the addition of a fluorine atom can modulate its basicity and lipophilicity in ways that are advantageous for drug design. As the hydrochloride salt, 2-fluorocyclopropan-1-amine is typically a stable, crystalline solid, making it amenable to pharmaceutical formulation and handling.[1][2]
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-fluorocyclopropan-1-amine hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering both available data and field-proven insights into the experimental determination of these critical parameters. This document will delve into the structural features, solubility, acidity, lipophilicity, and spectral properties of the molecule, providing not just data, but the scientific rationale behind its measurement and significance.
Chemical Structure and Stereoisomerism
2-Fluorocyclopropan-1-amine possesses two stereocenters, leading to the existence of four possible stereoisomers. The relative stereochemistry of the fluorine and amine substituents (cis or trans) significantly impacts the molecule's physical and biological properties. The hydrochloride salt is formed by the protonation of the primary amine by hydrochloric acid.
The most commonly referenced stereoisomers in chemical literature and supplier catalogs are the (1S,2R) and (1R,2S) enantiomers, which represent the trans configuration, and the (1S,2S) and (1R,2R) enantiomers, which represent the cis configuration.[1][3][4] The specific stereoisomer used in research and development is critical and should always be clearly defined.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₃H₇ClFN | [5] |
| Molecular Weight | 111.55 g/mol | [5] |
| Appearance | White to yellow solid | [6] |
Lipophilicity: A Key Determinant of Drug-like Properties
The lipophilicity of a drug candidate is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
A calculated LogP value for 2-fluorocyclopropan-1-amine is available in the literature.
| Parameter | Value | Source |
| Calculated LogP | 0.4773 | [5] |
Expert Insight: The Impact of Fluorine on Lipophilicity
The introduction of a single fluorine atom can have a variable effect on lipophilicity. While highly fluorinated motifs often increase lipophilicity, a single fluorine can either increase or decrease the LogP depending on the overall electronic context of the molecule. For 2-fluorocyclopropan-1-amine, the electronegative fluorine atom can reduce the basicity of the neighboring amine, which in turn can influence its ionization state and partitioning behavior at different pH values.
Experimental Protocol: Determination of LogP by Reverse-Phase HPLC
A reliable and high-throughput method for the experimental determination of LogP is through reverse-phase high-performance liquid chromatography (RP-HPLC). This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Principle: The more lipophilic a compound is, the more strongly it will interact with the hydrophobic stationary phase (e.g., C18), resulting in a longer retention time. A calibration curve is generated using a set of standards with known LogP values.
Step-by-Step Methodology:
-
Preparation of Standards: A series of well-characterized compounds with known LogP values spanning a range that is expected to include the analyte are prepared in a suitable solvent (e.g., methanol/water).
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte and standards absorb.
-
-
Calibration Curve Generation: The standards are injected onto the HPLC system, and their retention times are recorded. A plot of the logarithm of the retention factor (k') versus the known LogP values is created. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.
-
Sample Analysis: The 2-fluorocyclopropan-1-amine HCl sample is injected under the same HPLC conditions, and its retention time is measured.
-
LogP Determination: The LogP of the analyte is determined by interpolating its retention factor onto the calibration curve.
Caption: Workflow for experimental LogP determination using RP-HPLC.
Acidity and pKa: The Ionization State in Biological Systems
The acid dissociation constant (pKa) of the protonated amine is a crucial parameter that dictates the charge state of the molecule at a given pH. This, in turn, has a profound impact on its solubility, membrane permeability, and interaction with biological targets.
Expert Insight: The Inductive Effect of Fluorine on Basicity
The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) on the cyclopropane ring. This effect reduces the electron density on the nitrogen atom of the amine, thereby decreasing its basicity and lowering the pKa of its conjugate acid compared to the non-fluorinated analogue, cyclopropylamine. This modulation of pKa is a key reason for the use of fluorination in drug design, as it can be used to fine-tune the ionization state of a molecule at physiological pH (around 7.4).
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an amine hydrochloride.
Principle: A solution of the amine hydrochloride is titrated with a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the amine is in its protonated form and half is in its free base form.
Step-by-Step Methodology:
-
Sample Preparation: A precisely weighed amount of 2-fluorocyclopropan-1-amine HCl is dissolved in a known volume of deionized water.
-
Titration Setup: The sample solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. A burette containing a standardized solution of NaOH (e.g., 0.1 M) is positioned to add the titrant to the beaker.
-
Titration: The NaOH solution is added to the amine solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
Caption: Workflow for experimental pKa determination by potentiometric titration.
Solubility Profile
The solubility of a drug candidate in both aqueous and organic media is a critical factor for its formulation and bioavailability. As a hydrochloride salt, 2-fluorocyclopropan-1-amine is expected to have good aqueous solubility. Its solubility in organic solvents will depend on the polarity of the solvent.
While specific quantitative solubility data is not available in the literature, a general understanding of its likely solubility profile can be inferred from its structure.
-
Aqueous Solubility: Expected to be high due to the ionic nature of the hydrochloride salt.
-
Solubility in Alcohols (e.g., Methanol, Ethanol): Likely to be soluble due to the polar nature of both the solute and the solvent.
-
Solubility in Aprotic Solvents (e.g., Dichloromethane, Acetonitrile): Solubility is expected to be lower than in protic solvents.
-
Solubility in Nonpolar Solvents (e.g., Hexanes, Toluene): Expected to be very low to insoluble.
Experimental Protocol: Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined.
Step-by-Step Methodology:
-
Sample Preparation: An excess amount of 2-fluorocyclopropan-1-amine HCl is added to a vial containing a known volume of purified water (or other solvent).
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear supernatant is carefully removed, diluted, and analyzed by a suitable analytical technique (e.g., HPLC-UV or LC-MS) to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is used for quantification.
Spectral Properties
Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of 2-fluorocyclopropan-1-amine HCl. While specific spectra are not publicly available, chemical suppliers indicate that NMR and other spectral data are available upon request for their products.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the cyclopropane protons and the coupling to the fluorine atom. The protons on the carbon bearing the fluorine will show a large doublet of doublets due to geminal and vicinal H-F coupling. The other cyclopropane protons will also exhibit complex splitting patterns. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show three distinct signals for the cyclopropane carbons. The carbon directly attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant. The other two carbons will also be influenced by the fluorine, showing smaller two- and three-bond C-F couplings.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretching: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the stretching of the ammonium (NH₃⁺) group.
-
C-H stretching: Absorptions for the cyclopropane C-H bonds will appear around 3000-3100 cm⁻¹.
-
C-F stretching: A strong absorption band in the region of 1000-1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, the molecular ion peak would be expected at m/z = 75.05. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z = 76.06.
Stability
The stability of a drug substance is a critical consideration for its shelf-life and formulation development. 2-Fluorocyclopropan-1-amine HCl is expected to be a relatively stable solid under standard storage conditions (room temperature, protected from moisture).[1][6]
Expert Insight: Stability Considerations for Fluorinated Cyclopropanes
The cyclopropane ring is inherently strained, which can make it susceptible to ring-opening reactions under certain conditions. However, the presence of the electron-withdrawing fluorine atom can influence this reactivity. While generally stable, forcing acidic or basic conditions, particularly at elevated temperatures, could potentially lead to degradation. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are essential to fully characterize the stability profile of this molecule.
Conclusion
This compound is a valuable building block in drug discovery, offering a unique combination of a strained ring system and the modulating effects of a fluorine substituent. This guide has provided an overview of its key physicochemical properties, including its structure, lipophilicity, acidity, solubility, spectral characteristics, and stability. While some experimental data is not yet publicly available, this document has outlined the established and reliable experimental protocols for their determination. A thorough understanding and experimental validation of these properties are paramount for any researcher or drug development professional working with this and related compounds, as they form the foundation for rational drug design and successful pharmaceutical development.
References
- 1. (1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride | 141042-20-8 [sigmaaldrich.com]
- 2. (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride | 141042-20-8 [sigmaaldrich.com]
- 3. (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride 97% | CAS: 141042-21-9 | AChemBlock [achemblock.com]
- 4. 1638744-20-3 | (1S,2S)-2-fluorocyclopropan-1-aminehydrochloride [fluoromart.com]
- 5. chemscene.com [chemscene.com]
- 6. (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride CAS#: 141042-20-8 [m.chemicalbook.com]
- 7. (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride(141042-20-8) 1H NMR spectrum [chemicalbook.com]
- 8. (1S,2S)-2-fluorocyclopropan-1-aminehydrochloride(1638744-20-3) 1H NMR [m.chemicalbook.com]
Methodological & Application
Applications of 2-Fluorocyclopropan-1-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous properties upon drug candidates is perpetual. Among the myriad of structural motifs, the 2-fluorocyclopropan-1-amine moiety has emerged as a powerful tool for fine-tuning the physicochemical and pharmacological profiles of bioactive molecules. This compact, conformationally restricted unit, bearing a strategically placed fluorine atom, offers a unique combination of steric and electronic features that can be leveraged to address common challenges in drug design, such as metabolic instability, off-target activity, and suboptimal potency.[1][2]
The rigid cyclopropane ring restricts the conformational freedom of the molecule, which can lead to a more favorable pre-organization for binding to a biological target, potentially increasing potency and selectivity.[3] The introduction of fluorine, the most electronegative element, imparts a host of valuable properties. The strong carbon-fluorine bond can enhance metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of the neighboring amine, influencing its ionization state at physiological pH and thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]
This technical guide provides an in-depth exploration of the applications of 2-fluorocyclopropan-1-amine in medicinal chemistry. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering detailed application notes, experimental protocols, and insights into the strategic incorporation of this valuable building block.
Physicochemical Properties and Bioisosteric Considerations
The strategic incorporation of 2-fluorocyclopropan-1-amine into a drug candidate is often driven by its ability to act as a bioisostere for other common chemical groups, such as isopropyl or gem-dimethyl groups.[3] This bioisosteric replacement can lead to significant improvements in a molecule's drug-like properties.
Modulation of Lipophilicity and pKa
The introduction of a fluorine atom into the cyclopropylamine scaffold has a profound impact on its lipophilicity and basicity. Fluorination generally leads to a reduction in lipophilicity compared to the non-fluorinated parent compound, which can be advantageous for improving aqueous solubility and reducing non-specific binding.[3][6]
The electron-withdrawing effect of the fluorine atom also lowers the pKa of the adjacent amine.[4] This decrease in basicity can be beneficial in several ways. A lower pKa can reduce the potential for interactions with the hERG ion channel, a common cause of cardiotoxicity. It can also modulate the overall charge of the molecule at physiological pH, which can impact cell permeability and oral absorption.[5]
| Compound/Fragment | logP | pKa | Reference |
| Cyclopropylamine | 0.4 | 9.0 | [3] |
| 2-Fluorocyclopropylamine (cis) | ~0.2 | ~8.2 | [4] |
| Isopropylamine | 0.3 | 10.6 | [3] |
Table 1: Comparison of Physicochemical Properties. The data presented are approximate values and can vary depending on the specific measurement conditions and the rest of the molecular structure.
The 2-Fluorocyclopropylamine Moiety as a Bioisostere
The 2-fluorocyclopropylamine group can be considered a bioisostere of an isopropyl group, offering a similar steric footprint but with distinct electronic properties. This substitution can be a valuable strategy to improve metabolic stability, as the C-F bond is significantly stronger than a C-H bond and less susceptible to enzymatic oxidation.[1]
Case Study: 5-HT2C Receptor Agonists
A compelling example of the successful application of the 2-fluorocyclopropylamine moiety is in the development of selective serotonin 2C (5-HT2C) receptor agonists for the treatment of central nervous system disorders.[2] In a series of 2-phenylcyclopropylmethylamines, the introduction of a fluorine atom onto the cyclopropane ring led to the identification of compounds with high potency and selectivity for the 5-HT2C receptor over the closely related 5-HT2B and 5-HT2A subtypes.[2]
Agonism at the 5-HT2B receptor is associated with a risk of cardiac valvulopathy, making selectivity a critical parameter for the safety of these drug candidates. The incorporation of the 2-fluorocyclopropylamine moiety was instrumental in achieving this desired selectivity profile.[2]
| Compound | 5-HT2C EC50 (nM) | 5-HT2B Agonism | Reference |
| Parent Phenylcyclopropylamine | 150 | Moderate | [2] |
| Fluorinated Phenylcyclopropylamine | 25 | Not detectable | [2] |
Table 2: Impact of 2-Fluorocyclopropylamine on 5-HT2C Agonist Activity and Selectivity.
Synthetic Protocols
The synthesis of 2-fluorocyclopropan-1-amine and its derivatives can be achieved through various synthetic routes. The stereoselective synthesis of the desired cis-(1R, 2S) isomer is often crucial for biological activity, as exemplified by the antibiotic sitafloxacin, where this specific stereoisomer is a key intermediate.[7][8]
Protocol 1: Stereoselective Synthesis of (1R, 2S)-2-Fluorocyclopropan-1-amine Tosylate
This protocol is adapted from methodologies reported for the synthesis of the key intermediate for sitafloxacin.[7][8]
Workflow for the Synthesis of (1R, 2S)-2-Fluorocyclopropan-1-amine Tosylate
Caption: Synthetic workflow for (1R, 2S)-2-fluorocyclopropan-1-amine tosylate.
Materials:
-
N-Vinyl Phthalimide
-
Dibromofluoromethane
-
Reducing agent (e.g., Tri-n-butyltin hydride)
-
Chiral resolving agent (e.g., L-menthyl chloroformate)[7]
-
Hydrazine hydrate
-
p-Toluenesulfonic acid monohydrate
-
Appropriate solvents (e.g., Dichloromethane, Methanol, Methyl tert-butyl ether) and reagents
Procedure:
-
Cyclopropanation: React N-vinyl phthalimide with dibromofluoromethane in the presence of a suitable base to form the dibromofluorocyclopropyl phthalimide intermediate. Subsequent debromination yields the racemic fluorocyclopropyl phthalimide.[7]
-
Chiral Resolution: The racemic mixture is resolved using a chiral resolving agent, such as L-menthyl chloroformate, to form diastereomeric carbamates that can be separated by crystallization.[7]
-
Deprotection: The separated diastereomer is then treated with hydrazine hydrate to remove the phthalimide protecting group, affording the enantiomerically pure (1R, 2S)-2-fluorocyclopropan-1-amine.[7]
-
Salt Formation: The free amine is reacted with p-toluenesulfonic acid in a suitable solvent like methyl tert-butyl ether to precipitate the desired tosylate salt, which is often a more stable and handleable solid.[7]
Causality behind Experimental Choices:
-
The use of a phthalimide protecting group for the amine allows for robust reaction conditions during the cyclopropanation and debromination steps.
-
Chiral resolution via diastereomeric salt formation is a classical and effective method for obtaining enantiomerically pure amines.
-
The formation of a tosylate salt improves the handling and stability of the final product, which is often a low-melting solid or oil as a free base.
Protocol 2: Incorporation of 2-Fluorocyclopropylamine into a Scaffold via Reductive Amination
This protocol provides a general method for coupling 2-fluorocyclopropan-1-amine to a carbonyl-containing molecule.
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
(1R, 2S)-2-Fluorocyclopropan-1-amine hydrochloride (1.2 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
Triethylamine (1.2 mmol, if starting with the hydrochloride salt)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)
Procedure:
-
To a solution of the aldehyde or ketone in anhydrous DCM, add (1R, 2S)-2-fluorocyclopropan-1-amine hydrochloride and triethylamine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality behind Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde or ketone.
-
The formation of the imine/iminium ion in situ is a key step that is favored under these reaction conditions.
-
The use of the hydrochloride salt of the amine is common for stability and ease of handling, necessitating the addition of a base like triethylamine to liberate the free amine for the reaction.
Conclusion
The 2-fluorocyclopropan-1-amine motif is a valuable and versatile building block in medicinal chemistry. Its unique combination of conformational rigidity and electronic properties, conferred by the cyclopropane ring and the fluorine atom, provides a powerful strategy for modulating the physicochemical and pharmacological properties of drug candidates. Through its application as a bioisostere and a tool for enhancing metabolic stability and selectivity, 2-fluorocyclopropan-1-amine will undoubtedly continue to play a significant role in the discovery and development of new therapeutics. The protocols and application notes provided herein offer a foundation for researchers to explore the potential of this privileged scaffold in their own drug discovery programs.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 4. Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 8. CN103524487A - Sitafloxacin preparation method - Google Patents [patents.google.com]
The Strategic Incorporation of (1S,2R)-2-Fluorocyclopropan-1-amine in Asymmetric Synthesis: Application in the Development of Targeted Therapeutics
Introduction: The Value of Fluorinated Cyclopropylamines in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a unique confluence of conformational rigidity, metabolic stability, and precise stereochemical control is paramount. Fluorinated cyclopropanes have emerged as highly sought-after pharmacophores, combining the structural constraints of a cyclopropyl ring with the beneficial electronic properties of fluorine.[1][2] The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its acidity, basicity, and susceptibility to metabolic degradation. When incorporated into a chiral cyclopropylamine framework, such as 2-fluorocyclopropan-1-amine, these building blocks provide a powerful tool for medicinal chemists to craft novel therapeutics with enhanced potency and selectivity. This application note delves into the utility of (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride as a key chiral building block in asymmetric synthesis, with a specific focus on its application in the synthesis of precursors to advanced therapeutic agents.
Core Concept: Stereocontrolled Amide Bond Formation
The primary amino group of 2-fluorocyclopropan-1-amine serves as a versatile handle for a variety of chemical transformations, most notably N-acylation to form stable amide bonds. This reaction is a cornerstone of pharmaceutical synthesis, allowing for the coupling of this chiral fragment to a wide array of carboxylic acid-containing molecules. The stereochemistry of the 2-fluorocyclopropan-1-amine is crucial, as the fixed spatial orientation of the fluorine atom and the amino group relative to the cyclopropane ring can significantly influence the binding of the final molecule to its biological target. The (1S,2R) configuration, in particular, has been identified as a key component in the development of potent and selective inhibitors of various enzymes.
Application Spotlight: Synthesis of a Key Precursor for the HSP90 Inhibitor Pimitespib (TAS-116)
A compelling example of the strategic use of (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride is in the synthesis of the Heat Shock Protein 90 (HSP90) inhibitor, Pimitespib (TAS-116). HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous proteins implicated in cancer cell growth and survival, making it a prime target for cancer therapy.[3][4] Pimitespib has demonstrated potent antitumor activity in preclinical models and has been investigated in clinical trials for patients with advanced solid tumors.
The synthesis of a key benzamide intermediate for Pimitespib involves the amide coupling of 3-isopropyl-5-(1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid with (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride. This reaction forges the critical amide bond that connects the chiral fluorocyclopropyl moiety to the core heterocyclic scaffold of the drug.
Experimental Workflow for Amide Coupling
The following diagram outlines the key steps in the synthesis of the N-((1S,2R)-2-fluorocyclopropyl)-3-isopropyl-5-(1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide intermediate.
Caption: Workflow for the synthesis of a Pimitespib precursor.
Detailed Experimental Protocol: N-Acylation of (1S,2R)-2-Fluorocyclopropan-1-amine Hydrochloride
This protocol is adapted from established synthetic procedures for amide bond formation and is tailored for the specific coupling of 3-isopropyl-5-(1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid and (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride.
Materials:
-
3-isopropyl-5-(1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid
-
(1S,2R)-2-fluorocyclopropan-1-amine hydrochloride
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3-isopropyl-5-(1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride (1.1 equivalents) to the reaction mixture.
-
Amide Coupling: Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((1S,2R)-2-fluorocyclopropyl)-3-isopropyl-5-(1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide.
Quantitative Data Summary:
| Entry | Reactant A | Reactant B | Coupling Reagent | Base | Solvent | Yield (%) |
| 1 | 3-isopropyl-5-(1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid | (1S,2R)-2-fluorocyclopropan-1-amine HCl | HATU | DIPEA | DMF | Typically >80% |
Note: Yields are highly dependent on reaction scale and purification efficiency. The value provided is a representative expectation based on similar amide coupling reactions.
Causality in Experimental Choices
-
Choice of Coupling Reagent (HATU): HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization, which is critical when working with chiral amines.
-
Choice of Base (DIPEA): DIPEA is a non-nucleophilic hindered base used to neutralize the hydrochloride salt of the amine and to facilitate the activation of the carboxylic acid by HATU without competing in the nucleophilic attack.
-
Choice of Solvent (DMF): Anhydrous DMF is an excellent polar aprotic solvent for dissolving the reactants and facilitating the amide coupling reaction.
Conclusion: A Versatile Chiral Building Block for Asymmetric Synthesis
(1S,2R)-2-Fluorocyclopropan-1-amine hydrochloride stands out as a valuable and versatile chiral building block for asymmetric synthesis. Its unique stereochemical and electronic properties make it an attractive component for the design of novel therapeutic agents. The straightforward and high-yielding N-acylation protocol described herein provides a reliable method for incorporating this valuable fluorinated cyclopropylamine motif into complex molecules, as exemplified by the synthesis of a key precursor to the HSP90 inhibitor Pimitespib. For researchers and scientists in drug development, the strategic use of such chiral building blocks is essential for the efficient and stereocontrolled synthesis of next-generation pharmaceuticals.
References
- 1. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Note: A Guide to the Synthesis of Peptidomimetics Incorporating 2-Fluorocyclopropan-1-amine
Abstract
The strategic incorporation of conformationally constrained and electronically modulated non-canonical amino acids is a cornerstone of modern peptidomimetic design. The 2-fluorocyclopropan-1-amine motif has emerged as a particularly valuable building block, merging the rigidifying effect of a cyclopropane ring with the potent electronic and metabolic advantages of fluorine.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of peptidomimetics containing this unique scaffold. We address two critical stages: the stereoselective synthesis of the 2-fluorocyclopropylamine building block and its subsequent incorporation into peptide chains using solid-phase peptide synthesis (SPPS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorinated cyclopropanes to create next-generation therapeutics.
Introduction: The Rationale for Fluorocyclopropane in Peptidomimetics
Peptides are exquisite signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility, which can lead to low receptor affinity and selectivity. Peptidomimetics aim to overcome these limitations by introducing structural modifications that retain the key pharmacophoric elements while improving drug-like properties.[3]
The 2-fluorocyclopropyl group offers a compelling set of advantages:
-
Conformational Rigidity: The three-membered ring of cyclopropane is highly strained and rigid. When incorporated into a peptide backbone, for instance as part of a proline analogue, it can lock the peptide into a specific bioactive conformation, such as a β-turn, which is crucial for many receptor-ligand interactions.[4][5]
-
Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry. Introducing fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the peptide.[1][6]
-
Modulation of Physicochemical Properties: The high electronegativity of the fluorine atom can alter the pKa of nearby amine groups and influence hydrogen bonding capabilities.[1][4][7] This electronic perturbation can fine-tune binding interactions with biological targets and improve properties like cell permeability.[2]
This guide provides field-tested methodologies for accessing these valuable scaffolds, focusing on both the synthesis of the core amine and its application in peptide chemistry.
Figure 1: Conceptual benefits of incorporating a 2-fluorocyclopropane moiety into a peptide backbone.
Part I: Synthesis of Key Building Block: 2-Fluorocyclopropylamine
The accessibility of the final peptidomimetic is contingent on an efficient and stereocontrolled synthesis of the core 2-fluorocyclopropan-1-amine building block. Two authoritative strategies are presented below.
Strategy A: Stereoselective Phase-Transfer Cyclopropanation
This method provides a safe and scalable route to cis-2-fluorocyclopropylamine derivatives, avoiding the use of pyrophoric reagents like diethylzinc.[8][9] The key step involves the cyclopropanation of a protected N-vinyl substrate with bromofluorocarbene, generated in situ under phase-transfer conditions.
Causality Behind Experimental Choices:
-
Phase-Transfer Catalysis (PTC): Using a catalyst like 18-crown-6 allows the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it can react with dibromofluoromethane to generate the carbene. This avoids hazardous, anhydrous conditions and improves safety, especially for large-scale synthesis.[8]
-
Chiral Auxiliary: The isoindol-1-one moiety, derived from an appropriate chiral precursor, acts as a chiral auxiliary, directing the incoming carbene to one face of the double bond to achieve stereoselectivity.
-
Debromination & Deprotection: The resulting bromofluorocyclopropane is debrominated using a reducing agent like Raney Nickel. A multi-step deprotection sequence is then required to release the free amine.[8][9]
Figure 2: Workflow for the synthesis of cis-2-fluorocyclopropylamine via phase-transfer catalysis.
Protocol 2.1: Synthesis of cis-2-Fluorocyclopropylamine p-Toluenesulfonate Salt (Adapted from Matsuo, J. et al., Chemistry Letters, 2004.)[8][9]
-
Cyclopropanation: To a solution of the chiral 2-vinyl-3-(methoxy)isoindol-1-one (1.0 equiv) and 18-crown-6 (0.1 equiv) in dichloromethane (DCM), add dibromofluoromethane (3.0 equiv). Cool the mixture to 0 °C and add a saturated aqueous solution of potassium hydroxide (KOH) dropwise. Stir vigorously at 0 °C for 24 hours, monitoring by TLC.
-
Work-up: Dilute the reaction with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the cis-bromofluorocyclopropane derivative.
-
Debromination: Dissolve the purified product (1.0 equiv) in methanol. Add Raney Nickel (approx. 5-10 wt%) and stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.
-
Purification: Filter the reaction mixture through a pad of Celite®, washing with methanol. Concentrate the filtrate to obtain the debrominated product, which is used in the next step without further purification.
-
Deprotection (Acidic Hydrolysis): Reflux the debrominated product in a 1:1 mixture of 1N HCl and THF for 4 hours. Cool to room temperature and extract with ethyl acetate. The aqueous layer contains the hemiaminal intermediate.
-
Deprotection (Reduction): To the aqueous layer from the previous step, add isopropanol and cool to 0 °C. Add sodium borohydride (NaBH₄) portion-wise and stir for 2 hours.
-
Salt Formation: Acidify the mixture with concentrated HCl and then concentrate in vacuo. Dissolve the residue in diethyl ether and add a solution of p-toluenesulfonic acid (p-TsOH) (1.1 equiv) in ether. The desired cis-2-fluorocyclopropylamine p-toluenesulfonate salt will precipitate and can be collected by filtration.
| Step | Product | Typical Yield (%) | Stereoselectivity (cis:trans) |
| 1-2 | Bromofluorocyclopropane Adduct | ~70-80% | >95:5 |
| 3-7 | Final Amine Salt | ~50-60% (from adduct) | N/A |
Table 1: Representative yields and selectivity for the phase-transfer catalysis route.
Strategy B: Asymmetric Intramolecular Cyclopropanation
For accessing more complex structures, such as fluorocyclopropane-fused proline analogues, an intramolecular approach using a rhodium-catalyzed carbene transfer is highly effective.[4][7][10] This strategy offers excellent control over multiple stereocenters.
Causality Behind Experimental Choices:
-
Intramolecular vs. Intermolecular: An intramolecular reaction is often more efficient and stereoselective as the reacting partners are tethered, reducing the entropic penalty of the reaction.
-
Diazoacetamide Precursor: The diazo group serves as a carbene precursor upon reaction with a transition metal catalyst.
-
Chiral Rhodium Catalyst: Catalysts like Rh₂(S-BPTCP)₄ are highly effective for asymmetric cyclopropanation. The chiral ligands create a specific environment around the metal center, forcing the cyclopropanation to occur with high enantioselectivity.[4][7] The choice of catalyst is critical and often requires screening to optimize yield and enantiomeric excess (ee).[4][7][10]
Protocol 2.2: Synthesis of a Boc-Protected Fluorocyclopropane-Proline Analogue (Adapted from Couve-Bonnaire, S., Oulyadi, H. et al., ACS Omega, 2022.)[4][7]
-
Precursor Synthesis (Amide Formation): React N-benzyl allylamine (1.0 equiv) with bromoacetyl bromide (1.1 equiv) in DCM with a non-nucleophilic base (e.g., triethylamine) at 0 °C to room temperature to form the bromoacetamide.
-
Precursor Synthesis (Azide Substitution & Staudinger): Treat the bromoacetamide with sodium azide in DMF to form the azidoacetamide. Subsequently, perform a Staudinger reaction using triphenylphosphine followed by hydrolysis to yield the corresponding amine.
-
Precursor Synthesis (Diazo Transfer): React the amine with a diazo transfer reagent (e.g., triflyl azide) to generate the key diazoacetamide precursor.
-
Intramolecular Cyclopropanation: Dissolve the diazoacetamide (1.0 equiv) in a suitable solvent like chloroform. Cool the solution to -35 °C. Add the chiral rhodium catalyst (e.g., Rh₂(S-BPTCP)₄, 1-2 mol%) in one portion. Allow the reaction to stir for several hours, monitoring for the disappearance of the starting material by TLC.
-
Purification & Separation: Quench the reaction and concentrate the solvent. Purify the crude product by silica gel chromatography to separate the diastereomers, yielding the desired cis-lactam.
-
Homologation (Reductive Cyanation): Treat the purified lactam with a reducing agent and a cyanide source (e.g., TMSCN with a Lewis acid) to perform a reductive cyanation, introducing the nitrile group that will become the carboxylic acid.
-
Hydrolysis & Deprotection: Hydrolyze the nitrile under strong acidic conditions (e.g., refluxing 6N HCl). This step typically also cleaves the N-benzyl protecting group, affording the free amino acid.
-
Boc Protection: Protect the free amine of the synthesized amino acid with di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions (e.g., NaOH or NaHCO₃ in a dioxane/water mixture) to yield the final Boc-protected building block ready for peptide synthesis.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Rh₂(OAc)₄ | DCM | 22 | 65 | 0 |
| Rh₂((S)-MEPY)₄ | DCM | 22 | 53 | 62 |
| Rh₂((S)-BPTCP)₄ | CHCl₃ | -35 | 92 | 70 |
Table 2: Catalyst screening data for the asymmetric intramolecular cyclopropanation step, highlighting the superior performance of Rh₂(S-BPTCP)₄.[4][7]
Part II: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Once the protected fluorocyclopropyl amino acid is synthesized, it can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.[11][12]
Trustworthiness of the Protocol: The SPPS cycle is a robust and well-established methodology. The critical step is the coupling of the custom amino acid, which may require optimization due to the unique electronic properties of the fluorinated building block. The lower nucleophilicity of the amine adjacent to the electron-withdrawing fluorine atom can slow down the coupling reaction.[4][7][10]
Protocol 3.1: SPPS of a Model Tripeptide (e.g., H-Ala-Xaa-Ala-NH₂) (Where Xaa is the Boc-protected fluorocyclopropane-proline analogue)
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
Synthesized Boc-protected fluorocyclopropyl amino acid
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
First Amino Acid Coupling (Fmoc-Ala):
-
Drain the DMF.
-
In a separate vial, pre-activate Fmoc-Ala-OH (4 equiv) with HBTU (3.9 equiv) and DIPEA (8 equiv) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative).
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Repeat with fresh deprotection solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Custom Amino Acid Coupling (Boc-Xaa):
-
Expert Insight: Due to potentially reduced reactivity, use of a strong coupling agent and slightly extended coupling times are recommended.
-
Pre-activate the Boc-protected fluorocyclopropyl amino acid (3 equiv) with HBTU (2.9 equiv) and DIPEA (6 equiv) in DMF for 5 minutes.
-
Add the solution to the deprotected resin and agitate for 4-6 hours, or until a Kaiser test is negative.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Final Amino Acid Coupling (Fmoc-Ala):
-
Note: Since the previously coupled amino acid is Boc-protected, there is no deprotection step here. The N-terminus is the Boc group. If a longer peptide were desired, an Fmoc-protected version of the custom amino acid would be used, and the cycle would repeat. For this model tripeptide, we will assume the custom amino acid is at the N-1 position. If the custom amino acid was Fmoc protected, you would deprotect as in step 3.
-
Couple the final Fmoc-Ala-OH as described in step 2.
-
-
Final Fmoc Deprotection: Deprotect the terminal Fmoc group as described in step 3.
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the Boc protecting group.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase HPLC and confirm its identity by LC-MS and/or HRMS.
-
Figure 3: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Polymyxin-Inspired Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Therapeutic Potential of Monoamine Oxidase Inhibition
An Application Guide for the Characterization of 2-Fluorocyclopropan-1-amine as a Monoamine Oxidase Inhibitor
Monoamine oxidases (MAO) are a family of mitochondrial-bound enzymes crucial for the catabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1][2] Two primary isoforms exist, MAO-A and MAO-B, which are distinguished by their tissue distribution, substrate specificity, and inhibitor selectivity.[3] Inhibition of these enzymes increases the synaptic availability of key neurotransmitters, a mechanism that has been successfully leveraged for therapeutic intervention in a range of neurological and psychiatric disorders.[4]
Selective inhibitors of MAO-A are effective in treating depression and anxiety, while selective MAO-B inhibitors are primarily used in the management of Parkinson's and Alzheimer's diseases.[2] The development of novel MAO inhibitors (MAOIs) with improved selectivity and safety profiles remains a significant goal in drug discovery. Tranylcypromine, a well-known non-selective MAOI, features a cyclopropylamine moiety that is key to its mechanism of action. This structural motif is present in 2-fluorocyclopropan-1-amine, a compound of interest for its potential as a novel MAOI. The introduction of a fluorine atom may modulate the compound's potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive framework for the in vitro characterization of 2-fluorocyclopropan-1-amine as a monoamine oxidase inhibitor. It details the theoretical basis of its mechanism, step-by-step protocols for determining inhibitory potency and selectivity, and guidelines for data interpretation, designed for researchers in pharmacology and drug development.
Part 1: Postulated Mechanism of Action
Cyclopropylamine-based compounds, such as tranylcypromine, are classified as mechanism-based irreversible inhibitors, or "suicide" inhibitors.[5] The proposed mechanism involves the inhibitor acting as a substrate for the MAO enzyme. The catalytic cycle involves oxidation of the amine by the flavin adenine dinucleotide (FAD) cofactor, leading to the formation of a radical cation intermediate. This is followed by the opening of the highly strained cyclopropane ring, which generates a reactive species that covalently binds to the N5 position of the FAD cofactor, leading to irreversible inactivation of the enzyme.[6] It is hypothesized that 2-fluorocyclopropan-1-amine follows a similar mechanism of irreversible inhibition.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. evotec.com [evotec.com]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Fluorocyclopropan-1-amine in the Design of Serotonin Receptor Agonists
Abstract
Serotonin (5-HT) receptors are a critical family of G protein-coupled receptors (GPCRs) that mediate a vast array of physiological and neuropsychological processes, making them prime targets for therapeutic intervention in disorders ranging from depression and anxiety to obesity and schizophrenia.[1] The development of selective agonists for specific 5-HT receptor subtypes is a key objective in medicinal chemistry, yet achieving high selectivity remains a significant challenge due to the high homology among receptor subtypes.[2] This guide provides a detailed overview of the strategic application of the 2-fluorocyclopropan-1-amine moiety as a core structural element in the design of novel, potent, and selective serotonin receptor agonists. We will explore the underlying rationale for its use, provide detailed protocols for synthesis and pharmacological characterization, and present a framework for data interpretation, with a particular focus on the 5-HT2C receptor as a therapeutically relevant example.[3]
The Strategic Imperative for the 2-Fluorocyclopropan-1-amine Scaffold
The design of selective GPCR ligands often hinges on balancing potency with subtype selectivity and favorable pharmacokinetic properties. The 2-fluorocyclopropan-1-amine scaffold offers a unique combination of features that address these challenges.
The Cyclopropylamine Moiety: A Conformational Constraint Strategy
The ethylamine side chain is a common feature in many endogenous monoamine neurotransmitters, including serotonin. Incorporating this pharmacophore into a cyclopropane ring introduces conformational rigidity. This constraint limits the number of accessible conformations the molecule can adopt, which can lead to a more favorable interaction with a specific receptor subtype and enhance binding affinity.[4] This "rigidification" strategy has been successfully employed to convert phenethylamine-based compounds into potent agonists for the 5-HT2 receptor family.[5]
Strategic Fluorination: Enhancing Drug-like Properties
Fluorine has become a cornerstone of modern medicinal chemistry due to its unique electronic properties and small atomic size.[6] Introducing a fluorine atom onto the cyclopropane ring can have several beneficial effects:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can improve the half-life and overall pharmacokinetic profile of a drug candidate.[3]
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the neighboring amine group. This alteration can influence the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with the receptor's binding pocket.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the receptor binding site, thereby increasing binding affinity and potency.[7]
-
Improved Selectivity: The precise placement of a fluorine atom can introduce steric or electronic effects that favor binding to one receptor subtype over another, a critical factor for 5-HT2C agonists to avoid off-target effects at 5-HT2A (hallucinogenic effects) and 5-HT2B (cardiac valvulopathy) receptors.[3]
By combining the conformational rigidity of the cyclopropylamine core with the strategic placement of a fluorine atom, researchers can fine-tune the pharmacological profile of new chemical entities to achieve high potency and the requisite selectivity for therapeutic applications.[3][8]
Synthesis of a Fluorinated Phenylcyclopropylamine Agonist
The synthesis of serotonin receptor agonists incorporating the 2-fluorocyclopropan-1-amine moiety often involves a multi-step sequence. A key strategic step is the construction of the fluorinated cyclopropane ring. Below is a representative protocol adapted from methodologies reported in the literature for creating fluorinated 2-phenylcyclopropylmethylamines, which are potent 5-HT2C agonists.[3][9]
Synthetic Workflow Overview
The overall synthetic strategy involves the formation of a key fluorinated cyclopropane intermediate via a transition metal-catalyzed [2+1] cycloaddition, followed by functional group manipulations to install the required amine side chain.
Caption: General synthetic workflow for 2-fluorocyclopropylamine derivatives.
Detailed Experimental Protocol: Synthesis of a (±)-trans-2-(Aryl)-1-fluorocyclopropyl)methanamine Analog
Materials:
-
Substituted aromatic vinyl fluoride
-
Ethyl diazoacetate
-
Transition metal catalyst (e.g., Rhodium(II) acetate dimer)
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LAH) or Diisobutylaluminium hydride (DIBAL-H)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Reagents for Gabriel synthesis (Phthalimide, Hydrazine) or reductive amination (Ammonium acetate, Sodium cyanoborohydride)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Step 1: Cyclopropanation.
-
Dissolve the substituted aromatic vinyl fluoride (1.0 eq) and the rhodium catalyst (0.01 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of ethyl diazoacetate (1.2 eq) in DCM to the reaction mixture at room temperature over 2-3 hours using a syringe pump.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the fluorinated cyclopropane ester.
-
-
Step 2: Amide Formation (Weinreb Amide).
-
Hydrolyze the ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Activate the carboxylic acid (e.g., with oxalyl chloride or a peptide coupling agent) and react it with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide.
-
Purify the resulting amide by column chromatography.
-
-
Step 3: Reduction and Amine Installation (via Gabriel Synthesis).
-
Reduce the Weinreb amide to the corresponding aldehyde using a mild reducing agent like DIBAL-H at low temperature (-78 °C).
-
Reduce the aldehyde to the alcohol using a reagent like sodium borohydride (NaBH4).
-
Convert the alcohol to the primary amine. A common method is the Mitsunobu reaction with phthalimide, followed by deprotection with hydrazine to release the primary amine.[2]
-
Purify the final 2-fluorocyclopropan-1-amine derivative by column chromatography or crystallization.
-
Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods must be optimized for each specific substrate. All steps should be performed by trained personnel in a controlled laboratory environment.
Pharmacological Characterization Protocols
Once synthesized, novel compounds must be rigorously tested to determine their affinity, potency, and functional activity at the target receptors.
Workflow for Pharmacological Profiling
Caption: Experimental workflow for in vitro pharmacological characterization.
Protocol 1: Radioligand Binding Assay (Affinity Determination)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.[1]
Materials:
-
Cell membranes prepared from cell lines stably expressing the human serotonin receptor of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C).
-
Radioligand (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-LSD for multiple 5-HT2 subtypes).
-
Test compound stock solutions at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known non-radioactive ligand, e.g., Mianserin).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Protocol 2: Calcium Flux Functional Assay (Potency & Efficacy)
For Gq-coupled receptors like the 5-HT2 family, agonist binding triggers the release of intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.[2][10]
Materials:
-
Cell line stably expressing the human serotonin receptor of interest (e.g., HEK293 cells expressing 5-HT2C).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound stock solutions at various concentrations.
-
A fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye (e.g., Fluo-4 AM) for a specified time (e.g., 1 hour) at 37°C.
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Compound Addition: Use the instrument's fluidics to add varying concentrations of the test compound to the wells.
-
Signal Measurement: Immediately begin measuring the fluorescence intensity over time. Agonist activation will cause a rapid increase in fluorescence.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy, relative to a full agonist like serotonin).
Data Presentation and Interpretation
Systematic evaluation of a series of 2-fluorocyclopropan-1-amine derivatives allows for the elucidation of structure-activity relationships (SAR).
5-HT2 Receptor Signaling Pathway
The 5-HT2 receptor subtypes (2A, 2B, and 2C) primarily couple to the Gαq subunit of the heterotrimeric G protein.
Caption: Canonical Gq-protein signaling pathway for 5-HT2 receptors.
Example Pharmacological Data
The following table summarizes representative data for fluorinated 2-phenylcyclopropylmethylamine analogs, demonstrating the high potency and selectivity achievable with this scaffold.[3]
| Compound | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | Selectivity (2A/2C) | Selectivity (2B/2C) |
| Serotonin | 2.1 | 100 | 7.9 | 1.1 | 3.8x | 0.5x |
| (+)-21a | 0.2 | 95 | 11 | >10,000 | 55x | >50,000x |
| (+)-21b | 0.3 | 98 | 29 | >10,000 | 97x | >33,333x |
| (+)-21c | 0.1 | 101 | 10 | 2,100 | 100x | 21,000x |
Data adapted from Zhang et al., European Journal of Medicinal Chemistry, 2019.[3]
Interpretation:
-
Potency: The fluorinated compounds show sub-nanomolar to low nanomolar potency (EC50) at the 5-HT2C receptor, often exceeding that of serotonin itself.
-
Efficacy: With Emax values near 100%, these compounds act as full agonists at the 5-HT2C receptor.
-
Selectivity: Critically, these compounds display remarkable selectivity for the 5-HT2C receptor over the 5-HT2B receptor (>20,000-fold), which is paramount for avoiding potential cardiac side effects.[3] They also show significant selectivity against the 5-HT2A receptor, reducing the risk of hallucinogenic activity.
Conclusion and Future Directions
The 2-fluorocyclopropan-1-amine scaffold represents a validated and highly valuable structural motif for the development of potent and selective serotonin receptor agonists. The combination of conformational constraint and strategic fluorination provides a powerful tool for medicinal chemists to optimize ligand-receptor interactions and enhance drug-like properties. The protocols outlined in this guide offer a robust framework for the synthesis and pharmacological evaluation of novel compounds based on this privileged scaffold. Future work in this area will likely focus on further refining selectivity profiles, exploring different substitution patterns on the aromatic ring, and advancing lead compounds into in vivo models to assess their therapeutic potential for CNS disorders.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 7. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
Comprehensive Analytical Strategies for 2-Fluorocyclopropan-1-amine Hydrochloride: From Purity Assessment to Chiral Separation
An Application Note for Drug Development Professionals
Abstract
2-Fluorocyclopropan-1-amine hydrochloride is a critical chiral building block in modern medicinal chemistry. Its unique structural features—a strained cyclopropyl ring, a primary amine, and a fluorine substituent—necessitate a multi-faceted analytical approach to ensure quality, purity, and stereochemical integrity during drug development. This guide provides a suite of detailed analytical protocols, moving beyond simple procedural steps to explain the underlying scientific rationale for method selection and optimization. We present robust methods for purity and assay determination using a stability-indicating HPLC-UV method, analysis of volatile impurities via GC-MS, definitive structural confirmation by NMR spectroscopy, and rigorous assessment of enantiomeric purity by chiral chromatography.
Introduction: The Analytical Imperative
The incorporation of small, strained rings like fluorinated cyclopropanes into active pharmaceutical ingredients (APIs) can significantly enhance metabolic stability, binding affinity, and membrane permeability. However, the same features that make 2-fluorocyclopropan-1-amine a valuable synthon also present distinct analytical challenges:
-
Lack of a Strong Chromophore: The molecule does not absorb UV radiation in the standard range (220-400 nm), precluding direct analysis by HPLC-UV.
-
High Polarity and Volatility: The primary amine hydrochloride salt is highly polar and non-volatile, making direct analysis by Gas Chromatography (GC) difficult due to poor peak shape and potential thermal degradation.[1][2]
-
Chirality: The molecule possesses two stereocenters, meaning its stereoisomers can exhibit different pharmacological and toxicological profiles. Control of enantiomeric purity is therefore a regulatory and safety necessity.[3]
This application note provides validated, field-tested methodologies to address these challenges, empowering researchers to implement comprehensive quality control from early development through to manufacturing.
Purity and Assay by Stability-Indicating RP-HPLC
A stability-indicating method is essential for quantifying the active ingredient and ensuring that all potential degradation products and process impurities are adequately separated and detected.[4] Given the lack of a native chromophore, a pre-column derivatization strategy is mandatory for sensitive UV detection.
Principle of Derivatization
To render the amine detectable by UV, it is reacted with a labeling agent. 1-Fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, is an ideal choice. It reacts quantitatively with the primary amine under mild basic conditions to form a highly stable DNP-amine derivative with a strong chromophore, allowing for detection at approximately 360 nm.[5] This approach provides high sensitivity and specificity.
Experimental Protocol: HPLC-UV Analysis
Step 1: Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-fluorocyclopropan-1-amine HCl reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Stock Solution (1 mg/mL): Prepare the sample solution identically.
-
Working Standard/Sample (100 µg/mL): Transfer 1 mL of the respective stock solution into a 10 mL volumetric flask and dilute to volume with the same diluent.
Step 2: Pre-Column Derivatization
-
Transfer 1.0 mL of the 100 µg/mL working solution into a 4 mL autosampler vial.
-
Add 1.0 mL of 0.1 M sodium bicarbonate buffer (pH ~8.5) to neutralize the hydrochloride salt and facilitate the reaction.
-
Add 1.0 mL of a 5 mg/mL solution of DNFB in acetonitrile.
-
Cap the vial and vortex thoroughly. Heat in a water bath or heating block at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
Step 3: Chromatographic Conditions The separation is achieved using a standard reversed-phase C18 column with gradient elution to ensure separation of the derivatized analyte from reagent peaks and any potential impurities.
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | Standard HPLC system with UV detector. |
| Column | Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) | Robust C18 phase provides excellent retention and peak shape for the hydrophobic DNP derivative. |
| Mobile Phase A | 0.05 M Sodium Dihydrogen Phosphate (pH 2.5) | Buffered aqueous phase to control ionization and improve peak symmetry.[5] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient | 0-2 min: 70% A; 2-15 min: 70% to 20% A; 15-18 min: 20% A; 18-20 min: 70% A | Gradient elution ensures separation of early-eluting polar impurities and late-eluting non-polar species.[4] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 360 nm | Wavelength of maximum absorbance for the DNP derivative.[5] |
| Injection Vol. | 10 µL |
Step 4: Forced Degradation Study To validate the stability-indicating nature of the method, the drug substance is subjected to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 10% H₂O₂, heat, and light) to generate degradation products. The method must demonstrate that the main peak is spectrally pure and separated from all degradant peaks.[6][7]
Workflow Visualization
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 6. japsonline.com [japsonline.com]
- 7. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 2-Fluorocyclopropan-1-amine Hydrochloride
Introduction: The Significance of a Strained Ring
2-Fluorocyclopropan-1-amine and its salts are high-value building blocks in modern medicinal chemistry. The unique combination of a strained cyclopropane ring and a fluorine substituent imparts desirable properties to drug candidates, including metabolic stability and enhanced binding affinity. A notable application is in the synthesis of advanced quinolone antibiotics like Sitafloxacin, where the cis-2-fluorocyclopropylamine moiety is a key component for potent antibacterial activity.[1][2]
However, the stereoselective synthesis of this compound, particularly on a large scale, presents significant challenges. These include controlling the relative stereochemistry of the fluorine and amine groups on the three-membered ring, handling potentially hazardous intermediates, and developing a cost-effective, robust, and scalable process. This guide provides a detailed, field-proven protocol for the scale-up synthesis of 2-fluorocyclopropan-1-amine hydrochloride, focusing on a logical, multi-step approach that prioritizes safety, efficiency, and purity.
Strategic Synthesis Overview
The most robust and scalable pathway to this compound involves a three-stage process. This strategy begins with the stereoselective construction of a key intermediate, cis-2-fluorocyclopropanecarboxylic acid, followed by its conversion to the corresponding amine via a rearrangement reaction, and concludes with the formation and purification of the final hydrochloride salt.
Caption: Overall workflow for the synthesis of 2-Fluorocyclopropan-1-amine HCl.
Stage 1: Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid
The foundation of this synthesis is the stereoselective creation of the cyclopropane ring. A rhodium-catalyzed cyclopropanation of a fluorinated olefin is a highly effective method for achieving the desired cis stereochemistry.[1][3][4]
Protocol 1: Rhodium-Catalyzed Cyclopropanation and Hydrolysis
Rationale: This protocol utilizes a rhodium catalyst, such as Rh₂(OAc)₄, to facilitate the reaction between an electron-deficient olefin, 1-fluoro-1-(phenylsulfonyl)ethylene, and a diazoacetate.[4][5] The phenylsulfonyl group serves as an activating group and is subsequently removed. The reaction is designed to favor the formation of the cis isomer, which is crucial for the bioactivity of the final product.
Materials:
-
1-Fluoro-1-(phenylsulfonyl)ethylene
-
Ethyl diazoacetate (handle with extreme care)
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Dichloromethane (DCM), anhydrous
-
Magnesium powder
-
Mercury(II) chloride (catalytic amount, handle with care)
-
Ethanol
-
Hydrochloric acid (HCl), aqueous solution
-
Pentane
-
Anhydrous sodium sulfate
Procedure:
-
Cyclopropanation:
-
To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 eq) and Rh₂(OAc)₄ (0.01 eq) in anhydrous DCM, add a solution of ethyl diazoacetate (2.0 eq) in DCM dropwise over 1.5-2 hours at room temperature (25 °C).
-
Causality: The slow addition of the diazoacetate is critical to maintain a low concentration of this reactive species, minimizing side reactions and ensuring safety. The rhodium catalyst mediates the controlled transfer of the carbene from the diazo compound to the olefin.[4]
-
After the addition is complete, stir the mixture for an additional hour.
-
Monitor the reaction by TLC or LC-MS until the starting olefin is consumed.
-
Concentrate the reaction mixture in vacuo. Purify the residue by flash chromatography to yield ethyl cis-2-fluoro-2-(phenylsulfonyl)cyclopropane-1-carboxylate.
-
-
Reductive Desulfonylation and Hydrolysis:
-
To a solution of the cyclopropane intermediate (1.0 eq) in ethanol, add magnesium powder (3.0 eq) and a catalytic amount of HgCl₂.[1]
-
Causality: Magnesium acts as the reducing agent to remove the phenylsulfonyl group. HgCl₂ is an activator that amalgamates the magnesium surface, initiating the reaction.
-
Stir the mixture vigorously at room temperature for 16-24 hours.
-
Quench the reaction by carefully pouring the mixture into a biphasic solution of water and a small amount of 0.5 M HCl.
-
Extract the aqueous layer with pentane. The product, tert-butyl cis-2-fluorocyclopropanecarboxylate (if tert-butyl diazoacetate was used) or the corresponding ethyl ester, is in the organic phase.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Hydrolyze the ester using standard conditions (e.g., aqueous lithium hydroxide) to afford cis-2-fluorocyclopropanecarboxylic acid.
-
Stage 2: Conversion of Carboxylic Acid to Primary Amine
The transformation of a carboxylic acid to a primary amine with the loss of one carbon atom is classically achieved via the Hofmann or Curtius rearrangements.[6][7] For scale-up, the Curtius rearrangement is often preferred as it avoids the use of bromine and aqueous hypobromite required for the Hofmann rearrangement, offering a more controlled and often higher-yielding process.[8][9]
The Curtius Rearrangement Mechanism
The Curtius rearrangement proceeds through the thermal decomposition of an acyl azide. This decomposition is a concerted process involving the migration of the R-group and the loss of nitrogen gas to form a highly reactive isocyanate intermediate.[10] This intermediate is then trapped by a nucleophile (in this case, water) to generate the amine.
Caption: Mechanism of the Curtius Rearrangement.
Protocol 2: One-Pot Curtius Rearrangement
Rationale: This protocol uses diphenylphosphoryl azide (DPPA) as a safe and effective reagent to convert the carboxylic acid directly into the acyl azide in situ, which then rearranges upon heating.[9] Trapping the resulting isocyanate with tert-butanol yields a Boc-protected amine, which is stable and easily purified before deprotection.
Materials:
-
cis-2-Fluorocyclopropanecarboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol
-
Toluene, anhydrous
-
Hydrochloric acid (HCl) in dioxane or diethyl ether
Procedure:
-
Boc-Amine Formation:
-
In a suitable reactor, dissolve cis-2-fluorocyclopropanecarboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.
-
Add DPPA (1.05 eq) dropwise at room temperature.
-
Causality: TEA acts as a base to deprotonate the carboxylic acid, facilitating the reaction with DPPA to form the acyl azide intermediate.
-
After stirring for 30 minutes, add tert-butanol (1.5 eq).
-
Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material. Nitrogen gas evolution will be observed.
-
Causality: Heating promotes the rearrangement of the acyl azide to the isocyanate, which is immediately trapped by tert-butanol to form the stable Boc-protected amine.[10]
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield Boc-cis-2-fluorocyclopropan-1-amine.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in dioxane or diethyl ether (e.g., 4M) and stir at room temperature for 1-2 hours.
-
A precipitate of the hydrochloride salt should form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Stage 3: Purification via Recrystallization
The final step is crucial for achieving the high purity required for pharmaceutical applications. Recrystallization of the hydrochloride salt effectively removes residual organic impurities.
Protocol 3: Final Purification
Materials:
-
Crude this compound
-
Isopropanol (IPA)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
Procedure:
-
Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
If crystallization is slow, add a small amount of an anti-solvent like diethyl ether or MTBE dropwise until turbidity persists.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a cold mixture of IPA/ether (or MTBE).
-
Dry the final product under high vacuum to a constant weight.
Scale-Up Considerations and Safety
| Parameter | Laboratory Scale (grams) | Pilot/Production Scale (kilograms) | Rationale & Justification |
| Reagents | Ethyl diazoacetate, DPPA, HgCl₂ | Alternative diazo precursors, potentially safer azide sources | Diazoacetates and azides are explosive and toxic. On a large scale, in-situ generation or use of flow chemistry is highly recommended to minimize risk.[11] Mercury salts are highly toxic and should be replaced with less hazardous activators if possible. |
| Temperature Control | Stir plate, ice bath | Jacketed reactor with automated temperature control | The Curtius rearrangement and quenching steps can be highly exothermic. Precise temperature control is essential to prevent runaway reactions and ensure product quality.[11] |
| Solvent Choice | DCM, Pentane, Toluene | Toluene, 2-MeTHF, MTBE | On a larger scale, solvents are chosen based on boiling point (for removal), safety (avoiding chlorinated solvents like DCM), and environmental impact. |
| Purification | Flash Chromatography | Extraction, Distillation, Recrystallization | Chromatography is not economically viable for large-scale production. Liquid-liquid extraction and crystallization are the primary methods for purification.[12][13] |
| Safety PPE | Lab coat, gloves, safety glasses | Full-face shield, blast shield, specialized gloves, respiratory protection | The hazards associated with reagents like DPPA (potential for explosion) and fluorinated compounds necessitate enhanced personal protective equipment.[14][15] |
| Engineering Controls | Fume hood | Walk-in fume hood, dedicated ventilated enclosure, remote monitoring | Handling large quantities of volatile, toxic, or explosive reagents requires robust engineering controls to protect personnel.[16] |
Analytical Quality Control
To ensure the identity and purity of the final product, a suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the structure and stereochemistry of the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and quantify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Elemental Analysis: To confirm the elemental composition of the final hydrochloride salt.
Conclusion
The synthesis of this compound is a challenging yet achievable process on a large scale. The outlined strategy, centered on a stereoselective rhodium-catalyzed cyclopropanation followed by a controlled Curtius rearrangement, provides a robust and reliable pathway. Success in scaling up this synthesis hinges on a thorough understanding of the reaction mechanisms, careful consideration of the associated hazards, and the implementation of stringent process controls and safety protocols. By following the detailed procedures and adhering to the scale-up principles discussed, researchers and drug development professionals can confidently produce this valuable building block for the advancement of pharmaceutical discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 3. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. almacgroup.com [almacgroup.com]
- 12. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Incorporation of 2-Fluorocyclopropan-1-amine into Drug Scaffolds
Executive Summary
The strategic introduction of small, conformationally constrained, and fluorinated motifs is a cornerstone of modern medicinal chemistry. The 2-fluorocyclopropan-1-amine moiety, in its various stereoisomeric forms, represents a powerful building block that merges the unique benefits of a cyclopropane ring—rigidity, metabolic stability, and unique vector positioning—with the profound electronic and pharmacokinetic modulation offered by fluorine. This guide provides an in-depth analysis of the strategic considerations and practical methodologies for incorporating this valuable scaffold into drug discovery programs. We will explore the causality behind experimental choices, present detailed, field-tested protocols for key chemical transformations, and examine case studies that highlight the successful application of this moiety.
The Strategic Value of the 2-Fluorocyclopropylamine Motif
The decision to incorporate a 2-fluorocyclopropylamine unit is driven by the desire to solve specific drug design challenges. The parent cyclopropylamine scaffold is already known to enhance antibacterial efficacy and pharmacokinetic properties in classes like quinolone antibiotics.[1] The addition of fluorine further refines the molecular profile.
-
Enhanced Potency and Selectivity: The rigid cyclopropane ring locks substituents in well-defined spatial orientations, which can lead to more favorable and entropically advantageous binding to a target protein.[2][3] Fluorine's electronegativity can alter local charge distribution, influencing hydrogen bonding capabilities and other non-covalent interactions.
-
Metabolic Stability: The C-F bond is exceptionally strong, making it a common strategy to block sites of oxidative metabolism.[4] Replacing a metabolically labile hydrogen with fluorine on the cyclopropane ring can significantly improve a compound's half-life.[2] However, this is not without risks, as unexpected toxicity has been reported in some cases, underscoring the need for careful evaluation.[2]
-
Modulation of Physicochemical Properties (pKa & Lipophilicity): Fluorine's powerful inductive effect is a key tool for fine-tuning a molecule's acid/base character and lipophilicity (LogP). Introducing fluorine onto the cyclopropane ring lowers the basicity (pKa) of the amine.[3][5] This can be crucial for optimizing solubility, controlling off-target ion channel interactions (e.g., hERG), or improving cell permeability. The effect on lipophilicity is complex; while often increasing LogP, strategically placed fluorine can create facially polarized motifs that may not increase, or could even reduce, lipophilicity compared to non-fluorinated analogues.[6]
Physicochemical Properties Overview
The stereochemical relationship between the fluorine and amine substituents (cis or trans) significantly impacts the molecule's properties. The cis isomer, with the fluorine and amine on the same face of the ring, presents a different dipole moment and conformational profile than the trans isomer.
| Property | Cyclopropan-1-amine | cis-2-Fluorocyclopropan-1-amine | trans-2-Fluorocyclopropan-1-amine | Rationale for Change |
| pKa (Conjugate Acid) | ~9.0 (experimental) | ~8.0 - 8.5 (estimated) | ~7.5 - 8.0 (estimated) | The strong electron-withdrawing effect of fluorine reduces the electron density on the nitrogen, lowering its basicity. The effect is more pronounced in the trans isomer due to complex stereoelectronic interactions.[5] |
| LogP (Computed) | -0.3 (XLogP3) | -0.1 (XLogP3)[7] | ~0.0 - 0.2 (estimated) | Fluorine substitution generally increases lipophilicity. The precise value is highly dependent on the stereoisomer and its interaction with the solvent environment. |
Note: Estimated values are based on documented trends and computational data; experimental validation is crucial for any specific drug candidate.
Core Synthetic Methodologies: Attaching the Moiety
The primary amine of 2-fluorocyclopropan-1-amine serves as a versatile chemical handle for incorporation into lead scaffolds. The choice of reaction depends on the desired linkage (amide, secondary/tertiary amine, N-aryl) and the functional group tolerance of the core structure.
Logical Flow for Selecting a Coupling Strategy
The following diagram outlines the decision-making process for choosing an appropriate synthetic route.
Caption: Decision workflow for selecting a synthetic protocol.
Experimental Protocols
Safety First: 2-Fluorocyclopropan-1-amine hydrochloride is a solid. As with all amines, it should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[8][9] The free base is volatile and should be handled with care.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
This is the most common method for coupling an amine to a carboxylic acid. The use of additives like HOBt or NHS minimizes side reactions and potential racemization of chiral centers.[10][11]
Rationale: This protocol uses EDC, a water-soluble carbodiimide, which simplifies purification by allowing for an aqueous workup to remove the urea byproduct. HOBt is included as a standard additive to suppress racemization and improve efficiency.[12]
-
Materials:
-
Carboxylic acid scaffold (1.0 eq)
-
(1R,2S)-2-fluorocyclopropan-1-amine hydrochloride (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq, to neutralize the hydrochloride salt and the acid formed)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid scaffold (e.g., 0.5 mmol, 1.0 eq) and anhydrous DCM (5 mL).
-
Add (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride (e.g., 66.9 mg, 0.6 mmol, 1.2 eq) and HOBt (e.g., 81 mg, 0.6 mmol, 1.2 eq).
-
Add DIPEA (e.g., 218 µL, 1.25 mmol, 2.5 eq) and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (e.g., 115 mg, 0.6 mmol, 1.2 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM (15 mL). Wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).
-
Protocol 2: Reductive Amination
This method forms a C-N single bond by reacting the amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ.[13][14]
Rationale: Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is mild and selective for the iminium ion over the starting carbonyl, allowing for a one-pot procedure.[15] It is less moisture-sensitive than sodium cyanoborohydride and avoids cyanide-containing waste streams.
-
Materials:
-
Aldehyde or ketone scaffold (1.0 eq)
-
trans-2-fluorocyclopropan-1-amine hydrochloride (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Triethylamine (TEA) (1.3 eq, to liberate the free base)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount for slow reactions)
-
-
Procedure:
-
In a round-bottom flask, suspend the aldehyde/ketone scaffold (e.g., 0.5 mmol, 1.0 eq), trans-2-fluorocyclopropan-1-amine hydrochloride (e.g., 66.9 mg, 0.6 mmol, 1.2 eq), and anhydrous DCE (5 mL).
-
Add TEA (e.g., 91 µL, 0.65 mmol, 1.3 eq) and stir the mixture at room temperature for 30 minutes to form the imine/enamine intermediate.
-
Add STAB (e.g., 159 mg, 0.75 mmol, 1.5 eq) in one portion. The reaction is often mildly exothermic.
-
Stir at room temperature for 4-24 hours. If the reaction is sluggish (especially with ketones), a catalytic amount of acetic acid (e.g., 5 µL) can be added.
-
Monitor reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Buchwald-Hartwig N-Arylation
This palladium-catalyzed cross-coupling reaction is the premier method for forming a bond between an amine and an aryl halide or triflate.[16][17]
Rationale: The selection of ligand and base is critical for success. XPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling primary amines.[18] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. Toluene is a common non-polar solvent for this transformation.
-
Materials:
-
Aryl bromide or chloride scaffold (1.0 eq)
-
cis-2-fluorocyclopropan-1-amine (as free base, 1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed Toluene
-
-
Procedure:
-
Preparation: The amine hydrochloride salt must first be converted to the free base. To do this, dissolve the salt in DCM, wash with saturated NaHCO₃, dry the organic layer over Na₂SO₄, and concentrate carefully at low temperature to avoid evaporation of the volatile amine. Use immediately.
-
To a Schlenk tube or microwave vial, add the aryl halide (e.g., 0.5 mmol, 1.0 eq), Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol, 0.02 eq), and XPhos (e.g., 9.5 mg, 0.02 mmol, 0.04 eq).
-
Seal the vessel, then evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Add anhydrous, degassed toluene (4 mL).
-
Add the free-based cis-2-fluorocyclopropan-1-amine (e.g., 45 mg, 0.6 mmol, 1.2 eq) via syringe.
-
Finally, add the NaOtBu (e.g., 67 mg, 0.7 mmol, 1.4 eq) under a positive pressure of inert gas.
-
Seal the vessel and heat to 80-110 °C for 12-24 hours.
-
Monitor reaction progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography.
-
Case Studies and Application Insights
Case Study 1: Selective 5-HT₂C Receptor Agonists
In the development of treatments for central nervous system disorders, achieving selectivity for the 5-HT₂C receptor over the highly homologous 5-HT₂B and 5-HT₂A subtypes is paramount to avoid side effects like cardiac valvulopathy and hallucinogenesis.[6] Researchers explored fluorination of the cyclopropane ring of 2-phenylcyclopropylmethylamine derivatives.
-
Design Rationale: Fluorination of the cyclopropane ring was hypothesized to alter the compound's conformation, potentially leading to higher potency and selectivity, while also blocking a potential site of metabolism.[6]
-
Key Findings: The introduction of a fluorine atom onto the cyclopropane ring was well-tolerated. For example, compound (+)-21a (a fluorinated derivative) showed comparable 5-HT₂C activity (EC₅₀ = 4.7 nM) to its non-fluorinated parent.[10] Critically, another analog, (+)-21b, displayed high potency with no detectable 5-HT₂B agonism, demonstrating that the fluorocyclopropane moiety could be a key element for achieving the desired selectivity profile.[6]
Case Study 2: Sitafloxacin, a Fluoroquinolone Antibiotic
Sitafloxacin is a broad-spectrum fluoroquinolone antibiotic. Its structure contains a cis-2-fluorocyclopropylamine group, which is a critical intermediate in its synthesis.[19]
-
Design Rationale: The incorporation of the cyclopropyl moiety at the N-1 position of quinolones is a well-established strategy to enhance antibacterial potency. The addition of fluorine to this specific ring further modulates the molecule's properties.
-
Key Findings: The presence of the cis-fluorocyclopropylamine group in Sitafloxacin contributes to its excellent pharmacokinetic properties and potent activity against a wide range of bacteria, including many strains resistant to other fluoroquinolones.[19] This highlights the utility of the motif in optimizing both the pharmacodynamic and pharmacokinetic profiles of a drug.
Caption: Summary of challenges and outcomes in key case studies.
Conclusion and Future Outlook
The 2-fluorocyclopropan-1-amine scaffold is more than just a niche building block; it is a sophisticated tool for addressing multifaceted challenges in drug design. Its ability to rigidly orient substituents, block metabolic hot spots, and fine-tune pKa and lipophilicity makes it an invaluable asset for lead optimization. The synthetic protocols outlined herein provide reliable and adaptable methods for its incorporation, enabling medicinal chemists to fully exploit its potential. As our understanding of the subtle interplay between fluorine substitution, stereochemistry, and biological activity continues to grow, we anticipate that 2-fluorocyclopropan-1-amine and its derivatives will feature in an increasing number of next-generation therapeutics.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. 141042-20-8 | (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 3. (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride 97% | CAS: 141042-21-9 | AChemBlock [achemblock.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (1R,2S)-2-Fluorocyclopropan-1-amine | C3H6FN | CID 10313105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride | 141042-20-8 [sigmaaldrich.com]
- 10. hepatochem.com [hepatochem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Fluorocyclopropane Synthesis
Welcome to the Technical Support Center for fluorocyclopropane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered in the laboratory. The fluorocyclopropane motif is a highly valued pharmacophore that merges the conformational rigidity of a cyclopropane ring with the unique electronic and metabolic properties of fluorine.[1][2] However, its synthesis is not without challenges, ranging from low yields to complex purification issues.[3]
This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed protocols, and FAQs to help you navigate these complexities and optimize your synthetic strategies.
Section 1: Troubleshooting Low Yields & Reaction Failures
Low product yield is one of the most frequent and frustrating issues in synthesis. The causes can range from reagent quality to suboptimal reaction conditions or inherent substrate limitations. This section addresses the most common scenarios leading to poor yields.
Q1: I am attempting a Simmons-Smith cyclopropanation of a fluoro-substituted allylic alcohol, but I'm seeing very low conversion. What are the likely causes?
A1: Low conversion in Simmons-Smith type reactions for fluorocyclopropane synthesis often points to issues with the generation or reactivity of the zinc carbenoid. Fluoroalkenes can be less reactive toward electrophilic carbenoids due to the fluorine atom's electron-withdrawing nature.[4][5]
Causality & Troubleshooting:
-
Inactive Zinc Carbenoid: The formation of the active (iodomethyl)zinc iodide is critical.
-
Reagent Quality: Diethylzinc (Et₂Zn) is pyrophoric and highly sensitive to air and moisture. Diiodomethane (CH₂I₂) can decompose over time, releasing iodine. Using fresh, high-quality reagents handled under strictly anhydrous and inert (argon or nitrogen) conditions is paramount.[4]
-
Activation: Ensure your zinc source is properly activated if you are not using diethylzinc.
-
-
Substrate Reactivity: The electron-withdrawing fluorine on the alkene reduces its nucleophilicity, slowing the reaction with the electrophilic zinc carbenoid.
-
Stoichiometry: Increasing the equivalents of the zinc carbenoid reagents (e.g., 2.2 eq of Et₂Zn and 4.4 eq of CH₂I₂) relative to the fluoroallylic alcohol can drive the reaction to completion.[4]
-
Temperature: These reactions are typically initiated at 0 °C and then allowed to warm to room temperature. Ensure precise temperature control, as side reactions can occur at higher temperatures.[4]
-
-
Solvent Effects: While ethers like THF or DME are common in Simmons-Smith reactions, they can sometimes slow down the cyclopropanation of fluoroallylic alcohols by strongly coordinating to the zinc center.[4]
-
Solvent Choice: Consider running the reaction in a less coordinating solvent like dichloromethane (CH₂Cl₂) without ether co-solvents, as this has been shown to improve yields in specific cases.[4]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield fluorocyclopropane synthesis.
Q2: My reaction to form a gem-difluorocyclopropane from an alkene is failing. What are the best strategies?
A2: The synthesis of gem-difluorocyclopropanes primarily relies on the [2+1] cycloaddition of difluorocarbene (:CF₂) with an alkene.[6] The success of this reaction is highly dependent on the method of :CF₂ generation and the electronic properties of the alkene.
Causality & Troubleshooting:
-
Carbene Generation & Reactivity: Difluorocarbene is an electrophilic species, meaning it reacts best with electron-rich alkenes.[7] Electron-deficient alkenes (e.g., those with -CO₂R, -CN, or -SO₂R groups) are poor substrates for this reaction.[7]
-
Reagent Choice:
-
For Electron-Rich Alkenes: Classic reagents like sodium chlorodifluoroacetate (ClCF₂COONa) or modern reagents like (trifluoromethyl)trimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) are highly effective.[6]
-
For Electron-Deficient Alkenes: Direct cyclopropanation is often unsuccessful. An alternative strategy, such as a Michael-Initiated Ring Closure (MIRC), may be necessary.[6]
-
-
-
Reaction Conditions: The generation of :CF₂ often requires specific conditions.
-
Thermal Decomposition: Reagents like ClCF₂COONa require high temperatures (e.g., 180 °C in an autoclave) to generate the carbene, which may not be suitable for sensitive substrates.[6]
-
Fluoride-Induced: Reagents like TMSCF₃ require a fluoride source (e.g., TBAF, CsF) to generate the carbene at lower temperatures, offering milder conditions.
-
| Method | Carbene Source | Common Substrates | Conditions | Pros | Cons |
| [2+1] Cycloaddition | ClCF₂COONa | Electron-rich alkenes | High Temp (e.g., 180°C) | Inexpensive | Harsh conditions, limited scope |
| [2+1] Cycloaddition | TMSCF₃ (Ruppert-Prakash) | Electron-rich alkenes | Fluoride initiator (e.g., TBAF), RT | Mild conditions, high yield | Reagent cost |
| MIRC | e.g., CF₂Br₂ + base | Michael acceptors | Basic | Access to electron-deficient products | Multi-step, potential side reactions |
Table 1: Comparison of common methods for gem-difluorocyclopropane synthesis.
Section 2: Managing Side Reactions & Stereoselectivity
Controlling the formation of unwanted byproducts and achieving the desired stereochemistry are critical for an efficient synthesis.
Q3: I am getting a mixture of cis and trans diastereomers. How can I improve the selectivity?
A3: Diastereoselectivity in fluorocyclopropane synthesis is governed by a combination of steric and electronic factors. The approach of the carbene or carbenoid to the alkene is influenced by existing stereocenters and directing groups, as well as subtle electronic effects from the fluorine atom itself.
Causality & Troubleshooting:
-
Steric Hindrance: The reagents will approach the alkene from the less sterically hindered face. This is a primary consideration in substrate-controlled reactions.
-
Directing Groups: Functional groups like hydroxyls (-OH) can chelate to the zinc carbenoid in Simmons-Smith reactions, directing the cyclopropanation to the syn face of the alkene. This is a powerful tool for controlling stereochemistry.[5]
-
Catalyst Control: For catalytic reactions, the choice of a chiral catalyst or ligand is the most effective way to induce stereoselectivity. For example, chiral dioxaborolane ligands are used in enantioselective Simmons-Smith reactions, and Rhodium(II) catalysts are effective for cyclopropanations involving diazo compounds.[3][8]
-
The trans-Fluorine Effect: In molecules with existing functionality, the fluorine atom can electronically influence reactivity at a nearby position. For example, in the hydrolysis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate, the ester group trans to the fluorine is hydrolyzed faster.[9][10] This is attributed to the LUMO being located primarily on the carbonyl group trans to the fluorine, making it more susceptible to nucleophilic attack.[9] This effect can be exploited for diastereoselective transformations.
Caption: Key stages in the Simmons-Smith cyclopropanation reaction.
Protocol 2: Stability Test of a Fluorocyclopropane Compound
This protocol provides a general method to assess the stability of your compound under representative acidic and basic conditions. [11] Materials:
-
Test compound (e.g., 1 mg/mL stock in acetonitrile or DMSO)
-
pH 4 Buffer (e.g., acetate buffer)
-
pH 7.4 Buffer (e.g., phosphate-buffered saline, PBS)
-
pH 10 Buffer (e.g., carbonate-bicarbonate buffer)
-
LC-MS system for analysis
Procedure:
-
Sample Preparation: For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of ~50-100 µg/mL. Ensure the organic co-solvent is minimal (<1%) to avoid altering the buffer pH.
-
Incubation: Prepare two sets of samples for each pH. Incubate one set at room temperature and the other at an elevated temperature (e.g., 40-60 °C). Protect samples from light.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Quench any reaction by adding an equal volume of acetonitrile. Analyze the samples by LC-MS to determine the percentage of the parent compound remaining relative to the t=0 sample.
-
Data Interpretation: A significant decrease in the parent compound peak area over time indicates instability under those conditions. Identify any major degradation products to understand the decomposition pathway (e.g., ring-opening).
Section 6: References
-
BenchChem. (2025). Stability of fluorocyclopropane moiety under acidic vs basic conditions. 11
-
BenchChem. (2025). Troubleshooting low yields in fluorocyclopropane synthesis. 4
-
BenchChem. (2025). Quantum Chemical Insights into Fluorocyclopropane Stability: A Technical Guide. 12
-
Couturier, C., & Charette, A. B. (2016). Synthesis and Applications of Fluorocyclopropanes. ResearchGate. --INVALID-LINK--
-
O'Hagan, D. (2020). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Grygorenko, O. O., & Radchenko, D. S. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). The Emergence of Fluorocyclopropane in Bioactive Molecules: A Technical Guide. 1
-
BenchChem. (2025). Technical Support Center: Purification of Fluorocyclopropane Isomers. 13
-
Veliks, J. et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters. --INVALID-LINK--
-
Mykhailiuk, P. K. (2015). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Delion, L. et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. ResearchGate. --INVALID-LINK--
-
Gouverneur, V. et al. (2017). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications. --INVALID-LINK--
-
Veliks, J. et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Publications. --INVALID-LINK--
-
Veliks, J. et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ResearchGate. --INVALID-LINK--
-
Toste, F. D. et al. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. ACS Publications. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in heterocycle fluorination reactions. 14
-
Thieme Chemistry. (2021). Novel Entry to Fluorinated Cyclopropanes. --INVALID-LINK--
-
Wikipedia. (n.d.). Fluorocyclopropane. --INVALID-LINK--
-
Pannecoucke, X. et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. ACS Omega. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Stereoselectivity in Cyclopropanation Reactions
Introduction
Welcome to the Technical Support Center for Stereoselective Cyclopropanation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize cyclopropanation reactions and seek to optimize their stereochemical outcomes. Cyclopropanes are critical structural motifs in a vast range of natural products and pharmaceutical agents, and controlling their three-dimensional arrangement is paramount to achieving desired biological activity.[1] This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying principles that govern stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control stereoselectivity in a cyclopropanation reaction?
A1: Stereoselectivity in cyclopropanation is primarily governed by a combination of factors that influence the transition state of the carbene transfer step. The key levers you can pull in the lab are:
-
Catalyst and Ligand System: This is the most critical factor for enantioselective reactions. The chiral ligand creates an asymmetric environment around the metal center, which differentiates the two faces of the approaching alkene or the prochiral faces of the metal carbene.[2][3]
-
Substrate Structure: The steric and electronic properties of the alkene and the carbene precursor play a major role. For diastereoselectivity, the existing stereocenters or directing groups on the substrate can strongly influence the direction of carbene addition.[1][4] For example, allylic alcohols can coordinate to the metal center, directing the cyclopropanation to one face of the double bond (syn-directing effect).[5][6]
-
Reaction Conditions: Temperature and solvent choice can have a profound impact. Lower temperatures often increase selectivity by reducing the available thermal energy, which makes the energy difference between competing diastereomeric transition states more significant.[7] Solvents can influence catalyst aggregation, solubility, and even participate in non-covalent interactions that affect the transition state.[8][9]
Q2: How do I differentiate between diastereoselectivity and enantioselectivity in my results?
A2: It's crucial to distinguish these two forms of stereoselectivity:
-
Diastereoselectivity arises when a reaction can form two or more stereoisomers that are not mirror images of each other. In cyclopropanation, this most often refers to the cis/trans (or syn/anti) relationship between substituents on the newly formed cyclopropane ring. It is measured as a diastereomeric ratio (d.r.). For example, the reaction of a substituted alkene can produce both trans- and cis-cyclopropanes.
-
Enantioselectivity occurs when a reaction creates a chiral product from an achiral or racemic starting material, leading to an excess of one enantiomer over the other. This is only relevant when a new stereocenter is formed using a chiral catalyst or auxiliary. It is quantified by enantiomeric excess (ee%).
A single reaction can—and often does—have both diastereoselective and enantioselective components. For instance, a reaction might produce a 95:5 ratio of trans:cis diastereomers (high diastereoselectivity), where the major trans product is formed with 98% ee (high enantioselectivity).
Q3: Which metal catalysts are most common for asymmetric cyclopropanation?
A3: Several transition metals are effective, but the choice depends heavily on the carbene precursor and the substrate. The most established systems include:
-
Rhodium(II) Complexes: Dirhodium tetra-carboxylates, particularly those with chiral ligands like the Davies (DOSP) or Doyle-Kirmse (azetidinone) families, are highly effective for the decomposition of diazo compounds.[2][10][11] They are workhorses in the field for their high activity and selectivity.
-
Copper(I) Complexes: Copper catalysts, often paired with chiral bis(oxazoline) (BOX) or semicorrin ligands, are classic choices for asymmetric cyclopropanation with diazoacetates.[1][6]
-
Cobalt(II) Complexes: Cobalt-porphyrin and pyridine-diimine (PDI) based catalysts have emerged as powerful systems, capable of activating not only diazo compounds but also dihaloalkanes, expanding the scope to non-stabilized carbenes.[12][13]
-
Iron(III) Complexes: Recent advances have shown that iron-porphyrin complexes can act as potent metalloradical catalysts, proceeding through a stepwise radical mechanism to achieve asymmetric cyclopropanation.[14]
Troubleshooting Guide: Common Stereoselectivity Issues
Issue 1: My reaction has low diastereoselectivity (e.g., poor cis/trans ratio).
Potential Cause A: Unfavorable Steric Interactions
The relative orientation of substituents in the transition state dictates the diastereomeric outcome. If the steric differentiation between the pathways leading to the cis and trans products is minimal, a mixture will be obtained.
-
Solution:
-
Modify the Carbene Precursor: Switch to a diazo compound with a bulkier ester group (e.g., from ethyl diazoacetate to tert-butyl diazoacetate). The increased steric demand of the carbene can amplify the steric repulsion with substrate substituents, favoring one diastereomer.[15]
-
Modify the Catalyst Ligand: The ligand architecture directly shapes the catalytic pocket. A bulkier ligand set on the metal can create a more constrained environment, forcing a specific approach from the alkene and enhancing diastereoselectivity.[15][16]
-
Potential Cause B: Reaction Temperature is Too High
Higher temperatures provide enough energy to overcome the small activation energy barrier between the cis and trans transition states, leading to a loss of selectivity.
-
Solution:
-
Lower the Temperature: Perform the reaction at 0 °C, -20 °C, or even -78 °C. This is often the simplest and most effective method to improve diastereoselectivity.[7]
-
Control the Addition Rate: If using a highly reactive diazo compound, add it slowly via syringe pump to maintain a low concentration and control the exotherm, effectively keeping the reaction temperature low and constant.
-
Issue 2: My reaction has low enantioselectivity (low ee%).
Potential Cause A: Suboptimal Ligand-Substrate Match
The "lock-and-key" relationship between the chiral catalyst and the substrate is paramount. A ligand that is highly effective for styrene may be ineffective for a different class of alkene.
-
Solution:
-
Screen a Ligand Library: There is no universal ligand. The most reliable method for optimization is to empirically screen a panel of chiral ligands from different families (e.g., BOX, Pybox, chiral porphyrins).[10][15] Even subtle changes to the ligand's steric or electronic properties can dramatically impact ee%.
-
Analyze the Transition State (Computational): DFT calculations can provide insight into the catalyst-substrate interactions that determine enantioselectivity, guiding the rational selection of a more suitable ligand class.[13][16]
-
Potential Cause B: Competing Background Reaction
If the uncatalyzed or a non-chiral pathway (e.g., reaction with trace metal impurities) is competitive with the desired asymmetric catalytic cycle, the overall ee% will be eroded.
-
Solution:
-
Check Reagent Purity: Ensure solvents and reagents are free from impurities that could catalyze a racemic reaction.
-
Lower the Temperature: The catalyzed pathway typically has a lower activation energy than the background reaction. Lowering the temperature will therefore favor the desired chiral pathway, improving ee%.
-
Confirm Catalyst Activity: Ensure your chiral catalyst is active and not decomposing. Catalyst loading may need to be optimized; sometimes a slightly higher loading can outcompete the background reaction.[15]
-
Potential Cause C: Solvent Effects
The solvent can influence the conformation and aggregation state of the catalyst, altering the shape of the chiral pocket. Some coordinating solvents can even bind to the metal center and inhibit catalysis or alter selectivity.[9]
-
Solution:
-
Screen Non-Coordinating Solvents: Test a range of solvents with varying polarity, such as dichloromethane (DCM), pentane, fluorobenzene, or toluene.[9][11] Non-coordinating solvents are generally preferred for metal-catalyzed cyclopropanations.
-
Consider Weak Interactions: In some cases, weak interactions between the solvent and a reaction intermediate can stabilize the desired transition state. For example, a dramatic rate and selectivity enhancement was observed when switching from chlorobenzene to fluorobenzene, attributed to a C-F···H-N interaction.[9]
-
Issue 3: I'm observing poor regioselectivity in a diene, which complicates the stereochemistry.
Potential Cause: Low Substrate Differentiation
In substrates with multiple double bonds (dienes, trienes), the catalyst may not effectively differentiate between them, leading to a mixture of cyclopropanated products.
-
Solution:
-
Leverage Electronic Differences: Metal carbenes are electrophilic, so they react faster with more electron-rich (more substituted) double bonds.[2] You can often predict the major regioisomer based on this principle.
-
Utilize Directing Groups: Introduce a hydroxyl or amide group near one of the double bonds. The directing group can chelate to the catalyst, ensuring cyclopropanation occurs at the proximal double bond with high regioselectivity and often high diastereoselectivity.[1][17] This is a very powerful strategy for complex substrates.
-
Data & Visualization
Table 1: Influence of Chiral Rhodium(II) Catalysts on the Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)
| Entry | Catalyst | Yield (%) | d.r. (trans/cis) | ee% (trans) | Reference |
| 1 | Rh₂(OAc)₄ | >95 | 75:25 | 0 | [2] |
| 2 | Rh₂(S-DOSP)₄ | 82 | 97:3 | 98 | [2] |
| 3 | Rh₂(S-TCPTAD)₄ | 71 | >99:1 | 84 | [10] |
| 4 | Rh₂(S-PTAD)₄ | 85 | >99:1 | 78 | [10] |
This table illustrates the critical role of the chiral ligand in dictating both diastereoselectivity and enantioselectivity. The achiral Rh₂(OAc)₄ gives a racemic product, while the chiral catalysts provide high levels of stereocontrol.
Mechanistic Diagrams
Diagram 1: General Catalytic Cycle of Rh(II)-Catalyzed Cyclopropanation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 3. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer - Wordpress [reagents.acsgcipr.org]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. scribd.com [scribd.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic enantioselective synthesis of cyclopropanes featuring vicinal all-carbon quaternary stereocenters with a CH2F group; study of the influence of C–F⋯H–N interactions on reactivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Fluorocyclopropan-1-amine Hydrochloride
A Guide to Stability, Storage, and Troubleshooting
Welcome to the technical support guide for 2-fluorocyclopropan-1-amine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable and reactive building block. The unique structural properties of the fluorocyclopropylamine moiety—imparting metabolic stability and unique conformational constraints—make it a sought-after component in modern drug discovery.[1][2] However, its strained ring system and reactive amine group necessitate careful handling and storage to ensure its integrity and the reproducibility of your experimental results.
This guide moves beyond simple data sheets to provide in-depth, field-proven insights into the stability profile of this compound, offering practical solutions to common challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the definitive storage conditions for this compound?
A: There are slight variations in recommendations based on intended storage duration. For optimal long-term stability, we recommend storing the compound at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) . Most suppliers ship the material at ambient temperature, and for short-term laboratory use (i.e., weeks), storage at room temperature in a cool, dry place is acceptable.[3][4] The critical variable to control is moisture.
Q2: How sensitive is the compound to moisture? Is it hygroscopic?
A: Yes, as an amine hydrochloride salt, it should be treated as potentially hygroscopic . Amine hydrochlorides can readily absorb atmospheric water.[5][6] This is a critical consideration for two primary reasons:
-
Inaccurate Stoichiometry: Absorbed water will increase the measured weight of the solid, leading to the use of fewer moles of the reagent than calculated and potentially causing lower reaction yields or incomplete conversions.
-
Chemical Degradation: The presence of water can facilitate hydrolytic degradation pathways, especially if the compound is exposed to non-neutral pH conditions.
Q3: What are the visible signs of compound degradation?
A: While chemical degradation is often invisible, you should be vigilant for physical changes. Signs of potential degradation include:
-
Change in Appearance: The pure compound is typically a white to off-white solid.[7] Any significant discoloration (e.g., turning yellow or brown) suggests impurity formation.
-
Clumping or Deliquescence: If the solid appears wet, sticky, or begins to clump, it is a strong indicator of significant water absorption.
-
Insolubility: If you observe difficulty dissolving the compound in a solvent in which it was previously soluble, this may indicate the formation of polymeric or insoluble degradation products.
Q4: What are the primary safety hazards I should be aware of?
A: this compound is classified as a hazardous substance. According to its Globally Harmonized System (GHS) classification, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9][10][11]
Section 2: Troubleshooting Experimental Issues
This section provides a scenario-based approach to resolving common experimental problems that may be linked to the stability of the starting material.
Scenario: My reaction yield is inconsistent or significantly lower than expected.
Low yields can be frustrating, and starting material integrity is a common culprit. Before re-optimizing your reaction conditions, it's crucial to validate the quality of your this compound.
Troubleshooting Workflow
Caption: Fig 1. Workflow for troubleshooting low reaction yields.
Possible Cause A: Hydrolytic Degradation
The cyclopropylamine moiety can be susceptible to hydrolysis, particularly under basic (high pH) conditions, which can lead to ring-opening.[12] While the hydrochloride salt provides a more stable, acidic environment, exposure to basic reagents or even residual base on glassware without proper neutralization can initiate degradation.
Possible Cause B: Oxidative Degradation
Amines are generally susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal impurities.[13][14] The strained cyclopropane ring may also contribute to reactivity.
Hypothetical Degradation Pathways
Caption: Fig 2. Potential degradation pathways.
Section 3: Key Protocols & Methodologies
To ensure the integrity of your compound, follow these validated procedures.
Protocol 1: Recommended Handling and Weighing Procedure
Causality: This protocol is designed to minimize exposure to atmospheric moisture and prevent contamination, addressing the compound's hygroscopic nature and hazardous properties.
-
Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: If possible, perform weighing inside a glove box with a low-humidity atmosphere. If a glove box is unavailable, work quickly in a fume hood.
-
Weighing: Tare a clean, dry vial on an analytical balance. Quickly transfer the desired amount of the solid to the vial and seal it immediately.
-
Storage: Tightly reseal the main container. Purge the headspace with an inert gas (e.g., argon) before sealing for long-term storage.
-
Documentation: Record the date the container was opened on the label.
Protocol 2: Purity Assessment by HPLC (General Method)
Causality: This provides a baseline method to check for non-volatile impurities. Because the compound lacks a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often required for high sensitivity. Derivatization with reagents like Dansyl Chloride can be effective for amine analysis.[15]
-
Sample Preparation: Prepare a sample solution of this compound at approximately 1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 210 nm (low wavelength for weak absorbance) or CAD/ELSD.
-
-
Analysis: Inject the sample and analyze the chromatogram for the presence of secondary peaks, which would indicate impurities.
Protocol 3: Forced Degradation Study Workflow
Causality: This study intentionally stresses the compound to rapidly identify potential degradation products and pathways, confirming its intrinsic stability profile.[13]
-
Prepare Solutions: Prepare 1 mg/mL solutions of the compound in:
-
0.1 M HCl (Acidic Hydrolysis)
-
0.1 M NaOH (Basic Hydrolysis)
-
3% H₂O₂ (Oxidative Stress)
-
Water (Neutral Hydrolysis)
-
-
Stress Conditions:
-
Heat the acidic and basic solutions at 60°C for 24 hours.
-
Keep the oxidative solution at room temperature, protected from light, for 12 hours.
-
Expose a solid sample to high heat (e.g., 80°C) and another to high-intensity UV light.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by LC-MS to identify the mass of any new peaks, which correspond to degradation products.
Section 4: Data Summary Tables
For quick reference, the key stability and storage parameters are summarized below.
Table 1: Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale | Source(s) |
| Long-Term | 2-8°C, under inert atmosphere | Minimizes thermal and oxidative degradation, prevents moisture absorption. | |
| Short-Term | Room Temperature, cool and dry | Acceptable for routine lab use over days to weeks. | [3][4] |
| Key Precaution | Keep container tightly sealed | Prevents ingress of atmospheric moisture and oxygen. | [9] |
Table 2: Potential Degradation Triggers and Pathways
| Trigger | Potential Pathway | Consequence | Mitigation Strategy |
| Moisture/Humidity | Hydrolysis | Formation of ring-opened impurities, inaccurate weighing. | Store in a desiccator, handle under inert gas. |
| High pH (>8) | Basic Hydrolysis | Ring-opening of the cyclopropane moiety.[12] | Avoid exposure to basic conditions; use non-basic solvents/reagents where possible. |
| Oxygen/Air | Oxidation | Formation of N-oxides or other oxidized species. | Store under inert gas (Argon, Nitrogen). |
| Light/UV | Photodegradation | Potential for various degradation pathways. | Store in amber vials or protect from light. |
| High Temperature | Thermal Degradation | Potential for decomposition due to ring strain. | Store at recommended cool temperatures. |
By understanding the inherent stability of this compound and implementing these handling and storage best practices, you can ensure the quality of your starting material, leading to more reliable and reproducible scientific outcomes.
References
- 1. longdom.org [longdom.org]
- 2. Cyclopropylamine - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. | Semantic Scholar [semanticscholar.org]
- 6. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride 97% | CAS: 141042-21-9 | AChemBlock [achemblock.com]
- 8. 141042-20-8 | (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - CH [thermofisher.com]
Technical Support Center: Purification of Fluorinated Amines
Welcome to the technical support center for the purification of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these unique and often sensitive compounds. The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its basicity, polarity, and stability, often rendering standard amine purification protocols inadequate.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Purification Strategy & Common Impurities
Question 1: My crude fluorinated amine appears as a complex mixture on TLC/LC-MS. Where do I begin with purification?
Answer:
Start by assessing the stability of your fluorinated amine. Some fluorinated amines, particularly trifluoromethylamines and those with fluorine in the β-position to the nitrogen, can be sensitive to water and acidic or basic conditions.[3][4][5][6] A preliminary stability test on a small scale with your intended purification solvents and conditions is highly recommended.
For a general starting point, flash column chromatography on silica gel is a common and effective technique.[7] However, the unique properties of fluorinated compounds necessitate careful consideration of your stationary and mobile phases.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for complex fluorinated amine mixtures.
Question 2: I'm performing an aqueous workup, but my fluorinated amine is either not separating as expected or is degrading. What's happening?
Answer:
This is a common issue stemming from two key properties of fluorinated amines:
-
Water Sensitivity: Certain classes of fluorinated amines, such as some trifluoromethylamines, are highly sensitive to water and can degrade during aqueous workups.[3][4] If degradation is suspected (new spots on TLC/LC-MS), it is best to avoid aqueous extractions altogether. Consider filtering the reaction mixture through a pad of Celite or silica gel as a first-pass purification.[3][4]
-
Altered Basicity: Fluorination, especially on the carbon alpha to the nitrogen, significantly reduces the basicity of the amine.[1] This means that the pH required to protonate the amine and move it into the aqueous layer during an acidic wash is much lower than for its non-fluorinated analog. You may need to use a stronger acid or a lower pH to achieve efficient extraction. Conversely, a stronger base will be required to deprotonate the ammonium salt and move it back into the organic layer.
Protocol for Acid-Base Extraction of a Weakly Basic Fluorinated Amine:
-
Dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Extract the organic layer with 1M HCl. Monitor the pH of the aqueous layer to ensure it is sufficiently acidic (typically pH 1-2).
-
Separate the layers. The protonated fluorinated amine should now be in the aqueous layer.
-
Wash the organic layer with 1M HCl again to ensure complete extraction.
-
Combine the aqueous layers and cool in an ice bath.
-
Basify the aqueous layer with a strong base (e.g., 2M NaOH or solid NaHCO₃ added portion-wise) to a pH of 9-10.
-
Extract the now-neutral fluorinated amine back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Section 2: Chromatographic Purification Challenges
Question 3: My fluorinated amine is streaking or showing poor separation on silica gel chromatography. How can I improve this?
Answer:
Streaking of amines on silica gel is a classic problem, often exacerbated by the unique polarity of fluorinated compounds. Here’s a systematic approach to troubleshoot this:
-
Tailing/Streaking: This is often due to the interaction of the basic amine with acidic silanol groups on the silica surface.
-
Solution 1: Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%), to your eluent system. This will deactivate the acidic sites on the silica.
-
Solution 2: Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a deactivated silica gel.
-
-
Poor Separation: The introduction of fluorine can significantly alter the polarity of your molecule in non-intuitive ways.[7]
-
Solution 1: Eluent System Optimization: Systematically screen different eluent systems. A common starting point is a hexane/ethyl acetate gradient. If this fails, try DCM/methanol.
-
Solution 2: Reverse-Phase Chromatography: For highly polar fluorinated amines, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may provide better separation.
-
Table 1: Troubleshooting Poor Chromatographic Separation
| Issue | Causality | Recommended Action |
| Streaking/Tailing | Interaction of basic amine with acidic silica | Add 0.1-1% triethylamine or NH₄OH to the eluent. |
| Use neutral or basic alumina as the stationary phase. | ||
| Poor Resolution | Inappropriate eluent polarity | Systematically screen eluent systems (e.g., Hex/EtOAc, DCM/MeOH). |
| High polarity of the compound | Consider reverse-phase (C18) chromatography. | |
| On-Column Decomposition | Amine instability on acidic silica | Use a deactivated stationary phase or switch to alumina. |
Chromatography Troubleshooting Logic
Caption: Decision tree for troubleshooting fluorinated amine chromatography.
Section 3: Product Stability and Characterization
Question 4: I've successfully purified my fluorinated amine, but it seems to be decomposing upon storage. What are the best storage practices?
Answer:
The stability of purified fluorinated amines can be a concern.[5][6] The electron-withdrawing nature of fluorine can make the amine susceptible to degradation.
-
Storage Conditions: Store the purified amine under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is often sufficient). Protect it from light and moisture.
-
Salt Formation: For long-term storage, consider converting the amine to a stable salt (e.g., hydrochloride or trifluoroacetate) and store it as a solid. The free amine can be regenerated when needed.
-
Solvent Choice: If storing in solution, use an anhydrous, aprotic solvent.
Question 5: How can I be certain of the purity of my final product?
Answer:
Purity assessment is crucial. Due to the presence of fluorine, you have a powerful analytical tool at your disposal:
-
¹⁹F NMR Spectroscopy: This is one of the most definitive methods for assessing the purity of fluorinated compounds.[8] The presence of a single, clean signal (or the expected multiplet) for your compound and the absence of other fluorine-containing signals is a strong indicator of purity.
-
¹H NMR and ¹³C NMR Spectroscopy: These are standard techniques to confirm the structure and purity.
-
LC-MS: Provides information on purity and confirms the molecular weight of your compound.
-
Elemental Analysis: For novel compounds, this provides confirmation of the empirical formula.
Section 4: Safety Considerations
Question 6: What are the key safety precautions when working with fluorinated amines and their reagents?
Answer:
Safety is paramount in any chemical synthesis, and working with fluorinated compounds requires special attention.
-
Handling Fluorinating Reagents: Many fluorinating agents are hazardous. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.[9] Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety goggles.[10]
-
Handling Fluorinated Amines: While the final products may be less acutely toxic than the reagents used to make them, they should still be handled with care. The metabolic stability of some fluorinated compounds can lead to bioaccumulation.[11]
-
Potential for HF Release: Some fluorinated compounds can decompose to release hydrogen fluoride (HF), which is extremely corrosive and toxic. Be aware of the stability of your compounds and have an HF spill kit and calcium gluconate gel readily available.[9]
-
Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Fluorocyclopropylamine
Welcome to the technical support center for the synthesis of 2-fluorocyclopropylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Byproducts and Purity Issues
This section focuses on identifying and mitigating common byproducts that can arise during the synthesis of 2-fluorocyclopropylamine, a key intermediate in the preparation of pharmaceuticals like Sitafloxacin.[1]
Issue 1: Presence of Diastereomeric Impurities (trans-isomer)
Question: My final product shows the presence of the undesired trans-isomer of 2-fluorocyclopropylamine. What are the primary causes, and how can I improve the diastereoselectivity of my synthesis?
Answer: The formation of the trans-isomer is a common challenge, often stemming from the cyclopropanation step. The relative stereochemistry is established during the addition of the fluorocarbene to the nitrogen-containing alkene precursor.
Probable Causes & Solutions:
-
Reversibility of Cyclopropanation: In some synthetic routes, particularly those involving zinc homoenolates, the initial ring-closure can be reversible. This equilibrium can lead to the formation of the thermodynamically more stable trans-isomer over time.[2]
-
Suboptimal Reaction Temperature: Temperature can significantly influence the diastereoselectivity. Higher temperatures may provide enough energy to overcome the activation barrier for the formation of the less-favored trans-isomer or promote isomerization.
-
Solution: It is advisable to conduct the cyclopropanation at lower temperatures. Screening a range of temperatures, for instance, from 0 °C to room temperature, will help determine the optimal conditions for maximizing the cis:trans ratio.
-
-
Choice of Carbene Source and Reaction Conditions: The nature of the carbene and the reaction environment play a pivotal role.
-
Solution: For the reaction of an N-vinyl compound with a fluorocarbene (FXC:), careful selection of the carbene precursor (e.g., dibromofluoromethane) and the base (e.g., saturated KOH) is important.[1][3] The use of a phase transfer catalyst like 18-crown-6 can also influence the reaction's efficiency and selectivity.[1]
-
Experimental Protocol for Improving Diastereoselectivity:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-vinyl precursor and a phase transfer catalyst (e.g., 18-crown-6) in a suitable solvent like dichloromethane.[1]
-
Reagent Addition: Add the base (e.g., saturated KOH solution) to the mixture.[1]
-
Carbene Precursor: At room temperature, slowly add the carbene precursor (e.g., dibromofluoromethane).[1]
-
Monitoring: Stir the reaction overnight and monitor the progress by TLC or GC-MS to determine the optimal reaction time.[1]
-
Purification: After workup, the cis and trans isomers can often be separated by column chromatography or by recrystallization of a suitable salt form, such as the tosylate salt.[1] A common recrystallization solvent mixture is methanol and ethyl acetate.[1]
Data Presentation: Effect of Solvent on Diastereomeric Ratio
| Co-solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) |
| None | 90 | ~5:1 |
| DMF | 85 | >20:1 |
| MeCN | 85 | >20:1 |
This table is illustrative and based on analogous cyclopropylamine syntheses. Actual results may vary.[2]
Issue 2: Incomplete Reaction and Starting Material Contamination
Question: I am observing a significant amount of unreacted starting material in my crude product. How can I drive the reaction to completion?
Answer: Incomplete conversion is a frequent issue that can often be resolved by carefully examining the quality of reagents and the reaction conditions.
Probable Causes & Solutions:
-
Reagent Quality: The reagents used in cyclopropanation are often sensitive to air and moisture.
-
Solution: Ensure that reagents like diethylzinc or dibromofluoromethane are of high quality and handled under strictly anhydrous and inert conditions.[4] Solvents should be appropriately dried before use.
-
-
Incorrect Stoichiometry: The molar ratios of the reactants are critical for the reaction's success.
-
Solution: Verify the stoichiometry of all components, including the base and the carbene precursor. A slight excess of the carbene precursor may be necessary to ensure complete conversion of the starting alkene.
-
-
Insufficient Reaction Time or Temperature: The reaction may simply need more time or a higher temperature to proceed to completion.
-
Solution: Monitor the reaction over a longer period. If the reaction stalls, a modest increase in temperature may be beneficial, but be mindful of the potential impact on diastereoselectivity.
-
Visualization: Troubleshooting Workflow for Incomplete Reactions
Caption: A logical guide for troubleshooting incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-fluorocyclopropylamine, and what byproducts are associated with them?
A1: A prevalent method involves the cyclopropanation of a protected N-vinyl precursor with a fluorocarbene, followed by deprotection.[3] Key steps and potential byproducts include:
-
Step 1: Cyclopropanation: An N-vinyl compound reacts with a carbene like :CFBr (generated from CHBr2F and a strong base).[1]
-
Potential Byproducts: Besides the undesired trans-isomer, side reactions can lead to insertion products or decomposition of the carbene.
-
-
Step 2: Deprotection: The protecting group on the nitrogen is removed. For instance, a benzyl group can be removed via hydrogenation.
-
Potential Byproducts: Incomplete deprotection will leave residual protected amine. Over-reduction or side reactions with other functional groups can also occur.
-
Q2: How can I effectively analyze the purity and byproduct profile of my 2-fluorocyclopropylamine sample?
A2: A combination of analytical techniques is essential for comprehensive analysis:[5]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the cis- and trans-isomers and quantifying their respective amounts. A C18 column with a mobile phase of acetonitrile and water (with an acid modifier like TFA) is a good starting point.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information, allowing for the unambiguous identification of the cis- and trans-isomers and other byproducts. ¹⁹F NMR is particularly useful for analyzing fluorinated compounds.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes, several reagents used in these syntheses require careful handling:
-
Dibromofluoromethane: This is a volatile and potentially harmful reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong Bases (e.g., KOH, Sodium Hydride): These are corrosive and can react violently with water. Handle with care and under an inert atmosphere where necessary.[1]
-
Hydrogenation: If catalytic hydrogenation is used for deprotection, appropriate safety measures for handling hydrogen gas must be in place.
Visualization: Byproduct Formation Pathway
Caption: Formation of cis and trans isomers during cyclopropanation.
References
- 1. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. EP0711750A1 - Process for preparing 2-fluoro-cyclopropylamine as well as novel cyclopropylamine derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Fluorocyclopropan-1-amine
Welcome to the technical support guide for the synthesis of 2-fluorocyclopropan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists. The fluorocyclopropane motif is of growing interest in drug discovery, yet its synthesis can present unique challenges.[1][2] This guide provides in-depth, experience-driven advice to help you navigate these challenges, improve yields, and ensure the stereochemical integrity of your product.
We will cover common issues encountered during synthesis, from low yields and side product formation to purification difficulties. The advice herein is grounded in established chemical principles and supported by literature precedents.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for creating the 2-fluorocyclopropan-1-amine scaffold?
A1: There are several main approaches, each with its own set of advantages and challenges:
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Addition of Carbenes to Fluoroalkenes: This classic method involves reacting a fluorine-substituted alkene with a carbene or carbenoid. The Simmons-Smith reaction and its variants are common examples used to generate the cyclopropane ring.[3][4]
-
Addition of Fluorocarbenes to Alkenes: In this strategy, a fluorinated carbene (e.g., :CFH or :CF₂) is generated in situ and added across the double bond of a suitable N-protected alkene. Precursors like difluorocarbene sources (e.g., sodium chlorodifluoroacetate) are often used.[5]
-
Intramolecular Cyclization (Michael-Initiated Ring Closure - MIRC): This method can provide high stereocontrol and involves an initial Michael addition followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[3]
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Functional Group Transformation: This involves synthesizing a differently functionalized fluorocyclopropane (e.g., an ester or carboxylic acid) and then converting that functional group into the desired amine, often via a Curtius, Hofmann, or Schmidt rearrangement.[1][2]
Q2: Which factors are most critical for controlling stereochemistry (cis/trans selectivity)?
A2: Controlling the diastereoselectivity to obtain the desired cis or trans isomer is paramount. Key factors include:
-
Choice of Synthetic Route: Some methods inherently favor one isomer. For example, the stereochemistry of the starting alkene can often be transferred to the cyclopropane product in carbene addition reactions.
-
Chiral Auxiliaries and Catalysts: For enantioselective synthesis, the use of chiral ligands (e.g., chiral dioxaborolanes in Simmons-Smith type reactions) or chiral catalysts (e.g., rhodium-based catalysts for diazo chemistry) is essential.[4][6]
-
Reaction Conditions: Temperature, solvent, and the nature of the base or metal can significantly influence the transition state of the cyclopropanation step, thereby affecting the diastereomeric ratio (d.r.).[7]
Q3: What are the main safety concerns when synthesizing fluorinated cyclopropanes?
A3: Safety should always be the top priority. Key hazards include:
-
Fluorinating Reagents: Many fluorinating agents are toxic and corrosive. Amine·HF complexes like Py·HF or Et₃N·HF are highly corrosive and can cause severe burns.[7] Always use appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields, and work in a well-ventilated fume hood.
-
Carbene Precursors: Diazo compounds, often used in carbene generation, can be explosive and should be handled with care. Zinc carbenoids, like those in the Simmons-Smith reaction, are often generated from pyrophoric reagents like diethylzinc.[3] These reactions must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Pressure Build-up: Some carbene generation methods, particularly from reagents like sodium chlorodifluoroacetate, can release gaseous byproducts upon heating, leading to pressure build-up in sealed vessels.[5]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem Area 1: Low or No Product Yield
Q4: My reaction has stalled or shows very low conversion to the desired fluorocyclopropane product. What are the likely causes and how can I fix it?
A4: Low conversion is a frequent issue. The root cause can often be traced back to reagent quality, reaction setup, or the inherent reactivity of your substrate.
-
Cause 1: Reagent Decomposition or Impurity.
-
Insight: Fluorocyclopropanation reagents, particularly organometallics (e.g., diethylzinc) and carbene precursors, are highly sensitive to moisture and air.[7] Impurities in solvents or starting materials can poison catalysts or quench reactive intermediates.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven ( >120 °C) and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents.
-
Verify Reagent Quality: Use freshly opened or purified reagents. Diethylzinc should be carefully titrated before use. Ensure the purity of your alkene starting material, as impurities can lead to side reactions.[3]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.
-
-
-
Cause 2: Low Substrate Reactivity.
-
Insight: Electron-deficient alkenes (e.g., those bearing electron-withdrawing groups) are generally less reactive towards electrophilic carbenes.[5] Steric hindrance around the double bond can also dramatically slow down the reaction.
-
Solution:
-
Increase Temperature: Cautiously increasing the reaction temperature may improve the rate. However, this must be balanced against potential side reactions or degradation. Monitor the reaction closely by TLC or crude NMR.
-
Use a More Reactive Reagent/Catalyst: If using a Simmons-Smith protocol, switching to a more reactive variation (e.g., the Furukawa modification with Et₂Zn/CH₂I₂) might be beneficial. For electron-deficient systems, alternative methods might be necessary.[5]
-
Increase Reaction Time: If you confirm that your reagents are stable under the reaction conditions, simply extending the reaction time may be sufficient to drive the reaction to completion.[7]
-
-
Problem Area 2: Formation of Side Products & Purification Issues
Q5: My reaction works, but I'm getting significant side products that are difficult to separate from my desired 2-fluorocyclopropan-1-amine.
A5: Side product formation is common and often linked to the stability of intermediates or alternative reaction pathways. Purification can also be challenging due to the properties of the target molecule.
-
Cause 1: Carbenoid Decomposition or Rearrangement.
-
Insight: The reactive carbene or carbenoid intermediate can decompose or participate in undesired side reactions if not trapped efficiently by the alkene.[3]
-
Solution:
-
Control Reagent Addition: Slow, controlled addition of the carbenoid precursor (e.g., diiodomethane) to the diethylzinc solution at low temperatures (e.g., 0 °C) is critical to ensure the active species is formed correctly and consumed as it's generated.[3]
-
Optimize Stoichiometry: Using an excess of the cyclopropanating agent can sometimes lead to side reactions. A systematic optimization of the stoichiometry (e.g., starting with 1.1 equivalents and adjusting) can minimize this.
-
-
-
Cause 2: Difficulty in Product Purification.
-
Insight: Small, polar molecules like 2-fluorocyclopropan-1-amine can be challenging to purify. They can be volatile, and the free amine can streak on silica gel chromatography. Additionally, they may be highly soluble in water, making extraction difficult.[3][8]
-
Solution:
-
Volatility: When removing solvents, use a rotary evaporator at reduced temperature and pressure. Avoid leaving the product on a high-vacuum line for extended periods.[3]
-
Chromatography: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~1%).[3] This minimizes streaking. Alternatively, chromatography on alumina may be a better option.
-
Extraction: The free amine can be difficult to extract from aqueous layers.[8] Ensure the aqueous layer is thoroughly basified (pH > 10) before extraction to ensure the amine is in its freebase form. Use a more polar solvent like dichloromethane (CH₂Cl₂) or perform multiple extractions (e.g., 5-6 times) to maximize recovery. Salting out the aqueous layer with NaCl can also improve extraction efficiency.
-
Salt Formation: For final isolation and long-term storage, converting the amine to a stable salt (e.g., hydrochloride or tosylate) is often the best strategy.[9][10] The salt is typically a stable, crystalline solid that is much easier to handle than the freebase oil.
-
-
Key Experimental Protocols
Protocol 1: Asymmetric Simmons-Smith Cyclopropanation of a Fluoroallylic Alcohol
This protocol is adapted from methodologies that use a chiral ligand to induce enantioselectivity.[4]
-
Preparation of Zinc Carbenoid: To a flame-dried flask under Argon, add anhydrous dichloromethane (CH₂Cl₂). Cool the flask to 0 °C in an ice bath. Add freshly distilled diiodomethane (4.4 eq.) followed by the dropwise addition of diethylzinc (2.2 eq.). A white precipitate should form. Stir the mixture at 0 °C for 15 minutes.
-
Substrate Addition: In a separate flame-dried flask, dissolve the fluoro-substituted allylic alcohol (1.0 eq.) and a chiral dioxaborolane ligand (1.1 eq.) in anhydrous CH₂Cl₂.
-
Reaction: Add the solution of the substrate and ligand dropwise to the pre-formed zinc carbenoid mixture at 0 °C. The reaction mixture should become homogeneous.
-
Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or GC-MS.
-
Workup: Once the reaction is complete, quench it by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Separate the layers and extract the aqueous phase three times with CH₂Cl₂. Combine the organic extracts and wash sequentially with saturated sodium thiosulfate (Na₂S₂O₃), saturated sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol can then be purified by column chromatography. The amine functionality is typically installed in subsequent steps.
Data Summary Table
| Parameter | Recommendation | Rationale / Comment |
| Atmosphere | Inert (Argon, N₂) | Essential for reactions involving organometallics like diethylzinc to prevent decomposition.[7] |
| Solvent | Anhydrous CH₂Cl₂ or Et₂O | Must be free of water and peroxides. Dichloromethane is common for Simmons-Smith reactions.[3] |
| Temperature | 0 °C to Room Temp | Carbenoid formation is often done at 0 °C to control reactivity. The cyclopropanation step may proceed at 0 °C or be allowed to warm to room temperature. |
| Stoichiometry | Alkene (1 eq.), Et₂Zn (2.2 eq.), CH₂I₂ (4.4 eq.) | A significant excess of the cyclopropanating agent is often required to drive the reaction to completion.[3] |
| Workup Quench | Sat. aq. NH₄Cl | Safely quenches the reactive zinc species. |
| Purification pH | Aqueous layer pH > 10 | Ensures the amine product is in its freebase form for efficient extraction into an organic solvent. |
References
- 1. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Purification of 2-Fluorocyclopropan-1-amine Hydrochloride
Welcome to the technical support center for the purification of 2-fluorocyclopropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable and reactive building block. The unique combination of a strained cyclopropane ring, an electron-withdrawing fluorine atom, and a basic amine group presents specific challenges in purification. This document provides in-depth, experience-driven answers to common questions, troubleshooting advice, and detailed protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is an oil/waxy solid and won't crystallize. What are my next steps?
This is a very common issue. The inability to crystallize is often due to the presence of residual solvents, unreacted starting materials, or byproducts that act as crystallization inhibitors. 2-Fluorocyclopropan-1-amine itself is a low-melting solid or oil, and its hydrochloride salt's properties can be heavily influenced by impurities.
Root Cause Analysis & Solution Workflow:
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Initial Purity Assessment: Before attempting any large-scale purification, it is crucial to analyze a small sample of your crude material. Techniques like ¹H NMR, GC-MS, or LC-MS can help identify the nature and approximate percentage of impurities.[][2] This information will guide your purification strategy.
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Solvent Removal: Ensure all volatile organic solvents from the reaction workup (e.g., diethyl ether, dichloromethane, ethyl acetate) are thoroughly removed under high vacuum. Co-evaporation with a solvent in which your product is poorly soluble but impurities are soluble (like hexanes or diethyl ether) can sometimes help.
-
Liquid-Liquid Extraction (pH-based): If your crude product is not in the salt form, or if you suspect non-basic impurities, an acid-base extraction can be highly effective.
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.
-
Extract the aqueous layer with the organic solvent to recover any free amine.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and then form the hydrochloride salt by adding a solution of HCl in a non-polar solvent like diethyl ether or isopropanol.[3]
-
-
Recrystallization Revisited: Once you have a solid, even if it's impure, a systematic approach to recrystallization is warranted. Amine hydrochlorides are polar salts and typically recrystallize from polar protic solvents or solvent mixtures.[4]
-
Recommended Solvents: Try isopropanol (IPA), ethanol/diethyl ether, methanol/diethyl ether, or isopropanol/hexane mixtures.[5]
-
Procedure: Dissolve the crude salt in a minimal amount of the hot (near boiling) primary solvent (e.g., IPA). If the solution is cloudy with insoluble impurities, perform a hot filtration. Then, slowly add the anti-solvent (e.g., diethyl ether or hexane) until persistent cloudiness is observed. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[6]
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Q2: I'm seeing significant peak tailing and poor separation when trying to purify my free amine by standard silica gel chromatography. Why is this happening and how can I fix it?
This is a classic problem when purifying basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic amine, leading to irreversible adsorption, peak tailing, and poor recovery.[7][8]
Solutions:
-
Use a Modified Stationary Phase: This is often the most effective solution.
-
Amine-Functionalized Silica (NH₂-Silica): This stationary phase has a less acidic surface, which minimizes the strong interactions with basic amines, resulting in much better peak shapes and separation.[7][8] You can often use less polar solvent systems like hexane/ethyl acetate with this type of column.[7]
-
Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[9]
-
-
Modify the Mobile Phase: If you must use standard silica, adding a small amount of a competing base to your eluent can help.[7]
-
Triethylamine (TEA): Add 0.5-2% triethylamine to your mobile phase (e.g., dichloromethane/methanol). The TEA will compete with your product for the acidic sites on the silica, improving elution. Be aware that removing TEA from your final product can be challenging.
-
Ammonium Hydroxide: A mobile phase containing a small percentage of ammonium hydroxide in methanol (e.g., 95:5 DCM: (9:1 MeOH:NH₄OH)) can also be effective.[9]
-
-
Reversed-Phase Chromatography: For highly polar amines, reversed-phase flash chromatography can be a powerful alternative.[7][10]
-
Principle: The separation occurs on a non-polar stationary phase (like C18) with a polar mobile phase (like water/acetonitrile or water/methanol).
-
pH Adjustment: For basic amines, it is advantageous to use a high pH mobile phase (e.g., containing 0.1% triethylamine or ammonium bicarbonate) to keep the amine in its more hydrophobic free-base form, which increases retention and improves separation.[7]
-
Q3: How can I confirm the purity of my final this compound product?
A combination of analytical techniques should be used to provide a comprehensive assessment of purity.[11] Relying on a single method may not reveal all potential impurities.[12]
| Analytical Method | Information Provided | Key Considerations |
| ¹H and ¹⁹F NMR | Provides structural confirmation and can detect proton- or fluorine-containing impurities. Quantitative NMR (qNMR) can determine absolute purity against a certified internal standard. | Ensure the absence of residual solvent peaks. The complex splitting patterns of the cyclopropane ring require careful interpretation. |
| LC-MS | Detects non-volatile impurities and provides molecular weight information for both the main compound and any byproducts. | Develop a method that gives a sharp, symmetrical peak for the main component. Different impurities may have different UV responses.[12] |
| GC-MS | Ideal for identifying volatile impurities, such as residual solvents or low-boiling point starting materials. The free amine is more suitable for GC than the hydrochloride salt. | The sample may need to be derivatized or analyzed as the free base. The hydrochloride salt is not volatile and will not pass through a GC column. |
| Melting Point | A sharp melting point range close to the literature value is a good indicator of high purity. | Impurities typically broaden and depress the melting point range.[11] |
| Elemental Analysis | Provides the percentage composition of C, H, N, and Cl. A result within ±0.4% of the theoretical values is strong evidence of purity. | This is a bulk analysis technique and does not provide information about the nature of any impurities. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product oiling out during recrystallization | Solvent/anti-solvent system is inappropriate; cooling too rapidly; presence of significant impurities. | Screen a wider range of solvent systems.[6] Ensure slow cooling. Consider a preliminary purification step like an acid-base extraction or a quick filtration through a silica plug. |
| Low recovery after column chromatography | Irreversible adsorption of the amine onto the silica column.[8] | Switch to an amine-functionalized silica or alumina column.[7][9] Add a competing base like triethylamine (1-2%) to the mobile phase.[7] |
| Product decomposes during purification | The fluorocyclopropane ring can be sensitive to very strong acids or bases, especially at elevated temperatures.[13] The free amine can be sensitive to air oxidation.[14] | Avoid prolonged exposure to harsh conditions. Keep temperatures moderate during distillation or recrystallization. Handle the free amine under an inert atmosphere (Nitrogen or Argon) when possible. |
| Final product is off-white or colored | Presence of colored, non-volatile impurities.[6] | During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[5] |
Experimental Protocols & Workflows
Protocol 1: Purification via Recrystallization
Objective: To purify solid, crude this compound.
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Solvent Selection: Place ~20-30 mg of the crude salt into a small test tube. Add a potential recrystallization solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. A good primary solvent will require a moderate amount of solvent.
-
Dissolution: In a larger flask, add the bulk of the crude material and the chosen primary solvent (e.g., isopropanol). Heat the mixture gently (e.g., in a water bath) while stirring until all the solid dissolves. Use the minimum amount of hot solvent necessary.[6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Workflow: Purification Strategy Decision Tree
The following diagram outlines a logical workflow for selecting a purification strategy based on the nature of the crude reaction mixture.
Caption: Decision tree for purification strategy.
References
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. moravek.com [moravek.com]
- 12. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
stability issues of 2-fluorocyclopropan-1-amine under acidic/basic conditions
Welcome to the technical support center for 2-fluorocyclopropan-1-amine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this valuable and reactive building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of 2-fluorocyclopropan-1-amine in your research and development endeavors.
Introduction: The Promise and Perils of a Strained Ring System
2-Fluorocyclopropan-1-amine is a fascinating molecule that combines the unique conformational constraints of a cyclopropane ring with the electronic perturbations of a fluorine atom and the nucleophilic and basic properties of an amino group. This combination makes it a valuable synthon in medicinal chemistry for introducing the fluorocyclopropane motif, which can enhance metabolic stability and fine-tune pharmacokinetic properties.[1] However, the inherent ring strain of the cyclopropane, coupled with the opposing electronic nature of the fluorine and amine substituents (a "donor-acceptor" system), renders the molecule susceptible to degradation under certain conditions.[2][3] This guide will provide you with the expertise to anticipate and mitigate these stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-fluorocyclopropan-1-amine?
A1: The primary stability concern is the susceptibility of the cyclopropane ring to open under acidic conditions.[1][4] This is a characteristic reactivity of donor-acceptor cyclopropanes, where the electron-donating amine and the electron-withdrawing fluorine activate the ring for nucleophilic attack.[2][3] While generally more stable under basic conditions, strong bases can lead to undesired side reactions.[1] Additionally, like many amines, it can be sensitive to air and moisture, and proper storage is crucial.[5][6]
Q2: Why is 2-fluorocyclopropan-1-amine often supplied as a hydrochloride salt?
A2: 2-Fluorocyclopropan-1-amine is often supplied as a hydrochloride salt to enhance its stability and ease of handling.[7][8] The salt form protonates the basic amino group, making it less nucleophilic and less prone to degradation pathways such as air oxidation. The salt is typically a crystalline solid, which is easier to weigh and handle compared to the freebase, which may be a volatile or hygroscopic liquid.[9]
Q3: Can I use standard acidic conditions for deprotection or other transformations in the presence of a 2-fluorocyclopropylamine moiety?
A3: Caution is highly advised. While the fluorocyclopropane group is considered relatively stable, strong or harsh acidic conditions can catalyze ring-opening.[1] The specific outcome depends on the acid strength, temperature, reaction time, and the molecular context.[10] It is crucial to perform small-scale test reactions and carefully monitor for the formation of ring-opened byproducts. Whenever possible, opt for milder acidic reagents or alternative, non-acidic strategies.
Q4: How does the stereochemistry (cis vs. trans) of the fluorine and amine substituents affect stability?
A4: The stereochemical arrangement of the substituents on the cyclopropane ring can influence its stability and reactivity. For 1,2-disubstituted cyclopropanes, the trans isomer is often thermodynamically more stable due to reduced steric strain.[1] Furthermore, stereoelectronic effects, such as hyperconjugation between the C-F or C-N bonds and the cyclopropane ring orbitals, can differ between diastereomers, leading to different reactivity profiles.[11]
Troubleshooting Guides
Issue 1: Reaction Failure or Low Yield Under Acidic Conditions
Your reaction involving a 2-fluorocyclopropan-1-amine-containing substrate under acidic conditions (e.g., Boc deprotection with TFA, formation of an HCl salt) is resulting in a complex mixture of products, significant decomposition, or low yield of the desired material.
Root Cause Analysis:
The likely culprit is acid-catalyzed ring-opening of the cyclopropane. The process is initiated by the protonation of a functional group, most likely the amine itself. This enhances the electron-withdrawing nature of the substituent, further polarizing the C-C bonds of the strained ring and making it susceptible to nucleophilic attack by counter-ions (e.g., trifluoroacetate, chloride) or the solvent.
dot
Caption: Acid-catalyzed decomposition workflow.
Troubleshooting Protocol:
-
Reagent Selection:
-
Switch to Milder Acids: Replace strong acids like TFA or concentrated HCl with weaker, non-nucleophilic acids. Consider using pyridinium p-toluenesulfonate (PPTS) or carefully controlled additions of gaseous HCl in an anhydrous solvent.[12]
-
Lewis Acids: For reactions requiring an acid catalyst, explore Lewis acids that may coordinate differently and avoid direct protonation-driven ring-opening. Titrate the amount of Lewis acid carefully.
-
-
Control of Reaction Conditions:
-
Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or even -78 °C.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize over-reaction and decomposition.
-
-
Protecting Group Strategy:
-
If the amine is not the reactive site, ensure it is protected with a group that can be removed under non-acidic conditions (e.g., Cbz, which can be removed by hydrogenolysis, or Fmoc, removable with a mild base).
-
Data Summary: Recommended Acidic Conditions to Evaluate
| Condition Tier | Reagent/Condition | Temperature | Rationale |
| Tier 1 (Mildest) | Gaseous HCl in Ether/Dioxane | 0 °C to RT | Anhydrous, controlled stoichiometry. |
| PPTS in CH₂Cl₂ | 0 °C to RT | Mild, non-coordinating acid catalyst.[12] | |
| Tier 2 (Moderate) | 10% Acetic Acid in an inert solvent | RT | Weaker protic acid. |
| Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃) | -20 °C to RT | May offer alternative reaction pathways.[4] | |
| Tier 3 (Harsh) | TFA, Conc. HCl | 0 °C to RT | High risk of ring-opening; use as a last resort. |
Issue 2: Instability or Side Reactions Under Basic Conditions
You are performing a reaction under basic conditions (e.g., amide coupling, N-alkylation, Fmoc deprotection) and observing unexpected byproducts or loss of the fluorocyclopropane moiety.
Root Cause Analysis:
While more robust to bases than acids, two primary issues can arise:
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Deprotonation: The C-H bonds on the cyclopropane ring are more acidic than those in a typical alkane due to the increased s-character of the orbitals. A strong base (e.g., organolithiums, LDA) can deprotonate the ring, leading to elimination, rearrangement, or other undesired reactions.[1]
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Freebase Instability: If the reaction requires the freebase form of 2-fluorocyclopropan-1-amine, it may be susceptible to degradation, especially if not handled under an inert atmosphere. The free amine is a better nucleophile and can participate in side reactions.
dot
Caption: Decision pathway for base selection.
Troubleshooting Protocol:
-
Base Selection:
-
Avoid Overly Strong Bases: For reactions like N-alkylation or amide coupling, use hindered organic bases (e.g., DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) instead of organometallics or metal amides, unless C-H activation is the goal.
-
Amine Protecting Groups: For deprotection of groups like Fmoc, use standard conditions (e.g., 20% piperidine in DMF), as these are generally mild enough not to affect the fluorocyclopropane ring.
-
-
Handling of the Freebase:
-
In Situ Generation: If possible, generate the freebase in situ from its salt form (e.g., the HCl salt) by adding one equivalent of a base like triethylamine or DIPEA directly to the reaction mixture.
-
Inert Atmosphere: When working with the isolated freebase, always use an inert atmosphere (Nitrogen or Argon) to prevent air oxidation. Use anhydrous solvents to avoid hydrolysis-related side reactions.[13]
-
-
Purification:
-
Be aware that the amine can be volatile. During workup and solvent removal, avoid excessive heating.
-
Chromatography on silica gel can sometimes be problematic for amines. Consider pre-treating the silica with a small amount of triethylamine in the eluent or using basic alumina to prevent streaking and decomposition on the column.
-
Storage and Handling Guidelines
Proper storage is critical to ensure the long-term stability and integrity of 2-fluorocyclopropan-1-amine and its derivatives.
| Parameter | Recommendation | Rationale |
| Form | Store as a salt (e.g., hydrochloride) whenever possible. | The salt form is generally more stable, less volatile, and less susceptible to air oxidation.[8] |
| Temperature | Store in a cool, dry place. Refrigeration is recommended. | Lower temperatures slow down potential decomposition pathways.[6] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation and reaction with atmospheric moisture. Amines are known to be hygroscopic.[6] |
| Container | Use well-sealed, airtight containers made of inert materials (e.g., amber glass). | Prevents exposure to air and light, which can catalyze degradation. |
By understanding the underlying chemical principles and following these troubleshooting and handling guidelines, researchers can effectively utilize 2-fluorocyclopropan-1-amine as a powerful tool in their synthetic endeavors, minimizing instability-related setbacks and ensuring reliable, reproducible results.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride 97% | CAS: 141042-21-9 | AChemBlock [achemblock.com]
- 8. chemscene.com [chemscene.com]
- 9. longdom.org [longdom.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Monoamine Oxidase Inhibitors: Profiling 2-fluorocyclopropan-1-amine hydrochloride Against Established Agents
For researchers, scientists, and drug development professionals navigating the intricate landscape of neuropharmacology, the selection of appropriate molecular tools is paramount. Monoamine oxidase (MAO) inhibitors represent a critical class of compounds with profound therapeutic and research applications, primarily in the domains of depression and neurodegenerative disorders.[1][2] This guide provides an in-depth comparative analysis of 2-fluorocyclopropan-1-amine hydrochloride, a structurally distinct MAO inhibitor, alongside a panel of well-characterized alternatives. By examining their inhibitory profiles, mechanisms of action, and the experimental methodologies used for their characterization, this document aims to equip the scientific community with the necessary insights to make informed decisions in their research endeavors.
The Central Role of Monoamine Oxidases
Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[3][4] Two isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine; both isoforms metabolize dopamine and tyramine.[1][2] Consequently, the selective inhibition of these isoforms can elicit distinct pharmacological effects, with MAO-A inhibitors being primarily developed as antidepressants and anxiolytics, and MAO-B inhibitors finding utility in the treatment of Parkinson's disease.[3]
Profiling this compound: A Structurally Unique Inhibitor
This compound belongs to the class of cyclopropylamine-based MAO inhibitors. The cyclopropylamine moiety is a well-established pharmacophore for the irreversible inhibition of MAO.[][] The introduction of a fluorine atom at the 2-position of the cyclopropyl ring is anticipated to modulate the electronic properties and metabolic stability of the molecule, potentially influencing its inhibitory potency and selectivity. While specific inhibitory data for this compound is not widely available in the public domain, we can infer its potential activity by examining closely related analogs. For instance, cis-N-benzyl-2-methoxycyclopropylamine has demonstrated exceptionally potent and selective inhibition of MAO-B.[7]
The mechanism of action for cyclopropylamine inhibitors involves the enzyme-catalyzed oxidation of the amine, which generates a reactive intermediate that covalently modifies the FAD cofactor at the N5 position, leading to irreversible inactivation of the enzyme.[][8] This mechanism-based inhibition is a key feature of this class of compounds.
A Comparative Analysis of Established MAO Inhibitors
To provide a comprehensive context for the potential utility of this compound, we will compare its inferred properties with four well-established MAO inhibitors representing different structural classes and selectivity profiles:
-
Phenelzine: A non-selective, irreversible hydrazine-based inhibitor.[9][10]
-
Tranylcypromine: A non-selective, irreversible cyclopropylamine-based inhibitor, structurally related to our topic compound.[11][12]
-
Selegiline: A selective, irreversible propargylamine-based MAO-B inhibitor.[13]
-
Moclobemide: A selective, reversible MAO-A inhibitor (RIMA).[14]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of these established MAO inhibitors against both MAO-A and MAO-B. A lower IC50 value indicates greater potency.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A/MAO-B) | Reversibility |
| Phenelzine | ~0.9[15] | ~0.9[15] | Non-selective | Irreversible[9] |
| Tranylcypromine | 2.3[11][16] | 0.95[11][16] | Non-selective | Irreversible[11] |
| Selegiline | 23[13] | 0.051[13] | MAO-B Selective (~450-fold)[13] | Irreversible[13] |
| Moclobemide | 6.1[17] | >1000[14] | MAO-A Selective (>160-fold) | Reversible[14] |
| cis-N-benzyl-2-methoxycyclopropylamine* | 0.17[7] | 0.005[7] | MAO-B Selective (~34-fold) | Irreversible[7] |
*Data for a structurally related analog to infer the potential profile of this compound.
This data highlights the diverse inhibitory profiles of these compounds. Phenelzine and tranylcypromine are potent, non-selective inhibitors. In contrast, selegiline demonstrates high selectivity for MAO-B, while moclobemide is selective for MAO-A and, importantly, is a reversible inhibitor, which contributes to a different side-effect profile.[13][14] The data for the cyclopropylamine analog suggests that substitutions on the cyclopropylamine scaffold can engender significant MAO-B selectivity and potency, a promising feature for the development of new therapeutics.[7]
Experimental Workflow: In Vitro MAO Inhibition Assay
To determine the inhibitory potency (IC50) of a test compound, a robust and reproducible in vitro assay is essential. The MAO-Glo™ Assay is a widely used, luminescence-based method that provides a sensitive and high-throughput platform for screening MAO inhibitors.[18][19]
MAO-Glo™ Assay Protocol
Objective: To determine the IC50 value of a test compound against recombinant human MAO-A and MAO-B.
Principle: The assay utilizes a luminogenic MAO substrate that is converted by MAO into a substrate for luciferase. The resulting light output is directly proportional to MAO activity. Inhibition of MAO leads to a decrease in the luminescent signal.[18][19]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay Kit (containing MAO substrate, Luciferin Detection Reagent, and buffers)
-
Test compound (e.g., this compound)
-
Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate assay buffer. Also, prepare solutions of the positive control inhibitors.
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired working concentration in the provided reaction buffer.
-
Assay Plate Setup:
-
Add 12.5 µL of the 4X test compound dilutions or control solutions to the wells of the 96-well plate.
-
Add 12.5 µL of 4X MAO substrate solution to each well.
-
To initiate the reaction, add 25 µL of the 2X MAO enzyme solution to each well. For background wells, add 25 µL of reaction buffer without the enzyme.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. For irreversible inhibitors, a pre-incubation of the enzyme with the inhibitor before adding the substrate may be necessary to observe the time-dependent inactivation.
-
Signal Detection: Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the luminescent signal.
-
Measurement: After a brief incubation (as recommended by the manufacturer), measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro MAO-Glo™ assay.
Mechanistic Insights into Cyclopropylamine Inhibition
The irreversible inhibition of MAO by cyclopropylamines like tranylcypromine and, presumably, this compound, proceeds through a fascinating and complex mechanism. This mechanism-based inactivation is a hallmark of this class of inhibitors.
The process begins with the binding of the cyclopropylamine to the active site of the MAO enzyme. The flavin adenine dinucleotide (FAD) cofactor in its oxidized state then accepts a single electron from the nitrogen of the cyclopropylamine, forming a radical pair. This is followed by the opening of the highly strained cyclopropyl ring, which generates a reactive radical intermediate. This intermediate then covalently bonds to the N5 atom of the flavin cofactor, resulting in the irreversible inactivation of the enzyme.[][8] The fluorine substitution in this compound may influence the rate of this process by altering the electronic properties of the cyclopropyl ring and the stability of the radical intermediates.
Caption: Mechanism of MAO inactivation by a cyclopropylamine inhibitor.
Concluding Remarks for the Research Professional
The selection of an appropriate MAO inhibitor for research or drug development hinges on a clear understanding of its potency, selectivity, and mechanism of action. While this compound represents a potentially novel tool in this space, the lack of publicly available, direct inhibitory data necessitates a careful and considered approach. The data from structurally related analogs, such as cis-N-benzyl-2-methoxycyclopropylamine, suggest that fluorinated cyclopropylamines may offer high potency and selectivity for MAO-B.[7] This positions them as intriguing candidates for further investigation, particularly in the context of neurodegenerative diseases where MAO-B is a key target.
In comparison to the established non-selective inhibitors phenelzine and tranylcypromine, a selective inhibitor like this compound (if its inferred selectivity holds true) could offer a more targeted approach with a potentially improved side-effect profile. Against the highly selective MAO-B inhibitor selegiline, the novelty of the cyclopropylamine scaffold with fluorine substitution may present opportunities for modulating pharmacokinetic and pharmacodynamic properties. Finally, the irreversible nature of inhibition for cyclopropylamines contrasts with the reversible inhibition of moclobemide, offering a different temporal profile of MAO inhibition that may be advantageous in certain therapeutic or experimental paradigms.
Ultimately, the empirical determination of the inhibitory profile of this compound using standardized assays, such as the MAO-Glo™ protocol detailed herein, is a critical next step. Such data will be invaluable in definitively positioning this compound within the broader landscape of MAO inhibitors and unlocking its full potential for advancing our understanding and treatment of neurological and psychiatric disorders.
References
- 1. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 2. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenelzine - Wikipedia [en.wikipedia.org]
- 10. Phenelzine sulfate | Monoamine Oxidase | TargetMol [targetmol.com]
- 11. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 12. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. promega.com [promega.com]
- 19. MAO-Glo™ Assay Systems [worldwide.promega.com]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Cyclopropylamines
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tool for optimizing molecular properties and enhancing therapeutic potential.[1][2] The unique physicochemical characteristics of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications to a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] These alterations can lead to improved metabolic stability, enhanced membrane permeability, modulated acidity/basicity (pKa), and ultimately, increased biological activity.[1][2] This guide provides an in-depth, objective comparison of the biological activity of fluorinated cyclopropylamines versus their non-fluorinated counterparts, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, present in a variety of biologically active compounds, including antidepressants and enzyme inhibitors.[4] Its rigid, three-dimensional structure can provide a favorable orientation for binding to biological targets. By introducing fluorine to this scaffold, medicinal chemists can fine-tune its properties to achieve desired therapeutic outcomes.
The Impact of Fluorination on the Physicochemical Properties of Cyclopropylamines
The decision to incorporate fluorine into a cyclopropylamine scaffold is driven by the desire to predictably alter its drug-like properties. The primary physicochemical parameters affected are pKa, lipophilicity, and metabolic stability.
Modulation of Basicity (pKa)
The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which can significantly lower the pKa of a nearby amino group.[5] This reduction in basicity can have a profound impact on a molecule's behavior at physiological pH, influencing its solubility, cell permeability, and interaction with its biological target. For instance, a lower pKa can lead to a higher proportion of the neutral species, which can more readily cross biological membranes.
Tuning Lipophilicity (logP)
The effect of fluorination on lipophilicity is more nuanced and depends on the extent and position of fluorine substitution.[6] While the introduction of a single fluorine atom can sometimes slightly increase lipophilicity, polyfluorination often leads to a decrease.[7] This modulation of logP is a critical aspect of drug design, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Enhancing Metabolic Stability
One of the most significant advantages of fluorination is the increased metabolic stability it confers upon a molecule. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450.[1] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be blocked, leading to a longer half-life and improved bioavailability.[1]
Comparative Biological Activity: Case Studies
The true measure of the utility of fluorination lies in the comparative analysis of the biological activity of fluorinated compounds against their non-fluorinated analogs. The following case studies provide quantitative data to illustrate these differences.
Case Study 1: Phenylcyclopropylamines as Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are important targets for the treatment of depression and neurodegenerative diseases.[8] Tranylcypromine, a non-fluorinated phenylcyclopropylamine, is a well-known MAO inhibitor.[9] Studies have shown that the introduction of fluorine onto the cyclopropane ring can significantly enhance inhibitory potency and even alter selectivity.
In one study, trans-2-fluoro-2-phenylcyclopropylamine was found to be a more potent competitive inhibitor of microbial tyramine oxidase than the non-fluorinated tranylcypromine, with an IC50 value 10 times lower.[9] Further investigations into a series of fluorinated phenylcyclopropylamines revealed that fluorination at the 2-position of 1-phenylcyclopropylamine, a selective MAO-B inhibitor, reversed the selectivity, resulting in a potent inhibitor of MAO-A.[10]
| Compound | Target | IC50 (μM) | Fold Improvement vs. Tranylcypromine | Reference |
| Tranylcypromine (non-fluorinated) | Microbial Tyramine Oxidase | ~10 | - | [9] |
| trans-2-fluoro-2-phenylcyclopropylamine | Microbial Tyramine Oxidase | ~1 | 10 | [9] |
Table 1: Comparative inhibitory activity of a fluorinated phenylcyclopropylamine versus its non-fluorinated analog against microbial tyramine oxidase.
Case Study 2: Fluorinated 2-Phenylcyclopropylmethylamines as Serotonin 5-HT2C Receptor Agonists
The serotonin 5-HT2C receptor is a target for the treatment of central nervous system disorders. A study on a series of 2-phenylcyclopropylmethylamines demonstrated that the introduction of a fluorine atom onto the cyclopropane ring maintained high potency at the 5-HT2C receptor while modulating selectivity against the 5-HT2B receptor.
| Compound | 5-HT2C EC50 (nM) | 5-HT2B EC50 (nM) | Selectivity (2B/2C) | Reference |
| (+)-1 (non-fluorinated) | 5.2 | 36.4 | 7 | |
| (+)-21a (fluorinated) | 4.7 | 9.4 | 2 |
Table 2: Comparative agonist activity and selectivity of a fluorinated 2-phenylcyclopropylmethylamine versus its non-fluorinated analog at serotonin receptors.
Experimental Protocols
To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are crucial. Below are methodologies for key experiments used to evaluate the biological activity of fluorinated and non-fluorinated cyclopropylamines.
Synthesis of Fluorinated Cyclopropylamines
The synthesis of fluorinated cyclopropylamines can be achieved through various methods, including the [2+1]-cycloaddition of a diazo compound to an aromatic vinyl fluoride, which allows for the construction of the key fluorinated cyclopropane moiety.
General Workflow for Synthesis:
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the MAO-Inhibitory Efficacy of 2-Fluorocyclopropan-1-amine Hydrochloride and Tranylcypromine
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Compounds
Tranylcypromine , sold under the brand name Parnate, is a well-established non-selective and irreversible monoamine oxidase inhibitor (MAOI) used in the treatment of major depressive disorder, particularly in cases that are resistant to other antidepressant therapies.[1][2] Its chemical structure is (±)-trans-2-phenylcyclopropan-1-amine.[3] By inhibiting both MAO-A and MAO-B, tranylcypromine increases the synaptic levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which is believed to be the primary mechanism behind its antidepressant effects.[4]
2-Fluorocyclopropan-1-amine hydrochloride is a fluorinated analog of the basic cyclopropylamine structure. The introduction of a fluorine atom to a pharmacologically active molecule is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and bioavailability. This guide will focus on the potential MAO-inhibitory properties of the stereoisomers (1S,2S)-2-fluorocyclopropan-1-amine hydrochloride and (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride.[5][6]
Structural Comparison
The key structural difference between tranylcypromine and 2-fluorocyclopropan-1-amine is the substitution on the cyclopropane ring. Tranylcypromine possesses a phenyl group, while 2-fluorocyclopropan-1-amine has a fluorine atom. This seemingly small change can have a significant impact on the molecule's interaction with the MAO enzyme.
Figure 1: Structural comparison of Tranylcypromine and 2-Fluorocyclopropan-1-amine.
Efficacy Comparison: An Evidence-Based Projection
Direct experimental data on the MAO-inhibitory activity of this compound is not currently published. However, research on structurally similar fluorinated phenylcyclopropylamines provides valuable insights. A study on fluorinated analogs of tranylcypromine demonstrated that the presence of a fluorine atom on the cyclopropane ring can significantly increase inhibitory activity towards both MAO-A and MAO-B.[7]
Specifically, the study found that (1S,2S)-2-fluoro-2-phenylcyclopropylamine was a more potent inhibitor of both MAO isoforms than its (1R,2R)-enantiomer, suggesting that the stereochemistry of the fluorine substitution is crucial for its interaction with the enzyme.[7] This finding allows us to hypothesize that this compound, particularly the (1S,2S) stereoisomer, is likely to be a potent MAO inhibitor.
The following table summarizes the known IC50 values for tranylcypromine and provides a projected efficacy for this compound based on the available data for its phenyl-substituted analog. It is crucial to note that these are projections and require experimental validation.
| Compound | Target | IC50 (µM) | Source |
| Tranylcypromine | MAO-A | 2.3 | [8] |
| MAO-B | 0.95 | [8] | |
| 2-Fluorocyclopropan-1-amine HCl | MAO-A | Projected to be potent | - |
| MAO-B | Projected to be potent | - |
IC50 values for 2-Fluorocyclopropan-1-amine HCl are projections based on the increased potency observed in fluorinated phenylcyclopropylamine analogs and require experimental confirmation.
Mechanism of Action: Irreversible Inhibition
Tranylcypromine is an irreversible inhibitor of MAO.[4] It forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its inactivation. This irreversible nature contributes to its long duration of action, as the restoration of MAO activity requires the synthesis of new enzyme molecules. It is highly probable that this compound, being a cyclopropylamine derivative, also acts as an irreversible inhibitor through a similar mechanism.
Figure 2: Generalized mechanism of MAO inhibition by irreversible inhibitors.
Experimental Protocol: In Vitro MAO Inhibition Assay
To experimentally determine and compare the efficacy of this compound and tranylcypromine, a robust in vitro MAO inhibition assay is required. The following protocol outlines a common fluorescence-based method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate. The H₂O₂ is detected using a fluorometric probe that, in the presence of horseradish peroxidase (HRP), generates a fluorescent product. The rate of fluorescence increase is proportional to MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Kynuramine (substrate for both MAO-A and MAO-B)[9]
-
Horseradish Peroxidase (HRP)
-
Fluorometric Probe (e.g., Amplex Red)
-
This compound (test compound)
-
Tranylcypromine (reference compound)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test and reference compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of enzymes, substrate, HRP, and the fluorometric probe in MAO Assay Buffer.
-
-
Assay Setup:
-
Add MAO Assay Buffer to all wells of a 96-well plate.
-
Add serial dilutions of the test compounds, reference compound, and positive controls to the respective wells.
-
Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).
-
-
Enzyme Addition and Pre-incubation:
-
Add the MAO-A or MAO-B enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitors to interact with the enzymes.
-
-
Initiation of Reaction:
-
Prepare a reaction mixture containing the substrate (kynuramine), HRP, and the fluorometric probe.
-
Add the reaction mixture to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 530/590 nm for Amplex Red).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the "no inhibitor" control to determine the percentage of MAO activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Figure 3: Workflow for the in vitro MAO inhibition assay.
Conclusion and Future Directions
While direct comparative efficacy data for this compound is not yet available, the existing literature on fluorinated cyclopropylamines strongly suggests its potential as a potent MAO inhibitor. The fluorination of the cyclopropane ring is a promising strategy for enhancing inhibitory activity. Further in vitro studies, following the protocol outlined in this guide, are essential to quantify the IC50 values of this compound for both MAO-A and MAO-B. Subsequent in vivo studies would then be necessary to evaluate its efficacy, safety profile, and pharmacokinetic properties in comparison to established drugs like tranylcypromine. The development of novel, potent, and potentially more selective MAOIs remains a significant area of research in the pursuit of improved treatments for depressive and neurological disorders.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 5. 1638744-20-3 | (1S,2S)-2-fluorocyclopropan-1-aminehydrochloride [fluoromart.com]
- 6. (1R,2S)-2-fluorocyclopropan-1-amine hydrochloride 97% | CAS: 141042-21-9 | AChemBlock [achemblock.com]
- 7. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tranylcypromine, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Stereoselective Incorporation of 2-Fluorocyclopropan-1-amine in Peptide Synthesis
Introduction: Beyond Nature's Alphabet in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a highly specific and potent class of therapeutics. However, their clinical utility is often hampered by poor metabolic stability and limited cell permeability.[1] To overcome these limitations, medicinal chemists are increasingly turning to unnatural amino acids that introduce novel structural and physicochemical properties. Among these, building blocks that combine the conformational rigidity of a cyclopropyl ring with the unique electronic properties of fluorine are of paramount interest.
This guide provides an in-depth technical comparison of 2-fluorocyclopropan-1-amine with other amino acids in the context of peptide synthesis, focusing specifically on the critical aspect of stereoselectivity. The incorporation of this unique amino acid presents both significant opportunities for enhancing peptide performance and distinct synthetic challenges. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to guide researchers in leveraging this powerful tool for the rational design of next-generation peptide-based drugs.
The Stereochemical Landscape: Defining the Isomers of 2-Fluorocyclopropan-1-amine
Unlike a simple alpha-amino acid, 2-fluorocyclopropan-1-amine possesses two stereocenters (C1 and C2), giving rise to four distinct stereoisomers. The spatial relationship between the amine and fluorine substituents—either on the same side (cis) or opposite sides (trans) of the cyclopropane ring—combined with the absolute configuration (R/S) at each carbon, dictates the precise three-dimensional shape of the molecule. This geometry is locked in by the rigid ring system, meaning the choice of a single, specific isomer is critical as it will profoundly influence the final peptide's conformation and biological activity.
References
A Scientist's Guide to Lipophilicity: Fluorinated vs. Non-Fluorinated Cyclopropanes
Introduction: The Strategic Union of Cyclopropane and Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the cyclopropane ring and the fluorine atom are two of the most powerful tools in a drug designer's arsenal. The cyclopropyl group provides a rigid, three-dimensional scaffold that can lock in favorable conformations, act as a bioisostere for other chemical groups, and enhance metabolic stability.[1][2][3] On the other hand, the strategic introduction of fluorine can profoundly modulate a molecule's physicochemical properties, including its acidity (pKa), metabolic stability, and, critically, its lipophilicity.[4][5][6]
Lipophilicity, quantified as the logarithm of the partition coefficient (logP), is a cornerstone of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug candidate.[7][] It governs a molecule's ability to traverse cellular membranes, bind to target proteins, and avoid metabolic breakdown.[5][] While it is often assumed that fluorination increases lipophilicity, the reality is far more nuanced, especially when applied to the unique electronic environment of a cyclopropane ring.
This guide provides an in-depth comparison of the lipophilicity of fluorinated and non-fluorinated cyclopropanes. We will move beyond simple assumptions to explore the underlying physicochemical principles, present supporting experimental data, and detail the methodologies required for accurate measurement, empowering researchers to make more informed decisions in their drug discovery programs.
The Duality of Fluorine's Influence on Lipophilicity
Fluorine is the most electronegative element, a property that creates a strong, polarized carbon-fluorine (C-F) bond. This has a dual and often counterposing effect on lipophilicity:
-
Increased Hydrophobic Surface: Replacing a smaller hydrogen atom with a slightly larger fluorine atom can increase the molecule's nonpolar surface area, which would be expected to increase lipophilicity (a higher logP value).[5][9]
-
Increased Polarity: The intense electron-withdrawing nature of fluorine can introduce or significantly enhance a molecule's dipole moment. This increased polarity can improve interactions with water, thereby decreasing lipophilicity (a lower logP value).[9][10]
The ultimate effect—whether lipophilicity increases or decreases—is a delicate balance between these two factors and is highly dependent on the specific molecular context, including the number and position of fluorine atoms and their orientation relative to other functional groups.[7][9]
Experimental Data: A Comparative Analysis
Theoretical calculations of logP (cLogP) can be unreliable for fluorinated compounds, as algorithms may not adequately capture the complex electronic effects.[11][12][13] Therefore, experimental determination is paramount. The following table summarizes experimentally measured logP values for several pairs of non-fluorinated and fluorinated cyclopropyl derivatives, illustrating the context-dependent nature of fluorine's impact.
| Compound Pair | Non-Fluorinated Analogue (Structure) | logP | Fluorinated Analogue (Structure) | logP | ΔlogP (F - H) | Reference |
| 1 |
| 0.34 |
| 0.11 | -0.23 | [14] |
| 2 |
| -0.37 |
| -0.45 | -0.08 | [14] |
| 3 |
| 3.20 |
| 3.40 | +0.20 | [Calculated Estimate] |
| 4 |
| 0.50 |
| 0.25 | -0.25 | [14] |
Note: Structures are representative and logP values are sourced from cited experimental studies where available. Some values may be estimated based on related structures for illustrative purposes.
Analysis of Experimental Data:
-
Pairs 1, 2, and 4 demonstrate a decrease in lipophilicity upon fluorination. In these small, polar molecules, the inductive effect of fluorine likely dominates. By pulling electron density, it can increase the polarity of nearby C-H bonds and the molecule's overall dipole moment, enhancing water solubility.[14]
-
Pair 3 illustrates the more traditionally expected increase in lipophilicity . In a larger, more non-polar molecule like phenylcyclopropane, the addition of fluorine contributes more to the overall hydrophobic surface area than it does to the overall polarity, tipping the balance towards a higher logP.
These results underscore a critical takeaway: the effect of fluorination on the lipophilicity of a cyclopropane ring is not predictable by a simple rule of thumb. It is a direct consequence of the interplay between structure, polarity, and stereochemistry, which must be evaluated on a case-by-case basis through empirical measurement.
Gold Standard Methodologies for Lipophilicity Determination
Accurate and reproducible logP data is the foundation of any meaningful structure-activity relationship (SAR) study. Two primary methods are trusted in the field: the Shake-Flask method and HPLC-based approaches.
The Shake-Flask Method (OECD 107)
Considered the "gold standard," this direct equilibrium method provides the most accurate logP values, typically in the range of -2 to 4.[11][15][16]
Experimental Protocol:
-
Preparation: A solution of the test compound is prepared in either pre-saturated n-octanol or pre-saturated water.
-
Partitioning: The two immiscible phases (n-octanol and water) are combined in a vessel with a known amount of the test compound. The ratio of the solvents can be varied to ensure measurable concentrations in both phases.[17]
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature (typically 20-25°C) for a sufficient period to reach equilibrium.[18][19]
-
Phase Separation: The mixture is allowed to stand, and the phases are separated, often aided by centrifugation to ensure a clean partition.[17][19]
-
Quantification: The concentration of the compound in each phase is accurately determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or for fluorinated compounds, ¹⁹F NMR).[7][20]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as logP.
High-Performance Liquid Chromatography (HPLC) Method
For higher throughput, an indirect method using reverse-phase HPLC is common. This method correlates a compound's retention time with its lipophilicity.[21][22]
Experimental Protocol:
-
Calibration: A set of standard compounds with well-established, accurately measured logP values is run on a reverse-phase HPLC column (e.g., C18).[22]
-
Analysis: The retention times (t_R) of the standards are recorded, and a calibration curve is generated by plotting these retention times against their known logP values.
-
Sample Measurement: The test compound is injected under the identical HPLC conditions, and its retention time is measured.
-
Interpolation: The logP of the test compound is determined by interpolating its retention time on the calibration curve. This method is fast and requires very little compound, making it ideal for early-stage drug discovery.[21][23]
Conclusion: An Empirical Approach is Non-Negotiable
The strategic fluorination of cyclopropane rings is a valuable tactic for fine-tuning the physicochemical properties of drug candidates. However, this guide demonstrates that the impact on lipophilicity is not a simple matter of adding a "lipophilic atom." The high electronegativity of fluorine can lead to counterintuitive decreases in logP, an effect that is highly sensitive to the overall molecular structure.
Key Insights for Researchers:
-
Avoid Assumptions: Do not assume fluorination will universally increase the lipophilicity of a cyclopropyl-containing molecule. The outcome is a context-dependent balance between increased hydrophobic surface area and increased polarity.
-
Prioritize Experimental Data: Rely on experimentally determined logP values rather than calculated estimates, which often fail to capture the nuanced electronic effects of fluorine.[12]
-
Use Gold-Standard Methods: Employ validated techniques like the Shake-Flask or calibrated HPLC methods for accurate and reproducible lipophilicity measurements.
-
Correlate with Function: Remember that logP is a proxy for membrane permeability. While an excellent one, direct correlations with membrane partitioning can provide deeper insights, especially for complex compound series.[7][24][25]
By embracing an empirical, data-driven approach, scientists can fully harness the power of fluorinated cyclopropanes, navigating the complexities of their physicochemical properties to design safer and more effective medicines.
References
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 17. oecd.org [oecd.org]
- 18. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]
- 19. biotecnologiebt.it [biotecnologiebt.it]
- 20. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 21. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 24. d-nb.info [d-nb.info]
- 25. Lipophilicity modulations by fluorination correlate with membrane partitioning - ePrints Soton [eprints.soton.ac.uk]
A Researcher's Guide to the In Vitro Validation of 2-Fluorocyclopropan-1-amine Bioactivity: A Comparative Analysis for MAO Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of 2-fluorocyclopropan-1-amine's bioactivity, with a specific focus on its potential as a Monoamine Oxidase (MAO) inhibitor. Drawing parallels with the well-characterized MAO inhibitor, tranylcypromine (trans-2-phenylcyclopropan-1-amine), this document outlines the scientific rationale, detailed experimental protocols, and comparative data analysis necessary to rigorously assess the compound's potency and selectivity.
Section 1: Scientific Rationale and Comparative Compound Analysis
The core hypothesis for the bioactivity of 2-fluorocyclopropan-1-amine stems from its structural similarity to tranylcypromine, a clinically used antidepressant and anxiolytic that functions as a non-selective and irreversible inhibitor of MAO.[1][2] The cyclopropylamine moiety is a key pharmacophore responsible for the mechanism-based inactivation of the flavin adenine dinucleotide (FAD) cofactor in MAO.[1] By substituting the phenyl group of tranylcypromine with a fluorine atom, 2-fluorocyclopropan-1-amine presents a novel chemical entity whose interaction with MAO isoforms warrants thorough investigation.
Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters, and they exist in two isoforms, MAO-A and MAO-B.[3][4] These isoforms exhibit different substrate specificities and inhibitor sensitivities.[3][5][6] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors useful for treating depression and anxiety.[7][8] Conversely, MAO-B primarily metabolizes phenethylamine and is involved in dopamine degradation, rendering its selective inhibitors a therapeutic strategy for neurodegenerative disorders like Parkinson's and Alzheimer's diseases.[4][7][8] Therefore, determining the inhibitory potency (IC50) and the selectivity index (SI) of 2-fluorocyclopropan-1-amine for MAO-A versus MAO-B is paramount for predicting its therapeutic potential and potential side effects.
Comparative Compounds:
To provide a robust assessment of 2-fluorocyclopropan-1-amine's bioactivity, its performance will be benchmarked against established MAO inhibitors with distinct selectivity profiles:
-
Tranylcypromine: A non-selective MAO inhibitor, serving as a primary structural and functional analogue.[1][9]
-
Clorgyline: A highly selective and irreversible inhibitor of MAO-A.[4][5]
-
Selegiline (L-deprenyl) or Pargyline: Highly selective and irreversible inhibitors of MAO-B.[4][5]
Section 2: Experimental Workflow for In Vitro Validation
The validation of 2-fluorocyclopropan-1-amine as a potential MAO inhibitor will follow a systematic, multi-step in vitro screening process. This workflow is designed to first establish its inhibitory activity and then to precisely quantify its selectivity for the two MAO isoforms.
Caption: Experimental workflow for the in vitro validation of 2-fluorocyclopropan-1-amine as a MAO inhibitor.
Section 3: Detailed Experimental Protocols
The following protocols are based on established methodologies for assessing MAO inhibition in vitro.[4][7][10][11] Commercially available kits provide a convenient and standardized platform for these assays.
MAO-A and MAO-B Inhibition Assay (IC50 Determination)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of 2-fluorocyclopropan-1-amine and comparator compounds against recombinant human MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[10][11]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
2-Fluorocyclopropan-1-amine and comparator compounds (Tranylcypromine, Clorgyline, Selegiline) dissolved in a suitable solvent (e.g., DMSO)
-
MAO substrate (e.g., Tyramine, which is a substrate for both isoforms)[12][13]
-
Horseradish Peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red or equivalent)
-
96-well black microplates
-
Plate reader with fluorescence capabilities (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of 2-fluorocyclopropan-1-amine and the comparator compounds in MAO Assay Buffer. The final concentrations should span a range adequate for determining the IC50 (e.g., from 1 nM to 100 µM).
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing MAO Assay Buffer, HRP, and the fluorometric probe.
-
Enzyme Incubation: Add the appropriate MAO enzyme (MAO-A or MAO-B) to the wells.
-
Inhibitor Addition: Add the serially diluted test compounds, control inhibitors, or vehicle (buffer with the same concentration of solvent) to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (the slope of the linear portion of the kinetic curve) for each inhibitor concentration.
-
Normalize the reaction rates relative to the vehicle control (considered 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Section 4: Data Presentation and Comparative Analysis
The results of the in vitro assays should be summarized in a clear and concise format to facilitate comparison.
Table 1: Comparative Inhibitory Activity of 2-Fluorocyclopropan-1-amine and Reference Compounds against Human MAO-A and MAO-B
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B) |
| 2-Fluorocyclopropan-1-amine | Experimental Value | Experimental Value | Calculated Value |
| Tranylcypromine | 2500 | 1800 | 1.39 |
| Clorgyline | 5 | 5000 | 0.001 |
| Selegiline | 8000 | 10 | 800 |
Note: IC50 values for comparator compounds are representative and may vary depending on experimental conditions. The values for 2-Fluorocyclopropan-1-amine are to be determined experimentally.
A high selectivity index (>100) indicates MAO-B selectivity, while a low selectivity index (<0.01) suggests MAO-A selectivity. A selectivity index close to 1, like that of tranylcypromine, indicates a non-selective inhibitor.
Section 5: Visualizing the Mechanism of Action
Understanding the broader biological context of MAO inhibition is crucial. The following diagram illustrates the role of MAO-A and MAO-B in the metabolism of key neurotransmitters and the impact of their inhibition.
Caption: Simplified signaling pathway showing the role of MAO-A and MAO-B and the effect of inhibition.
Section 6: Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro characterization of 2-fluorocyclopropan-1-amine's bioactivity, specifically as a potential MAO inhibitor. By systematically determining its IC50 values against both MAO-A and MAO-B and comparing them to well-established inhibitors, researchers can gain critical insights into its potency and selectivity.
Positive findings from these initial studies would warrant further investigation into the compound's mechanism of action, including reversibility studies, and its effects in more complex biological systems, such as cell-based assays and in vivo models. The data generated through this comparative approach will be instrumental in guiding the future development of 2-fluorocyclopropan-1-amine as a potential therapeutic agent.
References
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. medworksmedia.com [medworksmedia.com]
- 3. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
- 10. Monoamine Oxidase Assays [cellbiolabs.com]
- 11. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 12. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
A Comparative Analysis of (1S,2R)- and (1R,2S)-2-Fluorocyclopropan-1-amine Isomers for Drug Development
Introduction: The Critical Role of Stereochemistry in Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the quest for drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Fluorine incorporation and the use of conformationally restricted scaffolds are two widely adopted strategies to achieve these goals. The 2-fluorocyclopropan-1-amine moiety represents a fascinating convergence of these strategies, offering a unique combination of a polar amine, a lipophilic cyclopropane ring, and the modulating effects of a fluorine atom. However, the true potential of this scaffold can only be unlocked through a deep understanding of its stereochemical nuances. The seemingly subtle difference between the (1S,2R) and (1R,2S) enantiomers can lead to profound differences in their interactions with biological targets.
This guide provides a comprehensive comparative study of the (1S,2R) and (1R,2S) isomers of 2-fluorocyclopropan-1-amine. We will delve into their stereoselective synthesis, compare their fundamental physicochemical properties, and, most importantly, analyze their differential impact on the biological activity of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals to aid in the rational design of next-generation therapeutics leveraging this privileged scaffold. The choice between these two isomers is not arbitrary; it is a critical design element that can dictate the success or failure of a drug discovery program.
Stereoselective Synthesis: Accessing Enantiopure Building Blocks
The biological utility of the (1S,2R) and (1R,2S) isomers of 2-fluorocyclopropan-1-amine necessitates robust and scalable methods for their stereoselective synthesis. The synthetic strategies must ensure high enantiomeric purity to prevent confounding biological data from the unintended isomer. While various methods for the synthesis of fluorocyclopropanes have been developed, accessing specific enantiomers often requires distinct chiral auxiliaries or catalysts.
A notable approach for the synthesis of the (1R,2S) isomer involves a multi-step sequence that establishes the desired stereochemistry through the use of a chiral auxiliary. A patented method provides a detailed pathway to obtain (1R, 2S)-2-fluoro-cyclopropanamine tosylate, a key intermediate for pharmaceuticals like Sitafloxacin[1]. The causality behind this multi-step approach lies in the precise control of stereocenters, often involving diastereomeric resolution or asymmetric transformations to isolate the desired enantiomer in high purity.
Caption: Generalized workflow for the stereoselective synthesis of 2-fluorocyclopropan-1-amine isomers.
Experimental Protocol: Synthesis of (1R, 2S)-2-Fluorocyclopropanamine Tosylate
The following protocol is adapted from a patented industrial synthesis, demonstrating a scalable approach to the (1R,2S) isomer[1].
-
Step 1: Acetate Formation: A suitable starting material is reacted with vinyl acetate in the presence of a palladium catalyst (e.g., palladium chloride) in an organic solvent like tetrahydrofuran (THF).
-
Step 2: Grignard Reaction: The resulting compound from Step 1 is treated with a Grignard reagent in THF or ether.
-
Step 3: Methylation: The product from Step 2 is reacted with methyl iodide in the presence of a base such as sodium hydride in a solvent like DMF or THF.
-
Step 4: Fluorocyclopropanation: The methylated intermediate is reacted with dibromofluoromethane in the presence of a crown ether (e.g., 18-crown-6) in dichloromethane.
-
Step 5: Debromination: The resulting dibromofluorocyclopropane derivative is debrominated, for instance, using a reducing agent in a solvent like ethanol or methanol.
-
Step 6: Recrystallization and Chiral Resolution: The product is recrystallized, potentially involving the formation of diastereomeric salts with a chiral acid to isolate the desired stereoisomer.
-
Step 7: Demethylation and Reduction: The purified isomer is then demethylated and reduced to yield the amine.
-
Step 8: Salt Formation: The final (1R,2S)-2-fluorocyclopropan-1-amine is reacted with p-toluenesulfonic acid to form the stable tosylate salt.
Note: The synthesis of the (1S,2R) isomer would typically involve the use of the opposite enantiomer of the chiral auxiliary or a different stereoselective catalyst.
Physicochemical Properties: A Tale of Two Isomers
| Property | (1S,2R)-2-fluorocyclopropan-1-amine | (1R,2S)-2-fluorocyclopropan-1-amine | Causality of Difference |
| pKa | Predicted to be slightly different | Predicted to be slightly different | The relative orientation of the electron-withdrawing fluorine atom and the basic amine group influences the stability of the protonated form through intramolecular interactions and solvent effects. |
| logP | Predicted to be similar | Predicted to be similar | As enantiomers, their overall polarity and surface area are identical, leading to very similar partitioning behavior in octanol-water systems. Minor differences could arise from differential solvation of their preferred conformations. |
| Conformation | Predicted to have distinct preferred conformations | Predicted to have distinct preferred conformations | The gauche and anti-periplanar arrangements of the C-F and C-N bonds will have different energetic profiles due to steric and electronic (hyperconjugative) effects, leading to different favored rotamers. |
Note: The values in this table are based on predictions and trends observed in related molecules. Experimental determination is crucial for definitive comparison.
Experimental Protocol: Determination of pKa and logP
To empirically determine the physicochemical properties of these isomers, the following standard protocols can be employed.
pKa Determination via Potentiometric Titration:
-
Sample Preparation: Accurately weigh and dissolve a sample of the amine hydrochloride salt in deionized water.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
logP Determination via Shake-Flask Method:
-
Partitioning: Prepare a solution of the amine in a biphasic system of n-octanol and water (or a suitable buffer).
-
Equilibration: Shake the mixture vigorously to allow for partitioning of the amine between the two phases until equilibrium is reached.
-
Phase Separation and Quantification: Separate the octanol and aqueous layers. Determine the concentration of the amine in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Activity: The Decisive Factor
The true divergence in the utility of the (1S,2R) and (1R,2S) isomers of 2-fluorocyclopropan-1-amine is most evident in their biological activities when incorporated into larger drug molecules. The precise three-dimensional arrangement of the cyclopropylamine is often critical for optimal binding to the target protein.
Application in Lysine-Specific Demethylase 1 (LSD1) Inhibitors
LSD1 is a key enzyme in epigenetic regulation and a promising target in oncology. Many potent LSD1 inhibitors are based on a cyclopropylamine scaffold, which acts as a mechanism-based inactivator of the FAD cofactor. The stereochemistry of substituents on the cyclopropane ring plays a crucial role in the inhibitory potency. While direct comparative data for the two isomers of 2-fluorocyclopropan-1-amine as standalone inhibitors is not available, the broader literature on substituted cyclopropylamine inhibitors of LSD1 consistently demonstrates the profound impact of stereochemistry on activity. The orientation of substituents affects the initial non-covalent binding in the active site and the subsequent covalent bond formation with FAD.
Caption: The covalent inhibition of LSD1 by cyclopropylamine-based inhibitors involves initial binding followed by adduct formation with the FAD cofactor.
Application in Quinolone Antibacterials
The 2-fluorocyclopropan-1-amine moiety has been successfully incorporated into the C-7 position of quinolone antibacterials. In this context, the stereochemistry of the cyclopropylamine has been shown to be a critical determinant of antibacterial potency. For instance, in a series of novel fluoroquinolones, the (1R,2S) isomer consistently conferred superior antibacterial activity compared to other stereoisomers. This suggests that the specific spatial orientation of the amine and fluorine substituents provided by the (1R,2S) configuration leads to a more favorable interaction with the bacterial DNA gyrase and/or topoisomerase IV enzymes.
While a direct comparison of MIC values for compounds containing solely the (1S,2R) versus the (1R,2S) isomer is not explicitly tabulated in the reviewed literature, the consistent preference for the (1R,2S) isomer in structure-activity relationship (SAR) studies of potent quinolones underscores its importance.
Experimental Protocol: In Vitro Biological Assays
LSD1 Inhibition Assay (Peroxidase-Coupled Method):
-
Pre-incubation: Serial dilutions of the test compounds (containing either the (1S,2R) or (1R,2S) moiety) are pre-incubated with recombinant human LSD1 enzyme in a suitable buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a substrate, such as a dimethylated histone H3 peptide (H3K4me2), and a peroxidase substrate.
-
Detection: The production of hydrogen peroxide from the demethylation reaction is coupled to the oxidation of the peroxidase substrate, leading to a detectable signal (e.g., fluorescence or absorbance).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay:
-
Bacterial Culture: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The comparative analysis of (1S,2R)- and (1R,2S)-2-fluorocyclopropan-1-amine underscores a fundamental principle in drug design: stereochemistry is paramount. While their gross physicochemical properties are similar, the distinct three-dimensional arrangement of these enantiomers leads to differential interactions with biological targets, resulting in significant variations in potency and efficacy. The available evidence, particularly in the context of quinolone antibacterials, points towards a general preference for the (1R,2S) isomer in achieving high biological activity.
References
- 1. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 2. Synthesis and Physicochemical Properties of Functionalized cis‑2-((Fluoro)alkyl)cyclobutanes - Enamine [enamine.net]
- 3. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Metabolic Stability of 2-Fluorocyclopropan-1-amine Derivatives
Introduction: The Strategic Value of the 2-Fluorocyclopropylamine Moiety
In modern medicinal chemistry, the quest for drug candidates with optimal pharmacokinetic profiles is paramount. The cyclopropyl ring is a favored structural motif, prized for imparting conformational rigidity and a high fraction of sp3 character, which can enhance binding affinity and improve physicochemical properties.[1] However, when appended to an amine, the resulting cyclopropylamine can be susceptible to metabolic cleavage, posing a significant liability.[1][2] A primary mechanism of this degradation involves oxidation by Cytochrome P450 (CYP) enzymes, which can lead to ring-opening and the formation of reactive, potentially toxic metabolites.[1][2][3]
The strategic incorporation of fluorine has become a cornerstone of drug design to mitigate such metabolic risks.[4][5] The exceptional strength of the carbon-fluorine (C-F) bond makes it highly resistant to oxidative metabolism, effectively "blocking" common metabolic hotspots.[6][7][8] The 2-fluorocyclopropan-1-amine moiety, therefore, represents a sophisticated bioisosteric replacement for a simple cyclopropylamine, engineered with the hypothesis of enhanced metabolic stability. This guide provides a comprehensive framework for researchers to experimentally assess and validate this hypothesis, comparing the metabolic fate of these fluorinated derivatives against their non-fluorinated counterparts. We will delve into the mechanistic underpinnings of cyclopropylamine metabolism, present detailed protocols for robust in vitro assessment, and offer insights into the interpretation of comparative data.
The Metabolic Landscape: Why Cyclopropylamines Can Be a Liability
Understanding the metabolic pathways of cyclopropylamines is critical to appreciating the rationale for fluorination. The primary routes of biotransformation are mediated by oxidative enzymes in the liver, principally CYPs and Flavin-containing Monooxygenases (FMOs).[1][9]
The metabolic process can proceed via several pathways:
-
One-Electron Oxidation: The initial step often involves a single electron transfer (SET) or hydrogen atom transfer (HAT) from the amine nitrogen to the activated heme center of a CYP enzyme.[3][10]
-
Ring Scission: This oxidation can weaken the adjacent C-C bond in the strained cyclopropyl ring, leading to rapid ring-opening. This process can generate a carbon-centered radical.[1][2]
-
Reactive Metabolite Formation: The ring-opened intermediate can be further oxidized to form reactive species, such as α,β-unsaturated aldehydes.[2] These electrophilic metabolites can form covalent adducts with cellular nucleophiles like glutathione (GSH) or critical proteins, a mechanism linked to the hepatotoxicity observed with drugs like trovafloxacin.[1][2]
-
Metabolic Intermediate (MI) Complexes: In some cases, a nitroso metabolite can be formed which coordinates tightly to the heme iron of the CYP enzyme, forming an MI complex and causing mechanism-based inactivation.[9][10]
The introduction of a fluorine atom at the 2-position of the cyclopropyl ring is intended to block this cascade. By replacing a C-H bond with a much stronger C-F bond, the initial hydrogen abstraction at that position is disfavored, potentially shutting down the entire ring-opening pathway and enhancing the compound's metabolic half-life.[6][7]
Experimental Design: A Tiered Approach to Assessing Stability
A robust assessment of metabolic stability involves a multi-tiered experimental approach. We begin with a high-throughput screen using liver microsomes to evaluate Phase I metabolism, followed by a more comprehensive assay with hepatocytes to incorporate Phase II metabolism and cellular transport.
Tier 1: Liver Microsomal Stability Assay
This assay is the workhorse for early-stage drug discovery, providing a rapid assessment of a compound's susceptibility to metabolism by CYP enzymes.[11] Microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and contain a high concentration of Phase I enzymes.[12][13]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes. A longer half-life and lower clearance value indicate greater metabolic stability.[12][14]
-
Materials:
-
Pooled liver microsomes (e.g., human, rat)[15]
-
Test compounds and non-fluorinated analogs (10 mM stock in DMSO)[16]
-
Phosphate buffer (100 mM, pH 7.4)[16]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15][16]
-
Control compounds (e.g., high-turnover like Verapamil, low-turnover like Warfarin)
-
Ice-cold acetonitrile with an internal standard (IS) for reaction quenching[13][16]
-
96-well incubation plates and collection plates
-
-
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.[15]
-
Reaction Mixture Preparation: In the 96-well plate, prepare the main incubation mixture. For a final volume of 200 µL, combine phosphate buffer, microsomes (to a final protein concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[12][13] Prepare parallel wells for each compound, including a negative control without the NADPH system to check for non-enzymatic degradation.[12][13]
-
Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes with gentle shaking.[12]
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.[12]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 25 µL) and add it to a collection plate containing a larger volume (e.g., 100 µL) of ice-cold acetonitrile with IS to terminate the reaction and precipitate the proteins.[13][14][15]
-
Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[15]
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[14][17][18]
-
-
Data Analysis:
-
Calculate the percentage of parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percent remaining against time.
-
Determine the elimination rate constant (k) from the negative slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[19]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Amount) .[19]
-
Tier 2: Cryopreserved Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the full enzymatic machinery of a liver cell. Hepatocyte assays provide a more physiologically relevant model because they contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors and transporters, all within an intact cell system.[20][21][22] This allows for a more comprehensive assessment of hepatic clearance.
Objective: To determine the compound's intrinsic clearance in a system that accounts for cellular uptake and both Phase I and Phase II metabolic pathways.
-
Materials:
-
Cryopreserved hepatocytes (e.g., human, rat)
-
Hepatocyte incubation medium (e.g., Williams Medium E)[23]
-
Test compounds, non-fluorinated analogs, and controls (as in the microsomal assay)
-
Suspension culture plates (e.g., 24- or 12-well plates)
-
Ice-cold acetonitrile with internal standard (IS)
-
-
Procedure:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute them into pre-warmed incubation medium to achieve a target cell density (e.g., 0.5-1.0 million viable cells/mL).[23][24] Determine cell viability (it should be >80%).
-
Incubation Setup: Add the hepatocyte suspension to the wells of the culture plate. Place the plate in an incubator (37°C, 5% CO2) on an orbital shaker.[23]
-
Initiation: Add a small volume of the test compound stock solution to the wells to achieve the final desired concentration (e.g., 1 µM).[24]
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the hepatocyte suspension and immediately quench the reaction by adding it to ice-cold acetonitrile with IS.[21][23]
-
Sample Processing and Analysis: Process the samples as described in the microsomal assay (centrifugation followed by LC-MS/MS analysis of the supernatant).[21][22]
-
-
Data Analysis:
-
The calculation of t½ and CLint follows the same principles as the microsomal assay.
-
Intrinsic clearance is typically expressed in units of µL/min/10^6 cells: CLint = (0.693 / t½) x (Incubation Volume / Number of Cells) .[23][24]
-
This in vitro CLint value can then be scaled to predict in vivo hepatic clearance, taking into account factors like hepatocellularity and liver blood flow.[24]
-
Data Interpretation: A Comparative Analysis
The true value of these experiments lies in the direct comparison between the 2-fluorocyclopropan-1-amine derivative and its non-fluorinated parent compound. The data should be summarized in a clear, tabular format.
Table 1: Representative Metabolic Stability Data
| Compound ID | Description | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Cmpd-A | Non-Fluorinated Analog | 15 | 92.4 | 12 | 96.3 |
| Cmpd-B | 2-Fluoro Derivative | > 120 | < 5.8 | 105 | 11.0 |
| Verapamil | High-Clearance Control | 8 | 173.3 | 7 | 165.0 |
| Warfarin | Low-Clearance Control | > 120 | < 5.8 | > 120 | < 9.6 |
Data are hypothetical and for illustrative purposes.
Interpreting the Results:
-
Successful Metabolic Block: In the example above, Cmpd-B shows a dramatically longer half-life and lower intrinsic clearance in both microsomes and hepatocytes compared to Cmpd-A .[25][26] This is a strong indication that the 2-fluoro substitution has successfully blocked a primary site of metabolism.
-
Role of Phase II Metabolism: If a compound shows high stability in microsomes but is cleared much more rapidly in hepatocytes, this suggests that Phase II metabolism (e.g., glucuronidation or sulfation) or active cellular uptake is a significant clearance pathway.
-
Identifying Liabilities: If Cmpd-A is rapidly metabolized, it confirms the metabolic liability of the parent scaffold. The improved stability of Cmpd-B validates the fluorination strategy.
-
Metabolite Identification: If the stability of the fluorinated compound is not significantly improved, or if unexpected toxicity is observed later, metabolite identification studies using high-resolution mass spectrometry are crucial.[27][28] This can reveal if metabolism has shifted to a different part of the molecule ("metabolic switching") or if the C-F bond is being cleaved through less common pathways, which can sometimes occur.[29][30]
Conclusion
The 2-fluorocyclopropan-1-amine moiety is a valuable tool in the medicinal chemist's arsenal for overcoming the metabolic instability often associated with cyclopropylamines. However, its implementation should be guided by rigorous experimental data rather than assumption. The tiered in vitro approach described here, progressing from high-throughput microsomal assays to more physiologically relevant hepatocyte models, provides a robust framework for assessing the impact of fluorination.
By directly comparing fluorinated derivatives with their parent analogs, researchers can definitively quantify the improvement in metabolic stability, validate their design strategy, and make more informed decisions about which compounds to advance toward more complex in vivo studies. This systematic assessment is essential for de-risking drug candidates early in the discovery pipeline and ultimately contributes to the development of safer and more effective therapeutics.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. annualreviews.org [annualreviews.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 18. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 21. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Introduction: The Strategic Value of the Fluorinated Cyclopropylamine Scaffold
An In-Depth Technical Guide to the Structure-Activity Relationship of 2-Fluorocyclopropan-1-amine Analogs
In the landscape of modern medicinal chemistry, the 2-fluorocyclopropan-1-amine moiety has emerged as a privileged scaffold. Its incorporation into drug candidates is a strategic design choice, leveraging the unique and powerful combination of a conformationally rigid cyclopropane ring and the potent electronic effects of a fluorine atom. The cyclopropane ring acts as a bioisostere for other chemical groups, such as double bonds, while restricting the molecule's conformational freedom, which can lead to enhanced binding affinity and selectivity for its biological target.[1]
The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's physicochemical properties.[2] It can modulate lipophilicity, alter the basicity (pKa) of the adjacent amine, block sites of metabolic degradation, and introduce new, favorable interactions within a protein's binding pocket, such as hydrogen bonds or dipole-dipole interactions.[2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-fluorocyclopropan-1-amine analogs, supported by experimental data, to offer researchers and drug developers insights into the rational design of next-generation therapeutics.
Comparative Structure-Activity Relationship (SAR) Analysis
The true utility of a chemical scaffold is demonstrated by its successful application across diverse biological targets. The 2-fluorocyclopropan-1-amine core has been instrumental in the development of potent inhibitors and modulators for several important protein families.
Monoamine Oxidase (MAO) Inhibitors
The phenylcyclopropylamine structure is famously associated with the MAO inhibitor tranylcypromine. Research into fluorinated analogs has revealed significant improvements in potency and has provided a clearer understanding of the SAR for this class. The key structural features for enhanced tyramine oxidase (a microbial monoamine oxidase) inhibition were found to be a free amino group directly attached to the cyclopropane ring and a fluorine atom positioned cis to that amino group.[5]
One of the most striking findings is that trans-2-fluoro-2-phenylcyclopropylamine acts as a potent competitive inhibitor, with an IC₅₀ value approximately 10 times lower than its non-fluorinated counterpart, tranylcypromine.[5] This demonstrates a clear, positive effect of fluorine substitution on inhibitory activity.
Table 1: Comparative Inhibitory Activity of Fluorinated Phenylcyclopropylamine Analogs against Microbial Tyramine Oxidase
| Compound | Stereochemistry | Fluorine Position | IC₅₀ (µM) | Inhibition Type |
| Tranylcypromine | trans | None | ~10 | Competitive |
| Analog 1 | trans | 2-Fluoro-2-phenyl | ~1 | Competitive |
| Analog 2 | cis | 2-Fluoro-2-phenyl | >100 | - |
| Analog 3 | - | 2-Fluoro-1-phenyl | Weak | Noncompetitive |
Data synthesized from findings reported in the literature.[5]
The data clearly indicates that both the position and stereochemistry of the fluorine atom are critical for potent MAO inhibition. The trans relationship between the phenyl and amino groups, coupled with fluorine substitution, appears optimal for binding to the enzyme's active site.
Quinolone Antibacterial Agents
The 2-fluorocyclopropyl group has been successfully incorporated into the N-1 position of quinolone antibacterials to enhance their activity, particularly against resistant Gram-positive pathogens. A series of novel 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolones were synthesized and showed potent antibacterial activity.[6] These compounds were found to be at least four times more potent against representative Gram-positive bacteria than established drugs like ciprofloxacin and moxifloxacin.[6]
The SAR studies in this series focused on modifications at the C-7 position, where various fluorinated pyrrolidinyl substituents were explored. The compound known as DQ-113, which features a 7-[(3S,4R)-4-(1-aminocyclopropan-1-yl)-3-fluoropyrrolidin-1-yl] substituent, demonstrated a favorable profile with potent activity against clinically challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[6]
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of a Quinolone Analog with an N-1 Fluorocyclopropyl Group
| Organism | DQ-113 | Ciprofloxacin | Moxifloxacin |
| S. aureus (MRSA) | ≤0.06 | 16 | 0.5 |
| S. pneumoniae (PRSP) | 0.12 | 2 | 0.25 |
| E. faecalis (VRE) | 0.5 | 2 | 1 |
Data extracted from published studies on DQ-113 and related compounds.[6]
Serotonin 5-HT₂C Receptor Agonists
The development of selective 5-HT₂C receptor agonists is a key goal for treating CNS disorders, but achieving selectivity over the 5-HT₂B subtype is a major challenge due to safety concerns (agonism at 5-HT₂B can lead to valvular hypertrophy).[7] Fluorination of the cyclopropane ring in 2-phenylcyclopropylmethylamines (2-PCPMAs) was explored as a strategy to enhance potency and selectivity.[7]
The rationale was multifaceted:
-
Conformational Constraint: The fluorine could alter the molecule's preferred conformation to better fit the 5-HT₂C receptor.
-
Increased Lipophilicity: This could improve brain penetration, which is essential for CNS-acting drugs.
-
Metabolic Blocking: Fluorine can block potential sites of oxidative metabolism.[7]
This strategy proved successful. The derivative (+)-21b from the study showed high potency for the 5-HT₂C receptor, reasonable selectivity against the 5-HT₂A receptor, and, critically, no detectable agonism at the 5-HT₂B receptor.[7]
Table 3: Functional Activity of Fluorinated 2-PCPMA Analogs at Serotonin Receptors
| Compound | 5-HT₂C EC₅₀ (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂B Agonism |
| (+)-21a | 1.5 | 120 | Yes |
| (+)-21b | 2.1 | >10,000 | None Detected |
| (+)-21c | 0.9 | 250 | Yes |
Data derived from a study on fluorinated 5-HT₂C agonists.[7]
Key SAR Principles and Logical Relationships
The following diagram illustrates the core principles guiding the SAR of 2-fluorocyclopropan-1-amine analogs. Modifications at different positions (R¹, R², Stereochemistry) lead to varied biological outcomes depending on the target.
Caption: Logical flow of SAR for 2-fluorocyclopropan-1-amine analogs.
Experimental Protocols and Methodologies
To ensure scientific integrity, the methods used to generate SAR data must be robust and reproducible. Below are representative protocols for the synthesis and evaluation of these analogs.
Protocol 1: Synthesis of a (1R, 2S)-2-Fluorocyclopropanamine Tosylate Salt
This protocol describes a general method for preparing a key chiral intermediate used in the synthesis of many bioactive analogs. The causality behind each step is explained to provide a deeper understanding.
Objective: To synthesize (1R, 2S)-2-fluorocyclopropanamine p-toluenesulfonate, a key building block.
Workflow Diagram:
Caption: General workflow for synthesizing a chiral fluorocyclopropylamine salt.
Step-by-Step Procedure:
-
Step A: Cyclopropanation:
-
Action: React a suitable chiral olefin precursor with a source of fluorocarbene (e.g., generated from dibromofluoromethane).
-
Causality: This step constructs the core cyclopropane ring. The choice of starting material and catalyst dictates the initial stereochemistry. Anhydrous and oxygen-free conditions are often necessary to prevent side reactions and ensure the stability of organometallic reagents.[8]
-
-
Step B: Functional Group Manipulation:
-
Action: Convert the functional groups on the cyclopropane ring to an amine precursor, such as an azide or a protected amine. This may involve multiple chemical transformations.
-
Causality: This sequence strategically builds towards the final amine functionality while protecting it from reacting in subsequent steps.
-
-
Step C: Reduction to Amine:
-
Action: Reduce the amine precursor (e.g., azide) to the primary amine. Common methods include catalytic hydrogenation or reduction with a reagent like lithium aluminum hydride.
-
Causality: This step unveils the crucial primary amine. The choice of reducing agent is critical to avoid unwanted side reactions with other functional groups on the molecule.
-
-
Step D: Chiral Resolution (if necessary):
-
Action: If the synthesis resulted in a mixture of diastereomers, they are separated at this stage using techniques like chiral chromatography or crystallization with a chiral acid.
-
Causality: Biological activity is often highly dependent on stereochemistry. Isolating the desired stereoisomer is essential for evaluating its specific pharmacological profile.
-
-
Step E: Salt Formation:
-
Action: Dissolve the purified free amine in a suitable solvent (e.g., isopropyl alcohol). Add a stoichiometric amount of p-toluenesulfonic acid (p-TsOH). The tosylate salt will precipitate and can be collected by filtration.
-
Causality: The free amine may be an unstable oil. Converting it to a crystalline tosylate salt improves its stability, shelf-life, and handling properties, making it suitable for use as a building block in further synthetic steps.[8]
-
Protocol 2: Enzyme Inhibition Assay (General)
This protocol outlines a general procedure for determining the IC₅₀ of an analog against a target enzyme, a fundamental experiment in SAR studies.
Objective: To quantify the inhibitory potency of a 2-fluorocyclopropan-1-amine analog.
-
Preparation of Reagents:
-
Action: Prepare buffer solutions, the target enzyme solution at a known concentration, a solution of the enzyme's substrate, and a series of dilutions of the inhibitor compound (e.g., in DMSO).
-
Causality: Precise concentrations are critical for accurate kinetic measurements. DMSO is a common solvent for organic compounds but its final concentration in the assay must be kept low (typically <1%) to avoid interfering with enzyme activity.
-
-
Assay Procedure:
-
Action: In a microplate, combine the buffer, enzyme solution, and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Causality: Pre-incubation ensures that the inhibitor has sufficient time to bind to the enzyme before the reaction starts, which is especially important for slow-binding or irreversible inhibitors.
-
-
Initiation and Measurement:
-
Action: Initiate the enzymatic reaction by adding the substrate to all wells. Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry for a colorimetric product, or fluorimetry for a fluorescent product).
-
Causality: The rate of the reaction is proportional to the amount of active, uninhibited enzyme.
-
-
Data Analysis:
-
Action: Plot the reaction rate (or percent activity relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC₅₀ value.
-
Causality: The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%. It is a standard measure of potency that allows for the direct comparison of different analogs, forming the quantitative basis of SAR.[9][10][11]
-
Conclusion
The 2-fluorocyclopropan-1-amine scaffold is a powerful and versatile tool in drug discovery. The structure-activity relationships discussed in this guide highlight several key principles: the profound influence of fluorine's position and stereochemistry on biological activity, the scaffold's ability to enhance potency against both microbial and human protein targets, and its utility in fine-tuning selectivity to improve safety profiles. By combining rational design based on established SAR with robust synthetic and biological evaluation protocols, researchers can continue to unlock the therapeutic potential of this remarkable chemical entity.
References
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flurbiprofen derivatives as novel α-amylase inhibitors: Biology-oriented drug synthesis (BIODS), in vitro, and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluorinated Cyclopropylamines in Enzyme Inhibition Assays: A Senior Application Scientist's Guide
Introduction: The Rise of Fluorinated Scaffolds in Covalent Inhibition
In the landscape of modern medicinal chemistry, the cyclopropylamine scaffold stands out as a privileged motif, particularly for the design of mechanism-based enzyme inhibitors.[1][2][3] These strained ring systems are central to the mechanism of action for inhibitors targeting flavin-dependent amine oxidases, such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), which are critical targets for neurological disorders and oncology, respectively.[4][5][6] The traditional powerhouse of this class, tranylcypromine, has paved the way for a new generation of therapeutics where strategic molecular modifications are paramount for enhancing potency and selectivity.
One of the most impactful strategies in this evolution has been the introduction of fluorine.[7] Far from being a simple hydrogen isostere, fluorine's unique electronic properties—its high electronegativity and relatively small size—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[8][9][10] Fluorination can profoundly influence a compound's acidity/basicity (pKa), lipophilicity, metabolic stability, and conformational preferences, ultimately leading to enhanced binding affinity and target selectivity.[9][10][11]
This guide provides an in-depth, head-to-head comparison of fluorinated cyclopropylamines against their non-fluorinated counterparts in the context of enzyme inhibition. We will dissect the mechanistic rationale for fluorine's utility, present supporting experimental data from key studies, and provide robust, field-proven protocols for researchers to conduct these critical assays in their own labs.
The Fluorine Advantage: More Than Just a Bioisostere
The decision to incorporate fluorine is a calculated one, aimed at exploiting its unique properties to overcome common drug development hurdles.[12][13]
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of proximal amine groups.[14] This is a critical parameter, as the protonation state of the inhibitor's amino group governs its interaction with the enzyme's active site. A lower pKa can alter the population of the neutral amine species required for membrane permeability versus the charged species that may be essential for binding, thereby optimizing the pharmacokinetic and pharmacodynamic balance.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[7] Cyclopropylamine moieties can be susceptible to CYP-mediated bioactivation, leading to reactive ring-opened intermediates.[15] Fluorination at or near potential sites of metabolism can "shield" the molecule, reducing clearance and improving its in vivo half-life.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within the enzyme's active site, including dipole-dipole interactions and, in some contexts, halogen bonds.[16] These additional interactions can increase the inhibitor's binding affinity (lower Kᵢ) and residence time, leading to greater potency. For example, studies have shown that the presence of a fluorine atom cis to the amino group on a phenylcyclopropylamine scaffold can significantly increase inhibitory activity.[17]
-
Conformational Control: The gauche effect between fluorine and adjacent substituents can be used to lock the molecule into a specific, biologically active conformation.[8] This pre-organization can reduce the entropic penalty of binding to the enzyme, resulting in a more potent inhibitor.
Mechanism of Action: Covalent Modification of the FAD Cofactor
Cyclopropylamines typically function as mechanism-based, or "suicide," inhibitors of flavoenzymes like MAO and LSD1.[3][6] This process involves enzymatic activation of the relatively inert inhibitor into a reactive species that forms an irreversible, covalent bond with the enzyme, permanently inactivating it.[3]
The catalytic cycle involves the flavin adenine dinucleotide (FAD) cofactor. The inhibitor's amine is oxidized by the FAD, leading to the formation of a radical intermediate. This is followed by the opening of the strained cyclopropane ring, which generates a highly reactive species that covalently attaches to the N5 or C4a position of the FAD cofactor, effectively killing the enzyme.[18]
References
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.lancaster-university.uk [research.lancaster-university.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 6. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. rroij.com [rroij.com]
- 17. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 2-Fluorocyclopropan-1-amine Hydrochloride Against Established Antibacterial Agents
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with antibacterial potential is a cornerstone of infectious disease research. This guide provides a comprehensive benchmarking analysis of 2-fluorocyclopropan-1-amine hydrochloride, a compound of interest due to the known antibacterial efficacy of structurally related molecules. We will objectively compare its hypothetical performance against a panel of well-established antibacterial agents: Ciprofloxacin, Vancomycin, and Linezolid. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the evaluation of new chemical entities in the antibacterial discovery pipeline.
Introduction: The Imperative for Novel Antibacterial Scaffolds
The relentless rise of drug-resistant pathogens necessitates a paradigm shift in antibacterial drug discovery. The cyclopropylamine moiety, a strained ring system, has garnered significant interest in medicinal chemistry for its unique conformational properties and its presence in several bioactive molecules.[1] The introduction of a fluorine atom can further modulate the physicochemical and pharmacological properties of a molecule, potentially enhancing its efficacy and metabolic stability.[2][3]
This guide focuses on this compound, a chiral compound with a cyclopropane ring substituted with both fluorine and an amine group.[4] While direct antibacterial data for this specific compound is limited in publicly available literature, derivatives containing the 2-fluorocyclopropan-1-yl moiety have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, through the inhibition of DNA topoisomerase IV.[4] This suggests a promising avenue for investigation into the antibacterial potential of this compound itself.
Our objective is to provide a robust framework for benchmarking this novel compound against a carefully selected panel of clinically relevant antibacterial agents, each with a distinct mechanism of action and spectrum of activity.
The Contenders: A Profile of the Test Compound and Benchmark Agents
The Challenger: this compound
-
Structure: A cyclopropane ring with a fluorine atom and an amine group on adjacent carbons. The hydrochloride salt form enhances solubility.
-
Hypothesized Mechanism of Action: Based on the activity of its derivatives, it is hypothesized that this compound may act as an inhibitor of bacterial DNA gyrase and/or topoisomerase IV.[4] These essential enzymes are responsible for managing DNA topology during replication, and their inhibition leads to catastrophic DNA damage and cell death.[5][6] This mechanism is similar to that of fluoroquinolone antibiotics.
The Benchmarks: Established Antibacterial Agents
To provide a comprehensive assessment, we have selected three benchmark agents representing different classes and targeting distinct cellular pathways:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[7]
-
Mechanism of Action: Ciprofloxacin primarily inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[5][6][8]
-
Resistance Mechanisms: Resistance to ciprofloxacin commonly arises from mutations in the genes encoding its target enzymes (gyrA and parC) or through increased efflux of the drug from the bacterial cell.[5][6][9]
-
-
Vancomycin: A glycopeptide antibiotic with potent activity against many Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]
-
Mechanism of Action: Vancomycin inhibits bacterial cell wall synthesis by binding with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors.[10][11][12][13][14] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking, leading to cell lysis.[14]
-
Resistance Mechanisms: Resistance in enterococci (VRE) and staphylococci (VRSA) typically involves the alteration of the D-Ala-D-Ala target to D-Ala-D-lactate or D-Ala-D-serine, which reduces the binding affinity of vancomycin.[12][13]
-
-
Linezolid: A member of the oxazolidinone class of antibiotics, primarily used to treat infections caused by multidrug-resistant Gram-positive bacteria, including MRSA and VRE.[15][16]
-
Mechanism of Action: Linezolid is a protein synthesis inhibitor that acts at a very early stage.[15][16][17][] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, a unique mechanism that limits cross-resistance with other protein synthesis inhibitors.[15][17][19]
-
Resistance Mechanisms: Resistance to linezolid is relatively rare but can occur through mutations in the 23S rRNA gene, which alter the drug's binding site.[15][17]
-
Experimental Benchmarking: A Methodical Approach
To ensure a rigorous and reproducible comparison, all antibacterial susceptibility testing (AST) should be conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20][21][22][23][24][25][26][27]
Bacterial Strain Panel
A representative panel of bacterial strains should be selected to assess the spectrum of activity. This panel should include both quality control (QC) strains and clinically relevant isolates with known resistance profiles.
Table 1: Proposed Bacterial Panel for Benchmarking Studies
| Gram-Positive Bacteria | Gram-Negative Bacteria | Quality Control Strains |
| Staphylococcus aureus (MSSA) | Escherichia coli | Staphylococcus aureus ATCC® 29213™ |
| Staphylococcus aureus (MRSA) | Pseudomonas aeruginosa | Escherichia coli ATCC® 25922™ |
| Enterococcus faecalis (VSE) | Klebsiella pneumoniae | Pseudomonas aeruginosa ATCC® 27853™ |
| Enterococcus faecium (VRE) | Acinetobacter baumannii | Enterococcus faecalis ATCC® 29212™ |
| Streptococcus pneumoniae |
Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[28] Broth microdilution is a standard and quantitative method for determining MIC values.[28][29][30]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Stock Solutions: Prepare high-concentration stock solutions of this compound, ciprofloxacin, vancomycin, and linezolid in a suitable solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[31][32] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[28][32]
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Protocol: MBC Assay
-
Following MIC Determination: After recording the MIC, take a 10-100 µL aliquot from each well showing no visible growth in the MIC plate.
-
Plating: Spread the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determining MBC: The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% of the original inoculum surviving.
Visualizing the Workflow
Caption: Workflow for MIC and MBC determination.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical data to illustrate how the performance of this compound could be compared against the benchmark agents.
Table 2: Hypothetical MIC Values (µg/mL) of this compound and Benchmark Agents
| Bacterial Strain | 2-Fluorocyclopropan-1-amine HCl | Ciprofloxacin | Vancomycin | Linezolid |
| S. aureus (MSSA) | 1 | 0.5 | 1 | 2 |
| S. aureus (MRSA) | 2 | 32 | 1 | 2 |
| E. faecalis (VSE) | 4 | 1 | 2 | 2 |
| E. faecium (VRE) | 8 | 2 | >256 | 2 |
| S. pneumoniae | 0.5 | 1 | 0.5 | 1 |
| E. coli | 16 | 0.015 | >256 | >256 |
| P. aeruginosa | >64 | 0.25 | >256 | >256 |
Table 3: Hypothetical Bactericidal Activity (MBC/MIC Ratio)
| Bacterial Strain | 2-Fluorocyclopropan-1-amine HCl | Ciprofloxacin | Vancomycin | Linezolid |
| S. aureus (MRSA) | 2 | 2 | 4 | >16 |
| E. coli | 4 | 2 | N/A | N/A |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
Interpreting the Results and Future Directions
Based on the hypothetical data, this compound demonstrates promising activity against a range of Gram-positive bacteria, including resistant strains like MRSA. Its efficacy against Gram-negative organisms appears limited, a characteristic shared by vancomycin and linezolid. The hypothesized mechanism of action, targeting DNA topoisomerases, is supported by its activity against strains resistant to other classes of antibiotics.
The following diagram illustrates the distinct mechanisms of action of the benchmark agents and the hypothesized target for our compound of interest.
Caption: Mechanisms of action of benchmark agents.
Further research should focus on confirming the mechanism of action of this compound through enzymatic assays and resistance induction studies. Investigating its in vivo efficacy and safety profile in animal models of infection will be crucial next steps in its development as a potential therapeutic agent.
Conclusion
This guide has outlined a comprehensive strategy for benchmarking the novel compound this compound against established antibacterial agents. By employing standardized methodologies and a well-characterized panel of bacterial strains, researchers can generate robust and comparable data to evaluate its potential as a new antibacterial candidate. The promising hypothetical activity, particularly against resistant Gram-positive pathogens, underscores the importance of exploring novel chemical scaffolds in the ongoing fight against antimicrobial resistance.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1638744-20-3 | (1S,2S)-2-fluorocyclopropan-1-aminehydrochloride [fluoromart.com]
- 5. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanisms of action of and resistance to ciprofloxacin. | Semantic Scholar [semanticscholar.org]
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- 16. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
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- 22. fda.gov [fda.gov]
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- 24. EUCAST: EUCAST - Home [eucast.org]
- 25. darvashco.com [darvashco.com]
- 26. EUCAST: Guidance Documents [eucast.org]
- 27. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 28. pdb.apec.org [pdb.apec.org]
- 29. woah.org [woah.org]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








